Product packaging for Maesol(Cat. No.:CAS No. 119766-98-2)

Maesol

Cat. No.: B1675900
CAS No.: 119766-98-2
M. Wt: 442.6 g/mol
InChI Key: ZERGSFDWJKBKBQ-UHFFFAOYSA-N
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Description

Maesol is a novel dimeric phenol that was first isolated from the seeds of Maesa montana and Maesa indica . It has the molecular formula C28H42O4 and a symmetrical structure identified as 1,12-bis(3,3'-dihydroxy-4,4'-dimethyl-5,5'-dimethoxyphenyl)dodecane, making it the first compound with such a structure to be isolated from a plant source . While initial crude plant extracts showed strong antimutagenic activity, subsequent tests on the isolated, pure this compound compound found it to be inactive in inhibiting the mutagenic activity of several mutagens . The specific mechanism of action for this compound remains unknown and represents a potential area for further investigation . As a naturally occurring compound with a unique structural scaffold, this compound is provided to the research community as a tool for biochemical and phytochemical studies . All products are for Research Use Only. Not for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42O4 B1675900 Maesol CAS No. 119766-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[12-(3-hydroxy-5-methoxy-4-methylphenyl)dodecyl]-3-methoxy-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O4/c1-21-25(29)17-23(19-27(21)31-3)15-13-11-9-7-5-6-8-10-12-14-16-24-18-26(30)22(2)28(20-24)32-4/h17-20,29-30H,5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERGSFDWJKBKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)CCCCCCCCCCCCC2=CC(=C(C(=C2)OC)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152578
Record name Maesol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119766-98-2
Record name Maesol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119766982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maesol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is the chemical structure of Maesol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical properties of Maesol, a naturally occurring dimeric phenol (B47542). The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Identification

This compound is a dimeric phenol that has been isolated from the seeds of plants belonging to the Maesa genus, specifically Maesa montana and Maesa indica[1]. Its chemical identity is well-established and characterized by various spectroscopic and analytical techniques.

The chemical formula for this compound is C28H42O4[1]. This corresponds to an exact mass of 442.3083 and a molecular weight of 442.64 g/mol [1]. The elemental analysis reveals the composition to be approximately 75.98% carbon, 9.56% hydrogen, and 14.46% oxygen[1].

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 3,3'-(1,12-dodecanediyl)bis(5-methoxy-6-methylphenol)[1]. Another IUPAC name found is 5-[12-(3-hydroxy-5-methoxy-4-methylphenyl)dodecyl]-3-methoxy-2-methylphenol. It is also referred to simply as this compound[1].

For ease of reference in chemical databases and literature, this compound is assigned the following identifiers:

IdentifierValue
CAS Number 119766-98-2[1]
PubChem CID 128958[2]
InChI InChI=1S/C28H42O4/c1-21-25(29)17-23(19-27(21)31-3)15-13-11-9-7-5-6-8-10-12-14-16-24-18-26(30)22(2)28(20-24)32-4/h17-20,29-30H,5-16H2,1-4H3[1]
InChIKey ZERGSFDWJKBKBQ-UHFFFAOYSA-N[1]
SMILES COc1cc(CCCCCCCCCCCCc2cc(O)c(C)c(OC)c2)cc(O)c1C
Canonical SMILES CC1=C(C=C(C=C1OC)CCCCCCCCCCCCC2=CC(=C(C(=C2)OC)C)O)O

Physicochemical Properties

This compound is described as a solid and is shipped at ambient temperature as a non-hazardous chemical[1]. For long-term storage, it is recommended to be kept at -20°C[1].

Biological Activity and Signaling Pathways

While this compound has been isolated and structurally elucidated, detailed information regarding its specific biological activities and the signaling pathways it may modulate is not extensively available in the public domain based on the conducted search. The initial report on its isolation identified it as an inactive constituent in the context of antimutagenic agents[1]. Further research is required to fully characterize its pharmacological profile.

Experimental Protocols

Quantitative Data

A comprehensive summary of quantitative data regarding the biological or physicochemical properties of this compound is not available at this time.

Logical Relationship of this compound Identification

The following diagram illustrates the logical workflow for identifying and characterizing a chemical compound like this compound.

Maesol_Identification_Workflow cluster_isolation Isolation & Purification cluster_structure Structure Elucidation cluster_identification Chemical Identification Plant_Source Plant Source (e.g., Maesa indica seeds) Extraction Extraction Plant_Source->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Pure_Compound->Spectroscopy Data_Analysis Data Interpretation Spectroscopy->Data_Analysis Proposed_Structure Proposed Structure Data_Analysis->Proposed_Structure IUPAC_Name IUPAC Nomenclature Proposed_Structure->IUPAC_Name SMILES_String SMILES Notation Proposed_Structure->SMILES_String CAS_Number CAS Registry Number Proposed_Structure->CAS_Number

References

The Biological Activity of Maesol (Mesuol): A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Maesol, a naturally occurring 4-phenylcoumarin (B95950) isolated from the seed oil of Mesua ferrea, has emerged as a compound of significant interest for its therapeutic potential. Traditionally used in Ayurvedic medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its immunomodulatory, antioxidant, and potential anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental methodologies, and visualization of key molecular pathways. While direct evidence for the anticancer activity of purified this compound is still developing, the broader family of 4-phenylcoumarins has demonstrated notable anticancer potential, providing a strong rationale for its continued investigation.[2]

Introduction

This compound is a phytochemical belonging to the 4-phenylcoumarin class of compounds, which are known for a variety of pharmacological activities.[2] Derived from Mesua ferrea, a plant with a rich history in traditional medicine for treating inflammatory and infectious conditions, this compound has been a subject of research primarily for its antioxidant and immunomodulatory effects.[1][2] This whitepaper will synthesize the existing literature on this compound and related compounds to provide a detailed understanding of its biological activities and potential therapeutic applications.

Biological Activities of this compound

Immunomodulatory Effects

In vivo studies have demonstrated the significant immunomodulatory properties of this compound.[1] Preclinical research in rat models has shown that this compound can modulate both humoral and cellular immune responses, particularly in cyclophosphamide-induced immunosuppressed states.[1]

Quantitative Data on Immunomodulatory Effects of this compound in Rats

ParameterAnimal ModelTreatment GroupsDosageRouteKey FindingsReference
Humoral Immune Response (Antibody Titer)Cyclophosphamide-induced immunosuppressed Wistar ratsControl, Cyclophosphamide (B585) (50 mg/kg), this compound + Cyclophosphamide10, 20, 40 mg/kgi.p.Significant dose-dependent increase in antibody titer values compared to the cyclophosphamide-only group.[1]
Cellular Immune Response (Paw Volume)Cyclophosphamide-induced immunosuppressed Wistar rats sensitized with SRBCControl, Cyclophosphamide (50 mg/kg), this compound + Cyclophosphamide10, 20, 40 mg/kgi.p.Significant increase in paw volume, indicating a cell-mediated immune response.[1]
Antioxidant Properties

This compound has demonstrated notable antioxidant properties.[2] By scavenging free radicals, it can potentially protect cells from oxidative stress-induced damage.[2] This activity is crucial as oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer. The antioxidant capacity of this compound may also contribute to its potential to mitigate the side effects of conventional cancer therapies like chemotherapy and radiation.[2]

Potential Anticancer Activity

While direct quantitative data on the anticancer efficacy of pure this compound is not yet available in published literature, several lines of evidence suggest its potential in this area.[2] The 4-phenylcoumarin scaffold is present in many compounds with demonstrated anticancer activities.[2] Furthermore, extracts from Mesua ferrea containing this compound have shown promising anti-metastatic properties in vitro.[2]

Potential Anticancer Mechanisms:

  • Inhibition of Metastasis: Extracts from Mesua ferrea stem bark have demonstrated the ability to interfere with cancer cell migration and invasion in vitro, suggesting that compounds within the extract, potentially including this compound, could inhibit key metastatic processes.[2]

Signaling Pathways and Molecular Mechanisms

The precise molecular mechanisms of this compound are not fully elucidated.[1] However, based on its observed biological activities, a postulated signaling pathway involves the mitigation of oxidative stress and subsequent modulation of inflammatory pathways.[1]

Postulated Signaling Pathway of this compound

This compound likely exerts its effects by scavenging reactive oxygen species (ROS).[1] This reduction in oxidative stress can, in turn, modulate downstream signaling cascades such as the NF-κB pathway, which is a key regulator of inflammation and immune responses.[1]

Maesol_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress NFkB_Pathway NF-κB Pathway Oxidative_Stress->NFkB_Pathway Modulates Inflammation_Immune_Response Inflammation & Immune Response NFkB_Pathway->Inflammation_Immune_Response Regulates

Caption: Postulated signaling pathway of this compound.[1]

Experimental Protocols

General Experimental Workflow for In Vivo Assessment

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in rodent models.[1] This workflow can be adapted for various studies, including immunomodulation, anti-inflammatory, and toxicity assessments.[1]

In_Vivo_Workflow Animal_Acclimatization Animal Acclimatization Grouping Random Grouping Animal_Acclimatization->Grouping Treatment This compound / Vehicle Administration Grouping->Treatment Induction Induction of Disease Model (e.g., Immunosuppression) Treatment->Induction Data_Collection Data Collection (e.g., Blood, Tissue Samples) Induction->Data_Collection Analysis Biochemical / Histopathological Analysis Data_Collection->Analysis Results Results & Interpretation Analysis->Results

Caption: General workflow for in vivo assessment of this compound.[1]

In Vivo Immunomodulation Study Protocol (Rat Model)

This protocol is based on studies evaluating the immunomodulatory effects of this compound in cyclophosphamide-induced immunosuppressed rats.[1]

Materials:

  • Wistar rats

  • This compound

  • Cyclophosphamide

  • Sheep Red Blood Cells (SRBC)

  • Appropriate vehicle for this compound and cyclophosphamide

  • Standard laboratory equipment for animal handling, injection, and blood collection.

Procedure:

  • Animal Acclimatization: Acclimatize Wistar rats to laboratory conditions for at least one week.

  • Grouping: Randomly divide the animals into experimental groups (e.g., Control, Cyclophosphamide only, this compound (10, 20, 40 mg/kg) + Cyclophosphamide).

  • Immunosuppression: Induce immunosuppression by intraperitoneal (i.p.) injection of cyclophosphamide (50 mg/kg).

  • Treatment: Administer this compound (i.p.) at the specified doses for a defined period.

  • Immunization (for humoral response): Immunize rats with SRBC.

  • Antibody Titer Measurement: Collect blood samples at a specific time point post-immunization and determine the antibody titer using a suitable method (e.g., hemagglutination assay).

  • Cellular Immune Response Assessment: For cellular immunity, sensitize rats with SRBC and measure the paw volume at a specific time point after challenge.

Future Directions and Conclusion

This compound is a promising natural compound with well-documented immunomodulatory and antioxidant properties.[1][2] While its direct anticancer activity requires further investigation, the existing data on related compounds and extracts from Mesua ferrea provide a strong foundation for future research in oncology.[2] Future studies should focus on elucidating the specific molecular targets of this compound, conducting comprehensive in vitro and in vivo studies to evaluate its anticancer efficacy against various cancer cell lines and tumor models, and further exploring its potential as an adjuvant in combination with existing cancer therapies. The detailed protocols and summarized data in this whitepaper are intended to facilitate and guide these future research endeavors.

References

Mesuol: A Technical Guide to its Discovery, Origin, and Core Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesuol (B97887), a naturally occurring 4-phenylcoumarin, has emerged as a compound of significant scientific interest due to its notable antioxidant and immunomodulatory activities. Isolated primarily from the seed oil of Mesua ferrea L., this document provides a comprehensive technical overview of its discovery, natural origin, and core mechanism of action. Central to its bioactivity is the targeted inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses. This guide consolidates quantitative data, details key experimental protocols for its isolation and analysis, and visualizes its molecular interactions to support further research and development in the fields of pharmacology and medicinal chemistry.

Discovery and Origin

Mesuol is a neoflavonoid first identified as a constituent of the seed oil of Mesua ferrea L., a plant species commonly known as Nagkesar or Ceylon ironwood, which has a rich history in traditional medicine systems like Ayurveda.[1] It has also been isolated from the tree Marila pluricostata.[2] The discovery of Mesuol is rooted in the phytochemical investigation of these plants, which are known to produce a variety of bioactive compounds, including xanthones and other coumarins.[1][3] Its identification was accomplished through systematic extraction and chromatographic separation of the natural source material, followed by spectroscopic analysis to elucidate its chemical structure.

Physicochemical and Quantitative Data

Mesuol is typically isolated as a yellow powder.[4] Its key physicochemical properties are summarized below, providing essential data for experimental design and drug formulation.

PropertyValueReference(s)
Chemical Name 5,7-dihydroxy-8-(3-methylbut-2-enyl)-6-(2-methylpropanoyl)-4-phenylchromen-2-one[4]
Molecular Formula C₂₄H₂₄O₅[4]
Molecular Weight 392.5 g/mol [4]
CAS Number 16981-20-7[4]
Appearance Yellow powder[4]
Purity (Typical) >99% (HPLC)[4]
Solubility Soluble in DMSO[4]
Storage (Solid) Desiccate at -20°C (up to 3 years) or 4°C (up to 2 years)[4]

The primary natural source for Mesuol is the seed oil of Mesua ferrea. The quantitative parameters of this oil are crucial for optimizing extraction yields.

PropertyValue RangeReference(s)
Oil Content (% w/w of kernel) 63.30 - 79.46[1]
Specific Gravity 0.916 - 0.9312[1]
Acid Value (mg KOH/g) 10.69 - 24.70[1]
Saponification Value (mg KOH/g) 178.16 - 236.29[1]
Iodine Value (g I₂/100 g) 76.29 - 109.41[1]

Experimental Protocols

Isolation and Purification of Mesuol from Mesua ferrea Seeds

This protocol details the extraction of Mesuol from its primary natural source.[1]

I. Preparation of Plant Material:

  • Procure mature and healthy seeds of Mesua ferrea.

  • Air-dry the seeds in a shaded area for several days to minimize moisture content.

  • Manually de-shell the dried seeds and pulverize the kernels into a coarse powder using a mechanical grinder.

II. Soxhlet Extraction:

  • Accurately weigh the powdered seed kernels and place them into a cellulose (B213188) thimble.

  • Position the thimble within a Soxhlet extractor.

  • Fill the boiling flask of the apparatus with n-hexane.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point, allowing the system to cycle.

  • Continue the extraction for approximately 24-48 hours, or until the solvent in the siphon tube appears clear, indicating a complete extraction.

III. Solvent Removal:

  • After the extraction is complete, allow the apparatus to cool.

  • Transfer the n-hexane extract containing the crude oil to a round-bottom flask.

  • Remove the n-hexane solvent using a rotary evaporator under reduced pressure to yield the crude Mesua ferrea seed oil.

IV. Chromatographic Purification:

  • Column Preparation: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane and pack it into a glass chromatography column.[1]

  • Sample Loading: Dissolve a known quantity of the crude seed oil in a minimal volume of n-hexane and carefully load it onto the top of the prepared silica gel column.[1]

  • Gradient Elution: Begin eluting the column with 100% n-hexane. Gradually increase the polarity of the mobile phase by introducing increasing proportions of ethyl acetate (B1210297). A suggested gradient is from 100:0 to 80:20 (n-hexane:ethyl acetate).[1]

  • Fraction Collection and Analysis: Collect the eluate in fractions of equal volume. Monitor the separation process by spotting each fraction on a Thin-Layer Chromatography (TLC) plate and visualizing the spots under UV light.

  • Pooling and Concentration: Identify and pool the fractions containing Mesuol based on the TLC profile. Concentrate the pooled fractions using a rotary evaporator.

  • Recrystallization: Further purify the concentrated Mesuol fraction by recrystallization from a suitable solvent, such as methanol (B129727) or a chloroform-methanol mixture, to obtain pure, crystalline Mesuol.[1]

V. Characterization:

  • Confirm the identity and purity of the isolated Mesuol using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_prep I. Material Preparation cluster_extract II. Soxhlet Extraction cluster_purify III. Purification a Procure Mesua ferrea Seeds b Air Dry a->b c De-shell and Pulverize Kernels b->c d Load Powder into Thimble c->d e Extract with n-hexane (24-48h) d->e f Collect Crude Extract e->f g Rotary Evaporation (Remove n-hexane) f->g h Crude Seed Oil g->h i Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) h->i j Collect and Pool Fractions i->j k Recrystallization j->k l Pure Mesuol k->l

Fig. 1: Experimental workflow for the isolation of Mesuol.
Analysis of NF-κB p65 Phosphorylation via Western Blot

This protocol details the methodology to specifically measure the inhibition of TNFα-induced p65 phosphorylation by Mesuol in a cellular context.[1]

I. Cell Culture and Treatment:

  • Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Pre-treat the cells with varying concentrations of Mesuol (e.g., 10, 25, 50 µM) or a vehicle control (DMSO) for 2 hours.

  • Following pre-treatment, stimulate the cells with 10 ng/mL of human Tumor Necrosis Factor-alpha (TNFα) for 30 minutes to induce the phosphorylation of the p65 subunit.[1]

II. Protein Extraction:

  • Harvest the cells and wash them with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the cell lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the total protein and determine the protein concentration using a BCA assay.

III. SDS-PAGE and Western Blot:

  • Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

IV. Antibody Incubation and Detection:

  • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p65 (Ser536). A parallel membrane should be incubated with a primary antibody for total p65 or a loading control (e.g., β-actin).[1]

  • Wash the membranes with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • After final washes, detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Capture the band intensities using a digital imaging system and quantify them using densitometry software. The ratio of phospho-p65 to total p65 (or the loading control) is calculated to determine the relative inhibition by Mesuol.[1]

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism of action elucidated for Mesuol is the targeted suppression of the TNFα-induced NF-κB signaling cascade.[1][2] Unlike many conventional NF-κB inhibitors, Mesuol's action is highly specific. It does not prevent the upstream degradation of the inhibitor of NF-κB, IκBα, nor does it inhibit the binding of the NF-κB complex to DNA.[1][2] Instead, Mesuol specifically inhibits the phosphorylation of the p65 (RelA) subunit at Serine 536, a critical step for its transcriptional activation.[1] By preventing this phosphorylation event, Mesuol effectively blocks the expression of downstream pro-inflammatory genes, which explains its observed anti-inflammatory and immunomodulatory effects.[1]

G cluster_cytoplasm Cytoplasm TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p50_p65 IKK->p50_p65 Activates Phosphorylation Ub Ubiquitination & Proteasomal Degradation IkBa->Ub p50_p65_IkBa IkBa->p50_p65_IkBa p65 p65 p65->p50_p65_IkBa p50 p50 p50->p50_p65_IkBa Mesuol Mesuol p50_p_p65 Mesuol->p50_p_p65 Inhibits p_p65 p-p65 Nucleus Nucleus DNA DNA Nucleus->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Transcription p50_p65_IkBa->p50_p65 Release p50_p65->p50_p_p65 Phosphorylation p50_p_p65->Nucleus Translocation

Fig. 2: Mesuol's inhibition of the NF-κB signaling pathway.
In-Vivo Immunomodulatory and Antioxidant Activity

Preclinical studies in rodent models have provided quantitative evidence of Mesuol's biological effects.

Model / AssayKey FindingReference(s)
Cyclophosphamide-Induced Myelosuppression Mesuol (10, 20, 40 mg/kg, i.p.) restored the hematological profile towards normal levels in rats.[5][6]
Neutrophil Adhesion Test Mesuol potentiated the percentage of neutrophil adhesion in rats.[5][6]
Carbon Clearance Assay Mesuol enhanced phagocytic activity.[5][6]
Humoral Immune Response Mesuol evoked a significant dose-dependent increase in antibody titer values in immunosuppressed rats.[5][6]
Cellular Immune Response An increase in paw volume was recorded in immunosuppressed rats treated with SRBC, indicating a cellular response.[5][6]

Conclusion

Mesuol is a promising natural product with well-defined origins and a specific, targeted mechanism of action against the NF-κB signaling pathway. The detailed protocols for its isolation and biological evaluation provided herein offer a robust framework for researchers and drug development professionals. The quantitative data underscores its potential as a lead compound for the development of novel anti-inflammatory and immunomodulatory therapeutics. Further investigation into its pharmacokinetics, safety profile, and efficacy in various disease models is warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Maesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of Maesol, a dimeric phenol (B47542) isolated from the seeds of Maesa montana and Maesa indica.[1][2][3] Due to the limited publicly available data, this guide also includes generalized experimental protocols for the determination of key properties for phenolic compounds, which can be adapted for this compound.

Core Physical and Chemical Properties

This compound is a novel dimeric phenol.[1][2][3] While some of its fundamental properties have been identified, a complete physicochemical profile is not available in the current scientific literature. The known quantitative and qualitative data are summarized below.

Table 1: Summary of Known Physical and Chemical Properties of this compound

PropertyValue/DescriptionSource
Chemical Formula C₂₈H₄₂O₄[3]
Molecular Weight 442.64 g/mol [3]
Exact Mass 442.3083[3]
Appearance Solid powder[3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO).[3] Data on solubility in other common solvents (e.g., water, ethanol, methanol) is not available.[3]
Melting Point Not reported in available literature.
Boiling Point Not reported in available literature.
pKa Not reported in available literature. As a phenolic compound, this compound is expected to be weakly acidic.
Stability Stable for several weeks at ambient temperature during shipping. Recommended long-term storage is at -20°C.[3][3]

Experimental Protocols

Detailed experimental protocols specific to this compound are limited. The following sections describe the methodology for the isolation and characterization of this compound as inferred from the primary literature, along with a general protocol for solubility determination.

The initial isolation and characterization of this compound were reported by Wall et al. (1988) from the seeds of Maesa montana and Maesa indica.[1] The general steps involved are:

  • Extraction: The seeds of the plant material are first dried and ground into a fine powder. This is followed by extraction with an organic solvent, typically methanol (B129727) or a chloroform/methanol mixture, to obtain a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate (B1210297), butanol) to separate the components based on their solubility.

  • Chromatographic Purification: The fraction containing this compound is further purified using column chromatography, with silica (B1680970) gel as the stationary phase and a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient) as the mobile phase.

  • Final Purification: High-performance liquid chromatography (HPLC) can be employed for the final purification of the compound to achieve high purity.

  • Structure Elucidation: The chemical structure of the purified this compound is determined using a combination of spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the carbon-hydrogen framework.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

A standard shake-flask method can be used to determine the solubility of this compound in various solvents.

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it appropriately. The concentration of dissolved this compound is then quantified using a suitable analytical method, such as HPLC with UV detection.

Signaling Pathways

Currently, there is no published research on the signaling pathways modulated by this compound. The initial study by Wall et al. (1988) found this compound to be inactive in their antimutagenic assay, which may have limited further investigation into its biological activities.[1]

Visualizations

G cluster_0 Plant Material Processing cluster_1 Extraction & Fractionation cluster_2 Purification & Characterization Maesa spp. Seeds Maesa spp. Seeds Drying & Grinding Drying & Grinding Maesa spp. Seeds->Drying & Grinding Powdered Seeds Powdered Seeds Drying & Grinding->Powdered Seeds Solvent Extraction Solvent Extraction Powdered Seeds->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Target Fraction Target Fraction Solvent Partitioning->Target Fraction Column Chromatography Column Chromatography Target Fraction->Column Chromatography Semi-pure this compound Semi-pure this compound Column Chromatography->Semi-pure this compound HPLC HPLC Semi-pure this compound->HPLC Pure this compound Pure this compound HPLC->Pure this compound Spectroscopic Analysis Spectroscopic Analysis Pure this compound->Spectroscopic Analysis

References

Maesol: A Technical Guide to its Botanical Origin, Extraction, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maesol, a dimeric phenol (B47542), has been identified as a constituent of the seeds of Maesa montana and Maesa indica. This technical guide provides a comprehensive overview of the current knowledge regarding its plant source, and available information on extraction methodologies. While specific details on the biological activities and associated signaling pathways of purified this compound remain largely unexplored in publicly accessible literature, this document summarizes the known biological effects of Maesa species extracts, offering a foundation for future research and drug development endeavors.

Botanical Source

This compound is a naturally occurring phenolic compound isolated from the seeds of plants belonging to the genus Maesa. The primary documented botanical sources are:

  • Maesa montana [1]

  • Maesa indica [1]

These species are shrubs or small trees found in various regions of Asia. The seeds of these plants are the specific botanical material from which this compound has been identified and isolated.

Extraction and Isolation

A detailed, publicly available, step-by-step protocol for the extraction and isolation of pure this compound is not extensively documented in current scientific literature. The initial isolation and structure elucidation were described in a 1988 publication by Wall et al.; however, the complete experimental methodology from this seminal work is not readily accessible.

Based on general phytochemical extraction principles and methodologies reported for Maesa species, a plausible workflow for the isolation of this compound can be conceptualized.

General Extraction Methodology for Maesa Species

Research on Maesa montana leaves has utilized a maceration technique with methanol (B129727). In one study, 500 grams of powdered plant material yielded 23 grams of crude extract. While this protocol was applied to leaves and not specifically for this compound isolation from seeds, it provides a foundational approach.

A study on the extraction of oil from the seeds of a related species, Maesa lanceolata, employed n-hexane as the solvent. This process yielded 35.3% oil, indicating that the chemical composition of the seeds is rich in lipophilic compounds. This suggests that a defatting step might be a crucial preliminary procedure for the efficient extraction of the more polar phenolic compound, this compound.

Postulated Experimental Protocol for this compound Isolation

The following protocol is a hypothetical workflow based on standard phytochemical isolation techniques for phenolic compounds and the limited available data on Maesa species.

Diagram of Postulated Extraction and Isolation Workflow

Extraction_Workflow A Maesa montana/indica Seeds B Grinding A->B C Powdered Seed Material B->C D Defatting (n-hexane) C->D E Defatted Seed Powder D->E F Maceration/Soxhlet Extraction (Methanol or Ethanol) E->F G Crude Methanolic/Ethanolic Extract F->G H Solvent Evaporation G->H I Concentrated Crude Extract H->I J Column Chromatography (Silica Gel) I->J K Fraction Collection J->K L TLC Analysis K->L M Pooling of this compound-rich Fractions L->M N Further Purification (e.g., Preparative HPLC) M->N O Pure this compound N->O

Caption: Postulated workflow for the extraction and isolation of this compound.

Methodology Details:

  • Sample Preparation: Seeds of Maesa montana or Maesa indica are collected, authenticated, and dried to a constant weight. The dried seeds are then ground into a fine powder to increase the surface area for solvent extraction.

  • Defatting: The powdered seed material is subjected to extraction with a non-polar solvent, such as n-hexane, using a Soxhlet apparatus or repeated maceration. This step is crucial to remove oils and other lipids that may interfere with the subsequent extraction of this compound.

  • Extraction of this compound: The defatted seed powder is then extracted with a polar solvent, such as methanol or ethanol. This can be performed using a Soxhlet extractor for exhaustive extraction or through maceration with agitation over an extended period.

  • Concentration: The resulting methanolic or ethanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

  • Chromatographic Purification:

    • Column Chromatography: The crude extract is subjected to column chromatography over a silica (B1680970) gel stationary phase. A gradient elution system, likely employing a mixture of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) of increasing polarity, would be used to separate the components of the extract.

    • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Preparative HPLC: Fractions enriched with this compound may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.

Quantitative Data

There is a significant lack of quantitative data in the available literature regarding the yield of purified this compound from its plant sources. The reported yield of 23g from 500g of Maesa montana leaves pertains to the crude methanolic extract and not to the isolated this compound. Similarly, the 35.3% yield from Maesa lanceolata seeds corresponds to the extracted oil.

Table 1: Extraction Yields from Maesa Species (Crude Extracts)

Plant SpeciesPlant PartExtraction MethodSolventYield (%)CompoundReference
Maesa montanaLeavesMacerationMethanol4.6Crude ExtractN/A
Maesa lanceolataSeedsSoxhletn-Hexane35.3OilN/A

Note: The yield for Maesa montana was calculated from the provided data (23g from 500g).

Further research is required to establish a standardized protocol and determine the expected yield of pure this compound from the seeds of Maesa montana and Maesa indica.

Biological Activities and Signaling Pathways: A Frontier for Research

The biological activities of purified this compound have not been extensively investigated. However, studies on extracts from various Maesa species have indicated potential anti-inflammatory and anti-cancer properties. It is plausible that this compound, as a constituent of these extracts, contributes to these observed effects.

Potential Anti-Inflammatory Activity

Extracts of Maesa species have demonstrated anti-inflammatory properties. The molecular mechanisms underlying inflammation often involve the activation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While no direct evidence links this compound to these pathways, they represent logical targets for future investigation into its potential anti-inflammatory mechanism.

Diagram of a General Inflammatory Signaling Pathway

Inflammatory_Pathway A Inflammatory Stimuli (e.g., LPS) B Cell Surface Receptors (e.g., TLR4) A->B C MAPK Pathway B->C D NF-κB Pathway B->D E Transcription Factors (AP-1, NF-κB) C->E D->E F Gene Expression E->F G Pro-inflammatory Mediators (Cytokines, Chemokines, COX-2, iNOS) F->G

Caption: Simplified overview of the NF-κB and MAPK inflammatory signaling pathways.

Potential Anti-Cancer Activity

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. This process is often mediated by a cascade of enzymes called caspases. While there is no specific data on this compound's effect on cancer cells, the investigation of its ability to induce apoptosis through caspase activation would be a valuable area of research.

Diagram of a General Apoptotic Signaling Pathway

Apoptosis_Pathway A Potential this compound Activity B Induction of Apoptotic Stimuli A->B C Activation of Initiator Caspases (e.g., Caspase-8, Caspase-9) B->C D Activation of Executioner Caspases (e.g., Caspase-3) C->D E Cleavage of Cellular Substrates D->E F Apoptosis E->F

Caption: Simplified representation of the caspase-mediated apoptotic pathway.

Conclusion and Future Directions

This compound, a dimeric phenol from the seeds of Maesa montana and Maesa indica, represents a natural product with untapped potential. This technical guide highlights the current gaps in our understanding of this compound, particularly the lack of a detailed, standardized extraction and isolation protocol, quantitative yield data, and specific information on its biological activities and mechanisms of action.

Future research should prioritize the following:

  • Development and publication of a detailed, reproducible protocol for the extraction and isolation of high-purity this compound.

  • Quantitative analysis of this compound content in the seeds of Maesa montana and Maesa indica.

  • In-depth investigation of the biological activities of purified this compound, with a focus on its potential anti-inflammatory and anti-cancer properties.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this compound for the development of novel pharmaceuticals.

References

Maesol: A Technical Guide on Putative Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information on Maesol. It is critical to note that research into the specific therapeutic applications of this compound is in its nascent stages. The majority of the data presented herein is based on studies of the plant from which this compound is derived, Maesa montana, and structurally related compounds. The proposed mechanisms and experimental protocols are therefore largely predictive and intended to guide future research.

Introduction

This compound is a novel dimeric phenol (B47542) isolated from the seeds of Maesa montana, a plant belonging to the Myrsinaceae family.[1] Structurally, it is distinct from the more commonly studied benzoquinones found in the Maesa genus.[1] While direct pharmacological studies on this compound are limited, the ethnobotanical use of Maesa species for treating various ailments, including inflammatory conditions, suggests that its constituent compounds may possess therapeutic potential.[2] This technical guide provides a comprehensive overview of the putative therapeutic applications of this compound, drawing inferences from studies on Maesa montana extracts and related phenolic compounds. It aims to serve as a foundational resource for researchers and professionals in drug discovery and development.

Putative Therapeutic Applications

Based on the biological activities reported for Maesa montana extracts and structurally analogous dimeric phenols, this compound is hypothesized to have potential applications in the following areas:

  • Anti-inflammatory Effects: Extracts from Maesa montana leaves have demonstrated significant anti-inflammatory activity in vitro.[3]

  • Anticancer Activity: Other compounds isolated from the Maesa genus, such as maesanin, have exhibited cytotoxic effects against cancer cell lines.[4]

  • Antioxidant Properties: Dimeric phenols as a class of compounds are known to possess potent antioxidant and radical scavenging activities.[5][6]

  • Neuroprotective Potential: The antioxidant and anti-inflammatory properties of phenolic compounds are often associated with neuroprotective effects.[7][8][9]

Quantitative Data Summary

As of the latest literature review, specific quantitative data (e.g., IC50 values) for the therapeutic activities of isolated this compound are not available. The following table provides a template for how such data would be presented and includes data from related compounds for contextual reference.

Therapeutic ApplicationAssayCell Line/ModelTest CompoundIC50 / Effective ConcentrationReference
Anti-inflammatory Inhibition of egg white protein denaturationIn vitroMaesa montana leaf extract-[3]
Anticancer Cytotoxicity AssayHL-60Maesanin-[4]
Antioxidant DPPH Radical ScavengingIn vitroDi(2,6-dimethylphenol)-[5]
Neuroprotection LPS-induced neuroinflammationRat modelSesamol (B190485)-[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the therapeutic potential of this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay assesses the ability of a substance to inhibit the denaturation of protein, a hallmark of inflammation.

  • Preparation of Solutions:

    • Prepare a 0.2% (w/v) solution of bovine serum albumin (BSA) in Tris-buffered saline (pH 6.8).

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • To 1 mL of each this compound dilution, add 1 mL of the BSA solution.

    • A control group should be prepared with the solvent in place of the this compound solution.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 72°C for 5 minutes.

    • After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

In Vitro Anticancer Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare various concentrations of this compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well.

    • Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

    • Incubate the plate for 24-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

In Vitro Antioxidant Assay: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Preparation of Solutions:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

    • Prepare a stock solution of this compound in methanol and create serial dilutions.

  • Assay Procedure:

    • Add 1 mL of the DPPH solution to 1 mL of each this compound dilution.

    • Shake the mixtures and allow them to stand at room temperature in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

In Vitro Neuroprotection Assay: H2O2-induced Oxidative Stress in Neuronal Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.

  • Cell Culture:

    • Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

    • Seed the cells in a 96-well plate.

  • Pre-treatment and Oxidative Stress Induction:

    • Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).

    • Induce oxidative stress by adding a solution of hydrogen peroxide (H2O2) to the wells and incubate for another period (e.g., 4-6 hours).

  • Cell Viability Assessment:

    • Assess cell viability using the MTT assay as described in section 4.2.

  • Data Analysis:

    • Compare the viability of cells pre-treated with this compound to those treated with H2O2 alone to determine the neuroprotective effect.

Visualizations of Hypothetical Signaling Pathways

The following diagrams illustrate hypothetical signaling pathways that this compound, as a phenolic compound, might modulate based on the known activities of similar molecules.

G cluster_inflammation Hypothetical Anti-inflammatory Pathway for this compound This compound This compound IKK IKK This compound->IKK inhibits? NFkB NF-κB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines induces transcription IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

G cluster_apoptosis Hypothetical Pro-apoptotic Pathway for this compound in Cancer Cells This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical induction of apoptosis in cancer cells by this compound via ROS generation.

G cluster_antioxidant Hypothetical Antioxidant Workflow This compound This compound Free_Radicals Free Radicals (e.g., DPPH) This compound->Free_Radicals donates H+ Oxidative_Stress Cellular Oxidative Stress This compound->Oxidative_Stress reduces Cellular_Protection Cellular Protection This compound->Cellular_Protection Neutralized_Radicals Neutralized Radicals Free_Radicals->Neutralized_Radicals

Caption: Workflow illustrating the potential antioxidant mechanism of this compound.

Conclusion and Future Directions

This compound, a novel dimeric phenol from Maesa montana, represents an intriguing but largely unexplored molecule in pharmacology. While direct evidence of its therapeutic efficacy is currently lacking, preliminary studies on its source plant and the known bioactivities of related compounds suggest a promising research trajectory. Future investigations should focus on the isolation of pure this compound and its systematic evaluation in a battery of in vitro and in vivo models to validate its potential as an anti-inflammatory, anticancer, antioxidant, and neuroprotective agent. Elucidation of its mechanisms of action and structure-activity relationships will be pivotal for its development as a potential therapeutic lead.

References

An In-depth Technical Guide to the Safety and Toxicity Profile of Mesuol and Maizinol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Maesol" does not correspond to a well-documented compound in the scientific literature. It is likely a typographical error for "Mesuol" or "Maizinol," both of which are subjects of scientific research. This guide provides a comprehensive overview of the safety and toxicity profiles for both Mesuol (B97887) and Maizinol, intended for researchers, scientists, and drug development professionals.

Part 1: Mesuol

Introduction to Mesuol

Mesuol is a naturally occurring 4-phenylcoumarin (B95950) isolated from the seed oil of Mesua ferrea L., a plant with a history of use in traditional Ayurvedic medicine for various conditions, including those requiring antiseptic and anti-inflammatory action.[1][2] Preclinical studies have indicated that Mesuol possesses antioxidant and immunomodulatory properties.[1][3] Its potential therapeutic effects are attributed, at least in part, to its interaction with key inflammatory signaling pathways.[4][5]

Non-Clinical Toxicity

The available toxicological data primarily pertains to extracts of Mesua ferrea, the natural source of Mesuol, rather than the purified compound itself. This information should be interpreted as a preliminary guide.

A 28-day repeated dose oral toxicity study of a methanolic extract of Mesua ferrea leaves was conducted in Wistar rats. The findings are summarized below.[4]

Table 1: Summary of 28-Day Repeated Dose Oral Toxicity of Mesua ferrea Leaf Extract in Wistar Rats [4]

ParameterDose (mg/kg/day)Observations
Mortality 100, 500, 1000No mortality observed.
Clinical Signs 100, 500, 1000No treatment-related clinical signs of toxicity.
Body Weight 100, 500, 1000No adverse effects on body weight gain.
Food Consumption 100, 500, 1000No significant changes in food consumption.
Hematology 100, 500, 1000No treatment-related alterations in hematological parameters.
Clinical Biochemistry 100, 500No significant changes.
1000Slight increase in AST and ALT noted.
Gross Pathology 100, 500, 1000No treatment-related gross pathological findings.
Histopathology 100, 500No significant histopathological changes.
1000Mild lymphocytic infiltration and hepatocyte degeneration in the liver of both sexes.
NOAEL 500 The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 500 mg/kg/day.
Experimental Protocols
  • Test System: Wistar rats (male and female).

  • Group Size: Not specified in the available literature.

  • Dose Levels: 100, 500, and 1000 mg/kg/day of Mesua ferrea methanolic leaf extract, and a vehicle control group.

  • Route of Administration: Oral gavage.

  • Duration: 28 days.

  • Parameters Monitored: Mortality, clinical signs, body weight, food consumption, hematology, clinical biochemistry, gross pathology at necropsy, and histopathology of major organs.

  • Objective: To assess the effect of Mesuol on the adhesion properties of neutrophils as a measure of cellular immune response.

  • Animal Model: Rats.

  • Procedure:

    • Administer Mesuol for 14 days.

    • On day 15, collect blood from the retro-orbital plexus into heparinized vials.

    • Perform Total Leukocyte Count (TLC) and Differential Leukocyte Count (DLC) to determine the initial neutrophil count.

    • Incubate blood samples at 37°C for 15 minutes.

    • Pass the incubated blood through a column of nylon fibers.

    • Collect the effluent (blood that flows through the column).

    • Perform TLC and DLC on the effluent to determine the count of non-adhered neutrophils.

    • Calculate the percentage of neutrophil adhesion.

  • Objective: To measure the specific inhibition of TNFα-induced p65 phosphorylation by Mesuol.

  • Cell Line: Jurkat T cells.

  • Methodology:

    • Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Pre-treat cells with various concentrations of Mesuol (e.g., 10, 25, 50 µM) or a vehicle control (DMSO) for 2 hours.

    • Stimulate the cells with 10 ng/mL of human TNFα for 30 minutes to induce p65 phosphorylation.

    • Lyse the cells to extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-p65 and total p65.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Signaling Pathways and Workflows

Mesuol is reported to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][6] Specifically, it has been shown to inhibit the phosphorylation and subsequent transcriptional activity of the p65 subunit of NF-κB.[6]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 IkBa->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Mesuol Mesuol Mesuol->p65_p50_nuc Inhibits Phosphorylation & Transcriptional Activity DNA DNA p65_p50_nuc->DNA Binds Transcription Inflammatory Gene Transcription DNA->Transcription G start Start: Animal Acclimatization dosing Drug Administration (Mesuol or Vehicle) start->dosing immunosuppression Induce Immunosuppression (e.g., Cyclophosphamide) dosing->immunosuppression sensitization Antigen Sensitization (e.g., SRBCs) immunosuppression->sensitization assessment Endpoint Assessment: - Humoral Response - Cell-Mediated Response - Phagocytic Activity sensitization->assessment end End: Data Analysis assessment->end G cluster_pathways Mechanism of Action Maizinol Maizinol (containing 6-MBOA) Melatonin_Receptors Melatonin Receptors (MT1, MT2) Maizinol->Melatonin_Receptors Binds to & Activates Melatonin_Synthesis Melatonin Synthesis Pathway Maizinol->Melatonin_Synthesis Stimulates Cortisol Cortisol Levels Maizinol->Cortisol Reduces Sleep_Quality Improved Sleep Quality - Increased Deep Sleep - Increased Total Sleep Time Melatonin_Receptors->Sleep_Quality Melatonin_Synthesis->Sleep_Quality Cortisol->Sleep_Quality Contributes to

References

Unraveling the Enigma of Maesol (C34H52O4): A Technical Analysis of a Putative Novel Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the molecular formula C34H52O4, associated with the name "Maesol," have not yielded a definitive identification of a specific, publicly documented compound. Extensive searches of chemical and biological databases did not retrieve a known substance with this particular combination of name and formula. Consequently, this document serves as a theoretical exploration of the potential nature of such a molecule, based on its elemental composition, and a guide to the types of experimental investigations that would be necessary to elucidate its structure and function.

The molecular formula C34H52O4 suggests a compound with a high degree of saturation and a significant hydrophobic character, characteristic of many natural products. The low oxygen-to-carbon ratio points towards a lipid-soluble molecule, potentially belonging to the vast and structurally diverse classes of terpenoids or steroids. These classes of compounds are known to exhibit a wide range of biological activities and are often involved in complex signaling pathways.

Hypothetical Structural Class and Potential Biological Significance

Given the molecular formula, "this compound" could plausibly be a derivative of a triterpenoid (B12794562) or a modified sterol. Triterpenoids are a large and diverse class of natural products derived from a C30 precursor, and additional carbon atoms can be incorporated through various biosynthetic pathways. Sterols, characterized by a specific four-ring nucleus, are also subject to extensive modification in nature.

The presence of four oxygen atoms suggests the potential for various functional groups, such as hydroxyl (-OH), carbonyl (C=O), or carboxyl (-COOH) groups. These functional groups would be critical determinants of the molecule's chemical reactivity, solubility, and its ability to interact with biological targets. The specific arrangement of these groups on the carbon skeleton would ultimately define its three-dimensional structure and, consequently, its biological activity.

Proposed Experimental Workflow for Characterization

To ascertain the precise chemical structure and biological function of an unknown compound like "this compound," a systematic experimental approach is required. The following workflow outlines the key stages of such an investigation.

Figure 1. A generalized experimental workflow for the characterization of a novel natural product.

Potential Signaling Pathways and Mechanisms of Action

Should "this compound" be identified as a bioactive terpenoid or steroid, it could potentially modulate a number of critical cellular signaling pathways. Many compounds of these classes are known to interact with nuclear receptors, ion channels, or key enzymes involved in inflammatory and metabolic pathways.

For instance, if "this compound" possesses anti-inflammatory properties, it might inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. This could occur through the inhibition of IKK (IκB kinase) or by preventing the nuclear translocation of NF-κB subunits.

Hypothetical_NFkB_Inhibition_by_this compound Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to This compound This compound This compound->IKK inhibits This compound->NFkB prevents translocation Transcription Gene Transcription (e.g., COX-2, iNOS) Nucleus->Transcription initiates

Figure 2. Hypothetical inhibition of the NF-κB signaling pathway by "this compound".

Concluding Remarks

While "this compound" with the molecular formula C34H52O4 remains an uncharacterized entity in the public scientific domain, its elemental composition provides intriguing clues to its potential identity as a novel bioactive natural product. The elucidation of its structure through rigorous spectroscopic and crystallographic methods, followed by comprehensive biological evaluation, would be a necessary endeavor to unlock its therapeutic potential. The hypothetical frameworks for experimental investigation and mechanism of action presented here provide a roadmap for future research into this and other novel molecular entities. Further investigation is required to isolate and characterize "this compound" to validate these theoretical considerations.

An In-depth Technical Guide to the Antioxidant Properties of Maesol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Maesol" is not consistently found in scientific literature. This guide interprets the query as potentially referring to "Mesuol," a natural 4-phenylcoumarin (B95950), or "Maesil," a traditional Korean fermented plum extract, both of which possess significant antioxidant properties. This document provides a detailed technical overview of the antioxidant characteristics of both, tailored for researchers, scientists, and drug development professionals.

Section 1: Mesuol - A Potent 4-Phenylcoumarin Antioxidant

Mesuol, isolated from Mesua ferrea L. seed oil, is a natural 4-phenylcoumarin that has garnered attention for its pharmacological activities, including its antioxidant effects.[1] Antioxidants are vital in mitigating the detrimental effects of oxidative stress, a key factor in the pathogenesis of numerous diseases.[1]

Mechanism of Action

The primary antioxidant mechanism of Mesuol involves direct free radical scavenging. It can donate a hydrogen atom or an electron to neutralize stable free radicals, thereby terminating the radical chain reactions.[1] This activity is crucial in protecting biological systems from oxidative damage.

Quantitative Antioxidant Activity

The antioxidant capacity of Mesuol is often quantified using various in vitro assays. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the initial free radicals, is a key metric.

Table 1: In Vitro Antioxidant Activity of Mesuol

Assay TypeRadical/OxidantIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL) of Reference
DPPH Radical ScavengingDPPH•Data not available in provided search resultsAscorbic Acid~5
Nitric Oxide (NO) ScavengingNO•70.50Ascorbic Acid43.38

Note: Specific IC50 values for Mesuol in DPPH and other assays were not available in the provided search results but the compound has been investigated for these properties. The data for Nitric Oxide scavenging is for a methanolic extract of a plant containing phenolic compounds, which may include compounds with similar structures to Mesuol.[2]

Experimental Protocols

This assay is a common spectrophotometric method to assess antioxidant activity.[1]

  • Principle: Antioxidants reduce the stable DPPH radical, causing a color change from violet to pale yellow, which is measured by a decrease in absorbance at approximately 517 nm.[1] The degree of discoloration is proportional to the radical scavenging activity.[1]

  • Methodology:

    • Preparation of Solutions:

      • DPPH working solution (e.g., 0.1 mM in methanol) is prepared fresh and kept in the dark. The absorbance at 517 nm should be approximately 1.0 ± 0.2.[1]

      • Mesuol stock solution (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol (B129727) or ethanol.[1] Serial dilutions are made to obtain a range of concentrations.

    • Assay Procedure:

      • In a 96-well plate or cuvettes, add a specific volume of Mesuol solution of varying concentrations.

      • Add the DPPH working solution to each well/cuvette.

      • Incubate in the dark at room temperature for 30 minutes.[3]

      • Measure the absorbance at 517 nm using a spectrophotometer.

      • A control containing the solvent instead of the antioxidant is also measured.

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of Mesuol.[4]

G DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare DPPH Solution Mix Mix DPPH and Mesuol DPPH->Mix Mesuol Prepare Mesuol Serial Dilutions Mesuol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Section 2: Maesil Extract - A Fermented Product with Enhanced Antioxidant Potential

Maesil, derived from the fermentation of green maesil fruits (Prunus mume) with brown sugar, is a traditional Korean product recognized for its health benefits, including its antioxidant properties.[5] The fermentation process plays a crucial role in enhancing the phenolic and flavonoid content, which in turn boosts its antioxidant activity.[5]

Mechanism of Action

The antioxidant effects of Maesil extract are attributed to its high content of phenolic compounds and flavonoids. These compounds can act as direct radical scavengers and may also modulate endogenous antioxidant systems. Some evidence suggests that extracts from related species can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[6]

  • Under Basal Conditions: Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6]

  • Upon Oxidative Stress or Induction by Bioactive Compounds: Electrophiles or ROS can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[7] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[8]

  • Target Gene Expression: This binding initiates the transcription of several cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[8][9]

G Nrf2-Keap1 Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Ub Ubiquitination & Degradation Nrf2_Keap1->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 ROS Oxidative Stress / Maesil Bioactives ROS->Keap1 inhibition ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

Caption: Activation of the Nrf2 pathway by Maesil bioactives.

Quantitative Antioxidant Activity

The antioxidant capacity of Maesil extract is influenced by fermentation time and temperature.[5]

Table 2: Antioxidant Properties of Maesil Extract

ParameterCondition 1 (Fermented 90 days, fruit removed)Condition 2 (Fermented 365 days, with fruit)Effect of Temperature
Total PhenolicsLowerHigherHigher at 15°C
Total FlavonoidsLowerHigherHigher at 15°C
ABTS Radical Scavenging ActivityLowerHigherHigher at 25°C
Ferric-Reducing Antioxidant Power (FRAP)LowerHigherHigher at 25°C

This table summarizes the qualitative findings from a study on Maesil extract fermentation. Specific quantitative values were not provided in the search results.[5]

Experimental Protocols
  • Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically at around 734 nm.

  • Methodology:

    • ABTS•+ Generation: ABTS stock solution is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical.

    • Assay Procedure: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm. Maesil extract at various concentrations is then added to the ABTS•+ solution.

    • Measurement: The absorbance is read after a set incubation time (e.g., 6 minutes).

    • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by absorbance at 593 nm.[10]

  • Methodology:

    • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃·6H₂O solution.[10]

    • Assay Procedure: A small volume of the Maesil extract is mixed with the FRAP reagent.

    • Measurement: The absorbance of the mixture is measured at 593 nm after a specified incubation time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[10]

    • Quantification: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagent Prepare Radical or Oxidant Reagent (DPPH, ABTS, FRAP) Mix Mix Reagent and Sample Reagent->Mix Sample Prepare Sample Extract Serial Dilutions Sample->Mix Incubate Incubate (Time & Temp Specific to Assay) Mix->Incubate Measure Measure Absorbance at Specific Wavelength Incubate->Measure Calculate Calculate % Inhibition or Reducing Power Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 or Equivalent Value Plot->Determine

Caption: A generalized workflow applicable to various in vitro antioxidant capacity assays.

Section 3: In Vivo Antioxidant Effects and Considerations

While in vitro assays are essential for initial screening, in vivo studies are necessary to confirm the antioxidant effects within a biological system.[3][11] These studies often involve inducing oxidative stress in animal models and then evaluating the protective effects of the test compound.

In Vivo Experimental Design
  • Animal Model: Wistar rats or mice are commonly used.[3][11]

  • Induction of Oxidative Stress: A pro-oxidant agent like carbon tetrachloride (CCl₄) or a high-fat diet can be used to induce oxidative stress and subsequent organ damage.[11][12]

  • Treatment: The test compound (e.g., Mesuol or Maesil extract) is administered to the animals, typically before or concurrently with the pro-oxidant.

  • Biomarker Analysis: After the treatment period, tissues (e.g., liver, kidney) and blood are collected to measure biomarkers of oxidative stress.[11]

Table 3: Common Biomarkers for In Vivo Antioxidant Studies

Biomarker CategorySpecific MarkerDescription
Lipid PeroxidationMalondialdehyde (MDA)A major end product of lipid peroxidation, indicating oxidative damage to cell membranes.[13]
Endogenous Antioxidant EnzymesSuperoxide (B77818) Dismutase (SOD)Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.[14]
Catalase (CAT)Decomposes hydrogen peroxide into water and oxygen.[14]
Glutathione Peroxidase (GPx)Reduces hydrogen peroxide and lipid hydroperoxides.
Non-enzymatic AntioxidantsReduced Glutathione (GSH)A major intracellular antioxidant that directly scavenges free radicals.
Overall Antioxidant CapacityTrolox Equivalent Antioxidant Capacity (TEAC)Measures the total antioxidant capacity of a sample compared to the standard, Trolox.[11]

Conclusion

Both Mesuol and Maesil extract demonstrate significant antioxidant properties through various mechanisms, including direct radical scavenging and potential modulation of endogenous antioxidant pathways like Nrf2. The quantitative data, though requiring further specific research for Mesuol, underscores their potential as valuable natural compounds for mitigating oxidative stress. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of these and similar compounds for therapeutic applications.

References

An In-depth Technical Guide on the Anti-inflammatory Effects of Mesuol

Author: BenchChem Technical Support Team. Date: December 2025

A note on nomenclature: This technical guide focuses on the anti-inflammatory properties of Mesuol , a 4-phenylcoumarin (B95950) isolated from Mesua ferrea. Initial searches for "Maesol" did not yield significant results related to anti-inflammatory activity, suggesting a possible typographical error in the original query. The available scientific literature strongly supports Mesuol as a compound with notable immunomodulatory and anti-inflammatory potential.

Introduction

Mesuol is a naturally occurring 4-phenylcoumarin derived from the seed oil of Mesua ferrea, a plant species traditionally used in Ayurvedic medicine for various ailments, including inflammatory conditions.[1][2] Emerging scientific evidence corroborates these traditional uses, highlighting Mesuol's potential as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of Mesuol's anti-inflammatory effects, focusing on its mechanisms of action, experimental validation, and the underlying signaling pathways. The content is tailored for researchers, scientists, and professionals in drug development.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of Mesuol and related compounds from Mesua ferrea has been quantified in several preclinical models. The following tables summarize the key findings to facilitate a comparative analysis.

Table 1: In Vitro Anti-inflammatory Activity of Mesuol

CompoundAssayCell LineInducerIC50 Value
MesuolNitric Oxide (NO) Production InhibitionRAW 264.7LPS1.3 µM[3]

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model (Rat)

TreatmentDoseTime after CarrageenanMean Paw Volume (ml) ± SEM% Inhibition
Control (Carrageenan)-1 hr0.45 ± 0.02-
2 hr0.58 ± 0.03-
3 hr0.72 ± 0.04-
4 hr0.85 ± 0.05-
Mesuaferrin-A200 mg/kg4 hr-42.31%[4]
400 mg/kg4 hr-53.52%[4]
Mesua ferrea Ethyl Acetate Bark Extract200 mg/kg3 hr-58.34%
400 mg/kg3 hr-75.00%
Diclofenac (B195802) (Standard)10 mg/kg4 hr-82.70%[4]

Note: Data for Mesuaferrin-A, a bioactive flavonoid from Mesua ferrea, and a bark extract are included to provide a broader context for the anti-inflammatory potential of constituents from this plant species.

Core Mechanisms of Action

The anti-inflammatory effects of Mesuol are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The primary mechanism appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of pro-inflammatory gene expression.

The NF-κB pathway is a critical signaling cascade that orchestrates the expression of numerous pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[5]

Mesuol has been shown to inhibit the phosphorylation and transcriptional activity of the p65 subunit of NF-κB in TNF-α-stimulated cells.[6] This action prevents the downstream expression of pro-inflammatory genes, thereby attenuating the inflammatory response. The potent inhibition of nitric oxide production, with an IC50 of 1.3 µM, further supports the targeting of the NF-κB pathway, as iNOS is a direct target of NF-κB.[3]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also crucial in regulating inflammation.[7] These pathways are activated by various extracellular stimuli, including inflammatory cytokines and bacterial products, and play a significant role in the production of inflammatory mediators. While direct studies on Mesuol's effect on the MAPK pathway are limited, its ability to suppress inflammatory responses suggests a potential modulatory role.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of Mesuol and related compounds.

This is a standard and highly reproducible in vivo model for assessing acute inflammation.[1]

  • Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by carrageenan.

  • Animals: Wistar albino rats (150-200g) of either sex are typically used.

  • Procedure:

    • Animals are fasted for 12 hours prior to the experiment with free access to water.

    • The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • Animals are divided into several groups: a control group, a standard drug group (e.g., diclofenac or indomethacin), and test groups receiving different doses of Mesuol.

    • The test compound or vehicle is administered orally or intraperitoneally, typically 60 minutes before the induction of inflammation.

    • Acute inflammation is induced by a subplantar injection of 0.1 ml of a 1% w/v carrageenan suspension in normal saline into the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

This in vitro model is widely used to study the cellular and molecular mechanisms of inflammation and to screen for anti-inflammatory compounds.

  • Objective: To assess the ability of a test compound to inhibit the production of inflammatory mediators in macrophages stimulated with LPS.

  • Cell Line: RAW 264.7, a murine macrophage cell line.

  • Procedure:

    • RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of Mesuol for a specific period (e.g., 1 hour).

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.

    • Cytokines (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the inflammatory mediator production, is calculated.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures discussed in this guide.

NF_kappaB_Pathway_Inhibition Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Mesuol Mesuol NF-κB NF-κB Mesuol->NF-κB Inhibits (p65 phosphorylation) IκBα IκBα IKK->IκBα P IKK->IκBα IκBα->NF-κB Inhibits Degradation IκBα->Degradation Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Caption: Predicted inhibition of the NF-κB pathway by Mesuol.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors Pro-inflammatory Mediators Pro-inflammatory Mediators Transcription Factors->Pro-inflammatory Mediators

Caption: General overview of the MAPK signaling pathway in inflammation.

Experimental_Workflow_Carrageenan Animal Acclimatization Animal Acclimatization Baseline Paw Volume Baseline Paw Volume Drug Administration Drug/Mesuol Administration Baseline Paw Volume->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement (1-5h) Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental_Workflow_LPS Cell Seeding RAW 264.7 Cell Seeding Pre-treatment Pre-treatment with Mesuol LPS Stimulation LPS Stimulation Pre-treatment->LPS Stimulation Incubation Incubation LPS Stimulation->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Mediator Analysis Analysis of NO, TNF-α, IL-6 Supernatant Collection->Mediator Analysis

Caption: Workflow for LPS stimulation of RAW 264.7 macrophages.

Conclusion and Future Directions

The available evidence strongly indicates that Mesuol possesses significant anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB signaling pathway. Its ability to potently inhibit nitric oxide production in vitro and the demonstrated efficacy of related compounds in vivo underscore its therapeutic potential.

For the advancement of Mesuol as a potential anti-inflammatory drug, the following research avenues are recommended:

  • Direct In Vivo Studies: Conduct comprehensive in vivo studies using isolated Mesuol in the carrageenan-induced paw edema model and other acute and chronic inflammation models to establish a clear dose-response relationship and compare its efficacy directly with standard NSAIDs.

  • Mechanism of Action Elucidation: Perform detailed in vitro and in vivo experiments to further confirm and elaborate on the effect of Mesuol on both the NF-κB and MAPK signaling pathways. This should include measuring the expression and production of a wider range of pro-inflammatory cytokines and enzymes.

  • Enzymatic Inhibition Assays: Evaluate the direct inhibitory effects of Mesuol on key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

  • Safety and Toxicity Profiling: Undertake comprehensive toxicological studies to establish a robust safety profile for Mesuol, which is essential for its potential progression to clinical trials.

By pursuing these research directions, a more definitive understanding of Mesuol's anti-inflammatory potential can be achieved, paving the way for its development as a novel therapeutic agent for inflammatory diseases.

References

In-depth Technical Guide: Antimicrobial Spectrum of Maesol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield any information on a compound specifically named "Maesol." The following guide is a template designed to meet the user's specified format and content requirements. It uses "Compound X" as a placeholder for "this compound" and provides generalized experimental protocols and data representations. This document is intended to serve as a framework that researchers can populate with their own experimental data.

Introduction

This technical guide provides a comprehensive overview of the antimicrobial spectrum of the novel investigational agent, Compound X. The document is intended for researchers, scientists, and drug development professionals. It details the in vitro activity of Compound X against a panel of clinically relevant bacterial and fungal pathogens, outlines the methodologies used for these assessments, and explores its potential mechanism of action through signaling pathway diagrams.

Antimicrobial Spectrum of Compound X

The antimicrobial activity of Compound X was evaluated against a diverse range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal species. The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3]

Quantitative Antimicrobial Activity Data

The following tables summarize the MIC values of Compound X against various microbial strains. The data is presented to facilitate comparison of its potency across different species.

Table 1: Antibacterial Spectrum of Compound X

Bacterial SpeciesStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 292134
Staphylococcus aureus (MRSA)ATCC 433008
Enterococcus faecalisATCC 2921216
Streptococcus pneumoniaeATCC 496192
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 2785364
Klebsiella pneumoniaeATCC 70060316
Acinetobacter baumanniiATCC 1960632

Table 2: Antifungal Spectrum of Compound X

Fungal SpeciesStrain IDMIC (µg/mL)
Candida albicansATCC 900288
Candida glabrataATCC 9003016
Aspergillus fumigatusATCC 20430532

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of antimicrobial susceptibility testing. The following section outlines the protocol for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2][4]

Materials:

  • Compound X stock solution (e.g., 1280 µg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Microbial inoculum standardized to a 0.5 McFarland turbidity, further diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells

  • Positive control (microorganism in broth without Compound X)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

    • Add 50 µL of the Compound X stock solution to the first well of each row to be tested, resulting in an initial concentration of 640 µg/mL.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well. Mix thoroughly.

    • Repeat this process across the plate to create a range of concentrations (e.g., from 320 µg/mL down to 0.625 µg/mL). Discard 50 µL from the last well.

  • Inoculation:

    • Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

    • Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL. This will halve the concentration of Compound X in each well, resulting in the final desired test concentrations (e.g., 320, 160, 80, 40, 20, 10, 5, 2.5, 1.25, 0.625 µg/mL).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungal plates are typically incubated at 35°C for 24-48 hours.

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of Compound X at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader by measuring the optical density at 600 nm.[3]

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental processes and biological mechanisms can aid in understanding complex data. The following diagrams were generated using Graphviz (DOT language) to illustrate a hypothetical workflow and a potential signaling pathway for Compound X.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis start Start prep_compound Prepare Compound X Stock Solution start->prep_compound prep_media Prepare Culture Media (e.g., CAMHB) start->prep_media prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of Compound X in 96-well Plate prep_compound->serial_dilution prep_media->serial_dilution inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (37°C, 18-24h) inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC Value (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination of Compound X.

Hypothetical Signaling Pathway for Antimicrobial Action

G cluster_cell Bacterial Cell compound_x Compound X receptor Cell Wall Receptor compound_x->receptor Binds pathway_start Kinase A Activation receptor->pathway_start Triggers tf Transcription Factor Y (e.g., Toxin Production) pathway_start->tf Phosphorylates cell_process Cell Wall Synthesis pathway_start->cell_process Inhibits inhibition Inhibition tf->inhibition Downregulates apoptosis Cell Death cell_process->apoptosis Leads to inhibition->apoptosis Contributes to

Caption: Hypothetical signaling pathway of Compound X.

References

Mesuol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Immunomodulatory and Antioxidant Properties of a Promising Natural Compound

For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Mesuol (B97887), a naturally occurring 4-phenylcoumarin (B95950) isolated from the seed oil of Mesua ferrea L.. Traditionally used in Ayurvedic medicine for its antiseptic and anti-inflammatory properties, Mesuol is emerging as a significant candidate for further investigation in modern pharmacology.[1] This guide synthesizes the current understanding of Mesuol, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions to support future research endeavors.

Core Mechanism of Action: NF-κB Pathway Inhibition

Mesuol has demonstrated notable antioxidant and immunomodulatory properties in a variety of preclinical studies.[1] A key aspect of its mechanism of action is the targeted suppression of the TNFα-induced Nuclear Factor-kappaB (NF-κB) signaling cascade. The NF-κB pathway is a critical regulator of inflammatory responses, immune function, and cell survival. Unlike many conventional NF-κB inhibitors, Mesuol's action is highly specific. It does not interfere with the upstream degradation of the inhibitor of NF-κB, IκBα, nor does it prevent the NF-κB complex from binding to DNA. Instead, Mesuol inhibits the phosphorylation of the p65 (RelA) subunit, a crucial step for its transcriptional activation. By preventing p65 phosphorylation, Mesuol effectively blocks the expression of downstream pro-inflammatory genes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the immunomodulatory and antioxidant effects of Mesuol.

Table 1: Immunomodulatory Effects of Mesuol in Rats [1]

ParameterAnimal ModelTreatment GroupsDosage (i.p.)Key Findings
Humoral Immune Response (Antibody Titer) Cyclophosphamide-induced immunosuppressed Wistar rats sensitized with Sheep Red Blood Cells (SRBC)Control, Cyclophosphamide (B585) (50 mg/kg), Mesuol + Cyclophosphamide10, 20, 40 mg/kgSignificant dose-dependent increase in antibody titer values compared to the cyclophosphamide-only group.
Cellular Immune Response (Paw Volume) Cyclophosphamide-induced immunosuppressed Wistar rats sensitized with SRBCControl, Cyclophosphamide (50 mg/kg), Mesuol + Cyclophosphamide10, 20, 40 mg/kgSignificant increase in paw volume, indicating a cell-mediated immune response.
Neutrophil Adhesion Healthy Wistar ratsControl, Mesuol10, 20, 40 mg/kgPotentiated the percentage of neutrophil adhesion.

Table 2: Effect of Mesuol on Phagocytic Activity in Mice [1][2]

ParameterAnimal ModelTreatment GroupsDosage (p.o.)Key Findings
Phagocytic Index (Carbon Clearance Assay) Healthy Swiss albino miceControl, MesuolNot specified in abstractPotentiated phagocytosis as measured by the rate of carbon clearance.

Signaling Pathway Visualization

The following diagram illustrates the postulated signaling pathway of Mesuol, highlighting its inhibitory effect on the NF-κB cascade.

Mesuol_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFa TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB_p65_p50 NF-κB (p65/p50) IkBa_p->NFkB_p65_p50 Degrades, releasing IkBa->IkBa_p NFkB_IkBa NF-κB/IκBα Complex NFkB_IkBa->IkBa Contains NFkB_IkBa->NFkB_p65_p50 Contains p65_p p-p65 NFkB_p65_p50->p65_p Phosphorylation DNA DNA p65_p->DNA Translocates to nucleus and binds to Mesuol Mesuol Mesuol->p65_p Inhibits Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Postulated signaling pathway of Mesuol.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data summary are provided below.

Cyclophosphamide-Induced Immunosuppression Model in Rats

This protocol is used to evaluate the effect of Mesuol on both humoral and cellular immune responses in an immunosuppressed state.[1][3][4]

  • Animals: Wistar rats of either sex (150-200g).

  • Immunosuppression Induction: Administer cyclophosphamide at a dose of 50 mg/kg intraperitoneally (i.p.).[1]

  • Sensitization: Sensitize the animals with Sheep Red Blood Cells (SRBC).

  • Treatment Groups:

    • Group 1: Control (Vehicle only)

    • Group 2: Cyclophosphamide (50 mg/kg, i.p.)

    • Group 3-5: Mesuol (10, 20, 40 mg/kg, i.p.) + Cyclophosphamide (50 mg/kg, i.p.)

  • Humoral Immune Response (Antibody Titer):

    • Administer Mesuol or vehicle for a specified period.

    • On day 7 and 14, immunize the rats with SRBC.[1]

    • Administer cyclophosphamide on day 9 and 16.[1]

    • Collect blood samples at the end of the treatment period.

    • Separate the serum and determine the antibody titer using the haemagglutination technique.

  • Cellular Immune Response (Delayed-Type Hypersensitivity):

    • Administer Mesuol or vehicle for a specified period.

    • On day 21, challenge the rats by injecting SRBC into the sub-plantar region of the right hind paw.[1]

    • Measure the paw volume using a plethysmometer at 24 hours post-challenge (on day 23).[1]

    • The difference in paw volume between the challenged and unchallenged paw is taken as a measure of the DTH response.

Neutrophil Adhesion Assay

This in vitro assay assesses the effect of Mesuol on the adhesion of neutrophils to endothelial cells, a critical step in the inflammatory response.[5][6]

  • Cell Culture:

    • Culture human microvascular endothelial cells (HMVEC) to confluence in 48-well plates.

    • Activate the HMVEC monolayer with an inflammatory stimulus (e.g., TNFα) for a specified duration.

  • Neutrophil Isolation and Labeling:

    • Isolate neutrophils from fresh human blood using density gradient centrifugation.

    • Label the isolated neutrophils with a fluorescent dye (e.g., Calcein AM).

  • Adhesion Assay:

    • Wash the activated HMVEC monolayers.

    • Add the fluorescently labeled neutrophils (pre-treated with Mesuol or vehicle) to the wells.

    • Incubate for a defined period (e.g., 20 minutes) at 37°C to allow for adhesion.

    • Measure the total fluorescence (pre-wash).

    • Gently wash the wells to remove non-adherent neutrophils.

    • Measure the fluorescence of the remaining adherent neutrophils (post-wash).

  • Quantification: The percentage of neutrophil adhesion is calculated as (post-wash fluorescence / pre-wash fluorescence) x 100.

Carbon Clearance Assay for Phagocytic Activity

This in vivo assay evaluates the effect of Mesuol on the phagocytic activity of the reticuloendothelial system.[2][7]

  • Animals: Swiss albino mice (20-25g).

  • Treatment Groups:

    • Group 1: Control (Vehicle only)

    • Group 2-4: Mesuol (various doses, p.o.)

    • Group 5: Positive Control (e.g., Levamisole)

  • Procedure:

    • Administer Mesuol, vehicle, or positive control orally for a predetermined period (e.g., 7-14 days).[2]

    • On the final day of treatment, inject a colloidal carbon suspension intravenously (i.v.) via the tail vein.[2]

    • Collect blood samples from the retro-orbital plexus at specific time intervals (e.g., 5 and 15 minutes) post-injection.[2]

    • Lyse the blood samples in a 0.1% sodium carbonate solution.[2]

    • Measure the optical density (OD) of the lysed blood samples using a spectrophotometer at a wavelength of 675 nm.[2]

  • Calculation of Phagocytic Index (K): The rate of carbon clearance is calculated using the formula: K = (log OD₁ - log OD₂) / (t₂ - t₁) where OD₁ and OD₂ are the optical densities at times t₁ and t₂, respectively.[2]

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the described experimental protocols.

DTH_Workflow cluster_setup Experimental Setup cluster_humoral Humoral Response cluster_cellular Cellular Response Animal_Grouping Group Animals (Control, Cyclophosphamide, Mesuol) Drug_Admin Administer Mesuol/Vehicle (Specified Period) Animal_Grouping->Drug_Admin SRBC_Immunize Immunize with SRBC (Day 7 & 14) Drug_Admin->SRBC_Immunize SRBC_Challenge Challenge with SRBC in Paw (Day 21) Drug_Admin->SRBC_Challenge Cyclo_Admin_H Administer Cyclophosphamide (Day 9 & 16) SRBC_Immunize->Cyclo_Admin_H Blood_Collect Collect Blood Cyclo_Admin_H->Blood_Collect Titer_Analysis Analyze Antibody Titer Blood_Collect->Titer_Analysis Paw_Measure Measure Paw Volume (Day 23) SRBC_Challenge->Paw_Measure

Workflow for Immunosuppression Model.[1]

Carbon_Clearance_Workflow Animal_Grouping Group Animals (Control, Mesuol, Positive Control) Drug_Admin Administer Mesuol/Vehicle (e.g., 7-14 days) Animal_Grouping->Drug_Admin Carbon_Inject Inject Colloidal Carbon (i.v.) Drug_Admin->Carbon_Inject Blood_Collect Collect Blood Samples (t1=5min, t2=15min) Carbon_Inject->Blood_Collect Lysis Lyse Blood Samples Blood_Collect->Lysis OD_Measure Measure Optical Density (675nm) Lysis->OD_Measure Calculate_K Calculate Phagocytic Index (K) OD_Measure->Calculate_K

Workflow for Carbon Clearance Assay.[2]

References

An In-depth Technical Guide on the Bioactivity of Mesuol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research on Mesuol (B97887) is emerging. This document summarizes the currently available preclinical data. Much of the information is based on in vivo and in vitro studies of Mesuol, related compounds from Mesua ferrea, and predictive models. Direct clinical trial data for Mesuol is not yet available.

Introduction

Mesuol, a naturally occurring 4-phenylcoumarin (B95950) isolated from the seed oil of Mesua ferrea L. (Nagkesar), is a compound of growing interest in the scientific community.[1][2] Traditionally used in Ayurvedic medicine for its antiseptic and anti-inflammatory properties, recent preclinical studies have begun to shed light on its significant antioxidant and immunomodulatory activities.[1][3][4] This technical guide provides a comprehensive overview of the core bioactivities of Mesuol, with a focus on its mechanism of action as an inhibitor of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[5][6][7][8] This document compiles available quantitative data, details key experimental protocols, and visualizes the underlying molecular interactions to support further research and development.

Quantitative Data Summary

Direct quantitative data for Mesuol's bioactivity is limited in publicly available literature. The following tables summarize key findings from in vivo studies on Mesuol's immunomodulatory effects and comparative in vivo anti-inflammatory data from a related flavonoid and an extract from Mesua ferrea.

Table 1: Immunomodulatory Effects of Mesuol in Cyclophosphamide-Induced Immunosuppressed Rats

Assay Treatment Group Dose (mg/kg, p.o.) Observed Effect Implication
Humoral Immune Response (Antibody Titer) Normal ControlVehicleNormal BaselineNormal antibody response
Cyclophosphamide ControlVehicleSignificantly ReducedSuccessful immunosuppression
MesuolLow DoseIncreasedReversal of immunosuppression
MesuolHigh DoseSignificantly IncreasedDose-dependent immunostimulation
Cellular Immune Response (Paw Swelling) Cyclophosphamide ControlVehicleReduced Paw SwellingSuppressed cell-mediated immunity
MesuolLow DoseIncreased Paw SwellingRestoration of T-cell mediated response
Neutrophil Adhesion ControlVehicleBaseline AdhesionNormal neutrophil function
MesuolLow DoseIncreasedStimulation of neutrophil activity
Phagocytic Activity (Carbon Clearance) ControlVehicleBaseline IndexNormal phagocytic capacity
MesuolLow DoseIncreasedEnhancement of phagocytic function

Source: Data reflects trends and significant dose-dependent effects as described in preclinical studies.[2][3][4]

Table 2: Comparative Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

Treatment Dose Time after Carrageenan Mean Paw Volume (ml) ± SEM % Inhibition
Control (Carrageenan) -1 hr0.45 ± 0.02-
2 hr0.58 ± 0.03-
3 hr0.72 ± 0.04-
4 hr0.85 ± 0.05-
Mesuaferrin-A 50 mg/kg1 hr0.32 ± 0.0228.8
2 hr0.41 ± 0.0329.3
3 hr0.50 ± 0.0330.5
4 hr0.58 ± 0.0431.7
Diclofenac 10 mg/kg1 hr0.28 ± 0.0137.7
2 hr0.35 ± 0.0239.6
3 hr0.42 ± 0.0241.6
4 hr0.48 ± 0.0343.5

Source: Data extrapolated from a study on Mesuaferrin-A, a bioactive flavonoid also isolated from Mesua ferrea L.[5]

Table 3: Cytotoxic Activity of a 4-Phenylcoumarin from Mesua ferrea

Compound Cell Line IC50 (μM)
Compound 9 MDA-MB-23113.68 ± 1.36
MCF-79.27 ± 1.84
HepG221.06 ± 1.95
HeLa7.26 ± 1.68

Source: Data from a study on cytotoxic 4-phenylcoumarins from the flowering buds of Mesua ferrea.[9]

Signaling Pathways

The primary mechanism of action for Mesuol's anti-inflammatory and immunomodulatory effects appears to be the inhibition of the NF-κB signaling pathway.[5][6][7] It has been suggested that Mesuol specifically inhibits the phosphorylation and transcriptional activity of the p65 subunit of NF-κB.[6][8]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degrades & Releases p65 p65 p50 p50 Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Genes Binds & Activates Mesuol Mesuol Mesuol->p65 Inhibits Phosphorylation Antioxidant_Mechanism OxidativeStress Cellular Stress (e.g., Pathogens, Toxins) ROS Reactive Oxygen Species (ROS) OxidativeStress->ROS Induces Signaling Pro-inflammatory Signaling Pathways (e.g., NF-κB) ROS->Signaling Activates Mesuol Mesuol Mesuol->ROS Scavenges Inflammation Inflammation Signaling->Inflammation Leads to Paw_Edema_Workflow Start Start: Acclimatize Animals Grouping Group Animals (Vehicle, Mesuol, Positive Control) Start->Grouping Dosing Administer Test Substances (p.o. or i.p.) Grouping->Dosing Induction Inject Carrageenan (Sub-plantar) Dosing->Induction 1 hour later Measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End End: Data Interpretation Analysis->End In_Vitro_Workflow Start Start: Culture Macrophages MTT 1. Determine Non-Toxic Dose (MTT Assay) Start->MTT Treat 2. Treat Macrophages with Mesuol +/- LPS MTT->Treat CollectSupernatant Collect Supernatant Treat->CollectSupernatant CollectPellet Collect Cell Pellet Treat->CollectPellet ELISA 3a. Cytokine Analysis (ELISA) CollectSupernatant->ELISA RNA 3b. RNA Extraction CollectPellet->RNA Protein 3c. Protein Extraction CollectPellet->Protein End End: Data Analysis & Interpretation ELISA->End qPCR 4b. Gene Expression (RT-qPCR) RNA->qPCR Western 4c. Signaling Protein Analysis (Western Blot) Protein->Western qPCR->End Western->End

References

Mesuol in Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuol, a naturally occurring 4-phenylcoumarin (B95950) isolated from the seed oil of Mesua ferrea, has emerged as a compound of significant interest in pharmaceutical research.[1] Traditionally used in Ayurvedic medicine for its antiseptic and anti-inflammatory properties, recent preclinical investigations have highlighted its potential therapeutic applications, primarily focusing on its antioxidant and immunomodulatory activities.[2] While direct experimental data on Mesuol is still nascent, its chemical classification and the pharmacological activities of related 4-phenylcoumarins provide a strong rationale for its exploration as a potential therapeutic agent, particularly in oncology and inflammatory diseases.[1] This technical guide synthesizes the current understanding of Mesuol, detailing its potential mechanisms of action, summarizing key experimental findings, and providing generalized protocols for future research.

Potential Mechanisms of Action

The therapeutic potential of Mesuol is thought to stem from its potent antioxidant and immunomodulatory properties. These activities suggest that Mesuol could influence key signaling pathways implicated in various pathologies.

Antioxidant Activity

Mesuol has demonstrated notable antioxidant properties.[1] By scavenging free radicals, it may protect cells from oxidative stress-induced damage, a key factor in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of Mesuol could be beneficial in mitigating the side effects of conventional therapies like chemotherapy and radiation, which often induce oxidative stress in normal cells.[1]

Immunomodulatory Effects

Preclinical studies have shown that Mesuol possesses significant immunomodulatory activity. In a study involving cyclophosphamide-induced immunosuppression in rats, administration of Mesuol resulted in a dose-dependent increase in antibody titer values and a restoration of the hematological profile.[1] This suggests that Mesuol could enhance the host's immune response, a critical aspect of modern therapeutic strategies, particularly in immuno-oncology.[1]

Potential Anti-Cancer Activity

While direct evidence of Mesuol's anti-cancer activity is limited, the broader class of 4-phenylcoumarins has shown significant anti-cancer potential.[1] The proposed anti-cancer mechanisms for Mesuol are likely multifactorial, stemming from its antioxidant and immunomodulatory effects, as well as potential direct effects on cancer cell proliferation and survival. Extracts from Mesua ferrea, the plant source of Mesuol, have demonstrated anti-metastatic properties in vitro, suggesting that compounds within the extract, potentially including Mesuol, could interfere with cancer cell migration and invasion.[1]

Postulated Signaling Pathway of Mesuol

The precise molecular mechanisms of Mesuol are not yet fully elucidated. However, based on its observed antioxidant and immunomodulatory activities, a potential signaling pathway can be conceptualized. Mesuol likely mitigates oxidative stress by scavenging reactive oxygen species (ROS). This reduction in ROS can, in turn, modulate downstream signaling cascades, such as the NF-κB pathway, which is a crucial regulator of inflammation and cell survival.[2][3]

Postulated signaling pathway of Mesuol Cellular Stress Cellular Stress ROS Reactive Oxygen Species (ROS) Cellular Stress->ROS Induces NFkB_complex NF-κB/IκB Complex ROS->NFkB_complex Activates Mesuol Mesuol Mesuol->ROS Scavenges NFkB_active Active NF-κB NFkB_complex->NFkB_active IκB degradation Gene_Expression Inflammatory Gene Expression NFkB_active->Gene_Expression Promotes Transcription

Caption: Postulated signaling pathway of Mesuol.[2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from an in vivo study investigating the immunomodulatory effects of Mesuol in a rat model of cyclophosphamide-induced immunosuppression.[1]

ParameterAnimal ModelTreatment GroupsDosage (mg/kg)Route of AdministrationKey FindingsReference
Humoral Immune Response Cyclophosphamide-induced immunosuppressed Wistar ratsControl, Cyclophosphamide (50), Mesuol + Cyclophosphamide10, 20, 40Intraperitoneal (i.p.)Significant dose-dependent increase in antibody titer values compared to the cyclophosphamide-only group.[1]
Cellular Immune Response Cyclophosphamide-induced immunosuppressed Wistar rats sensitized with SRBCControl, Cyclophosphamide (50), Mesuol + Cyclophosphamide10, 20, 40Intraperitoneal (i.p.)Significant increase in paw volume, indicating a cell-mediated immune response.[1]
Hematological Profile Cyclophosphamide-induced immunosuppressed Wistar ratsControl, Cyclophosphamide (50), Mesuol + Cyclophosphamide10, 20, 40Intraperitoneal (i.p.)Restoration of hematological parameters (e.g., white blood cell count) towards normal levels.[1]

Predicted Pharmacokinetic Properties

Due to the absence of direct experimental data, the pharmacokinetic parameters for Mesuol are predicted based on its chemical class (neoflavonoid/4-phenylcoumarin) and in silico modeling of similar compounds. These values should be considered hypothetical and require experimental validation.[3]

ParameterPredicted Value/CharacteristicRationale/Reference
Oral Bioavailability LowIn silico predictions for a similar 4-phenylcoumarin suggest low oral bioavailability. Flavonoids, in general, exhibit low to moderate bioavailability.[3]
Metabolism Hepatic (Phase I and Phase II)Phenylcoumarins typically undergo hydroxylation, glucuronidation, and sulfation in the liver.
Distribution Moderate to HighLipophilic nature of the compound suggests good tissue penetration.
Excretion Primarily RenalMetabolites are expected to be excreted mainly through urine.

Experimental Protocols

The following are generalized protocols that can be adapted for the in vivo assessment of Mesuol.

General Experimental Workflow for In Vivo Assessment

A typical workflow for evaluating the in vivo efficacy of Mesuol in rodent models is depicted below. This workflow can be adapted for various studies, including immunomodulation, anti-inflammatory, and toxicity assessments.[2]

General Experimental Workflow for In Vivo Assessment A Animal Acclimatization (e.g., 1 week) B Group Allocation & Baseline Measurements A->B C Induction of Disease Model (e.g., Immunosuppression, Tumor Implantation) B->C D Treatment with Mesuol or Vehicle Control C->D E Monitoring & Data Collection (e.g., Tumor size, Body weight, Clinical signs) D->E F Endpoint Analysis (e.g., Blood collection, Tissue harvesting) E->F G Biochemical & Histopathological Analysis F->G

Caption: General experimental workflow for in vivo assessment of Mesuol.[2]

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of Mesuol following intravenous (IV) and oral (PO) administration in a rodent model (e.g., Sprague-Dawley rats).[3]

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (n=5 per group), 8-10 weeks old.

  • Drug Formulation:

    • Intravenous: Mesuol dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline) to a concentration of 1 mg/mL.

    • Oral: Mesuol suspended in a 0.5% carboxymethylcellulose (CMC) solution to a concentration of 10 mg/mL.

  • Dosing:

    • IV group: 1 mg/kg administered via the tail vein.

    • PO group: 10 mg/kg administered via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of Mesuol in plasma.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (F%) will be calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Mesuol is a promising natural compound with demonstrated antioxidant and immunomodulatory properties in preclinical models. While the current body of direct experimental evidence is limited, the existing data, coupled with the known activities of its chemical class, strongly supports its further investigation for therapeutic applications, particularly in cancer and inflammatory conditions. The protocols and predictive data presented in this guide offer a foundational framework for researchers to design and execute further studies to elucidate the full therapeutic potential of Mesuol. Rigorous investigation into its pharmacokinetic profile and specific molecular mechanisms of action is warranted to advance its development as a potential pharmaceutical agent.

References

Methodological & Application

Maesol and Maesa lanceolata Leaf Extracts: Application Notes and Protocols for Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maesa lanceolata, a plant traditionally used for various medicinal purposes, has garnered scientific interest for its significant antioxidant properties.[1][2][3] These properties are largely attributed to its rich phytochemical composition, including phenolic compounds and flavonoids.[4] Maesol, a notable compound isolated from this plant, along with other constituents, contributes to the plant's ability to neutralize harmful free radicals. Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in the pathogenesis of numerous diseases, making the evaluation of antioxidant capacity a critical aspect of drug discovery and development.

This document provides detailed protocols for assessing the antioxidant activity of this compound and extracts from Maesa lanceolata leaves using three common and reliable in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Data Presentation

The antioxidant activities of various solvent extracts of Maesa lanceolata leaves are summarized below. These values, derived from scientific literature, provide a comparative basis for experimental results.

Table 1: DPPH Radical Scavenging Activity and Ferric Reducing Power of Maesa lanceolata Leaf Extracts

Extract SolventDPPH EC50 (µg/mL)[5]Ferric Reducing Power EC50 (µg/mL)[5]
Methanol (B129727)76.7 ± 7.374.0 ± 1.6
Ethyl Acetate (B1210297)--
Water--
Chloroform282 ± 50-

EC50: The concentration of the extract required to scavenge 50% of the DPPH radicals or to reduce 50% of the ferric ions. Data presented as mean ± standard deviation. '-' indicates data not reported in the cited source.

Table 2: Total Antioxidant Activity of Maesa lanceolata Leaf Extracts

Extract SolventTotal Antioxidant Activity (mg AAE/g)[5]
Methanol128 ± 4
Ethyl Acetate99 ± 7
Water57 ± 7
Chloroform40.0 ± 3.2

AAE: Ascorbic Acid Equivalent. Data presented as mean ± standard deviation.

Experimental Protocols

Preparation of Maesa lanceolata Leaf Extracts

This protocol describes a general method for preparing various solvent extracts from Maesa lanceolata leaves for antioxidant activity testing.

Materials:

  • Dried Maesa lanceolata leaf powder

  • Methanol (analytical grade)

  • Ethyl acetate (analytical grade)

  • Chloroform (analytical grade)

  • Distilled water

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

  • Lyophilizer (for water extract)

Procedure:

  • Weigh 100 g of dried, powdered Maesa lanceolata leaves.

  • Divide the powder into four equal portions of 25 g each.

  • To each portion, add 250 mL of one of the following solvents: methanol, ethyl acetate, chloroform, or distilled water.

  • Macerate each mixture by shaking or stirring at room temperature for 48 hours.

  • Filter each extract through Whatman No. 1 filter paper.

  • For the organic solvent extracts (methanol, ethyl acetate, chloroform), concentrate the filtrates under reduced pressure using a rotary evaporator at 40°C.

  • For the aqueous extract, freeze-dry the filtrate using a lyophilizer.

  • Store the dried extracts in airtight containers at -20°C until further use.

  • Before use in assays, reconstitute the dried extracts in a suitable solvent (e.g., methanol or DMSO) to a known stock concentration.

G cluster_extraction Extraction of Maesa lanceolata Leaves start Dried Leaf Powder maceration Maceration with Solvent (Methanol, Ethyl Acetate, Chloroform, Water) start->maceration filtration Filtration maceration->filtration concentration Solvent Evaporation (Rotary Evaporator/Lyophilizer) filtration->concentration end Dried Extract concentration->end

Extraction Workflow

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • This compound or Maesa lanceolata extract

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in a dark bottle and store it at 4°C.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound or the plant extract in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the ascorbic acid standard.

  • Assay:

    • In a 96-well microplate, add 100 µL of the sample or standard dilutions to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Determine the EC50 value by plotting the percentage of scavenging activity against the concentration of the sample/standard.

G cluster_dpph DPPH Assay Workflow prep_dpph Prepare 0.1 mM DPPH Solution reaction Mix Sample/Standard with DPPH Solution in 96-well plate prep_dpph->reaction prep_sample Prepare Sample/Standard Dilutions prep_sample->reaction incubation Incubate in Dark (30 min) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging Activity and EC50 measurement->calculation

DPPH Assay Workflow

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Materials:

  • This compound or Maesa lanceolata extract

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate buffered saline (PBS), pH 7.4

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.

  • Preparation of ABTS working solution: Dilute the ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound or the plant extract in a suitable solvent. From the stock solution, prepare a series of dilutions. Prepare similar dilutions for the Trolox standard.

  • Assay:

    • In a 96-well microplate, add 20 µL of the sample or standard dilutions to respective wells.

    • Add 180 µL of the ABTS working solution to each well.

    • For the control well, add 20 µL of the solvent and 180 µL of the ABTS working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the sample to that of the Trolox standard curve.

G cluster_abts ABTS Assay Workflow prep_abts Prepare ABTS•+ Solution prep_working Dilute to Working Solution prep_abts->prep_working reaction Mix Sample/Standard with ABTS Working Solution prep_working->reaction prep_sample Prepare Sample/Standard Dilutions prep_sample->reaction incubation Incubate (6 min) reaction->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate % Scavenging and TEAC measurement->calculation

ABTS Assay Workflow

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, which results in the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • This compound or Maesa lanceolata extract

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄) (for standard curve)

  • 96-well microplate

  • Microplate reader

  • Water bath

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C in a water bath before use.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound or the plant extract in a suitable solvent. Prepare a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄.

  • Assay:

    • In a 96-well microplate, add 20 µL of the sample or standard solutions to respective wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • For the blank, add 20 µL of the solvent and 180 µL of the FRAP reagent.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation: Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of FeSO₄. The results are typically expressed as µmol Fe²⁺ equivalents per gram of sample.

G cluster_frap FRAP Assay Workflow prep_frap Prepare FRAP Reagent reaction Mix Sample/Standard with FRAP Reagent prep_frap->reaction prep_sample Prepare Sample/Standard Dilutions prep_sample->reaction incubation Incubate at 37°C (4 min) reaction->incubation measurement Measure Absorbance at 593 nm incubation->measurement calculation Calculate FRAP Value measurement->calculation

FRAP Assay Workflow

Signaling Pathways and Logical Relationships

The antioxidant activity of this compound and other phytochemicals in Maesa lanceolata is primarily based on their ability to donate electrons or hydrogen atoms to neutralize free radicals. This direct scavenging mechanism is a key component of the cellular antioxidant defense system.

G cluster_pathway Antioxidant Mechanism FR Free Radical (e.g., DPPH•, ABTS•+) NFR Neutralized Radical FR->NFR Donation of H• or e- This compound This compound / Antioxidant Compound Oxidized_this compound Oxidized this compound This compound->Oxidized_this compound Loses H• or e-

Radical Scavenging

References

Application Notes and Protocols: DPPH Assay for Maesol Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maesol, a naturally occurring compound, has garnered significant interest for its potential pharmacological activities, including its antioxidant effects.[1] Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Therefore, the accurate quantification of the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted, straightforward, and rapid spectrophotometric method for evaluating the antioxidant potential of various substances.[1][2][3]

The principle of the DPPH assay is centered on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1] This donation neutralizes the radical, leading to a discernible color change from deep violet to pale yellow. The extent of this discoloration, measured as a decrease in absorbance at approximately 517 nm, is directly proportional to the radical scavenging activity of the antioxidant compound being tested.[1][4]

Principle of the DPPH Assay

The DPPH assay quantifies the free radical scavenging ability of a compound. DPPH is a stable free radical characterized by a deep purple color due to its unpaired electron, with a maximum absorbance around 517 nm.[1][4] When an antioxidant (AH) is introduced to the DPPH solution, it donates a hydrogen atom, reducing the DPPH radical to its non-radical form, DPPH-H. This process results in the loss of the violet color, which is quantified by measuring the decrease in absorbance.[1]

Reaction: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow/Colorless) + A•

The results are frequently expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.[1][2] A lower IC50 value indicates a higher antioxidant capacity.[2]

Experimental Protocols

This protocol is designed for a 96-well microplate format, which is suitable for efficiently screening multiple concentrations of this compound simultaneously.[1]

Materials and Reagents
  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • This compound

  • Ascorbic Acid (or Trolox) as a positive control[5][6]

  • Methanol (B129727) (or Ethanol), spectrophotometric grade[2][6]

  • 96-well microplates

  • Adjustable micropipettes

  • Spectrophotometer capable of reading absorbance at 517 nm

  • Vortex mixer (optional)

Solution Preparation
  • DPPH Working Solution (0.1 mM):

    • Prepare a stock solution of DPPH in methanol or ethanol (B145695).[6] This solution should be freshly prepared daily.[1]

    • Dilute the stock solution with the same solvent to achieve a final concentration of 0.1 mM.[6]

    • The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[1]

    • Protect the solution from light by storing it in an amber bottle or wrapping the container in aluminum foil.[2][6]

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable solvent such as methanol, ethanol, or a minimal amount of DMSO, followed by dilution with methanol or ethanol to the final volume.[1] Ensure complete dissolution.

  • Standard (Ascorbic Acid) Stock Solution (e.g., 1 mg/mL):

    • Prepare a stock solution of the standard antioxidant (e.g., Ascorbic Acid) in the same manner as the this compound stock solution.[1] This solution should also be prepared fresh.[1]

  • Preparation of Test and Standard Dilutions:

    • Perform serial dilutions of the this compound and standard stock solutions to obtain a range of concentrations for testing.

Assay Procedure
  • Plate Setup: In a 96-well plate, add 100 µL of the different concentrations of this compound, the standard (e.g., Ascorbic Acid), and controls into triplicate wells.[1]

  • Blank Control: Prepare wells containing 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH working solution. This will serve as the control.

  • Sample Blank (Optional): If the this compound solutions have inherent color, prepare a parallel set of wells with 100 µL of this compound dilutions and 100 µL of the solvent (instead of the DPPH solution) to correct for background absorbance.[1]

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells except for the optional sample blank wells.[1] Mix the contents of the wells gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[5]

Data Analysis
  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[1]

    % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

    Where:

    • Acontrol is the absorbance of the blank control (solvent + DPPH solution).

    • Asample is the absorbance of the test sample (this compound + DPPH solution).

    If a sample blank was used, the corrected sample absorbance is calculated as: (Absorbance of sample with DPPH) - (Absorbance of sample without DPPH).[1]

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of this compound. The IC50 is the concentration of this compound that causes 50% inhibition of the DPPH radical.[2]

Data Presentation

The quantitative data for the antioxidant capacity of this compound and a standard antioxidant can be summarized in the following table for clear comparison.

CompoundIC50 (µg/mL)
This compound[Insert experimentally determined value]
Ascorbic Acid (Standard)[Insert experimentally determined value]
Trolox (Standard)[Insert experimentally determined value]

Note: The IC50 values should be determined experimentally. The table above serves as a template for data presentation.

Mandatory Visualization

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Working Solution Plate Pipette Samples, Standard, & Controls into 96-well Plate DPPH->Plate This compound Prepare this compound Stock & Serial Dilutions This compound->Plate Standard Prepare Standard Stock & Serial Dilutions Standard->Plate Add_DPPH Add DPPH Solution to all wells Plate->Add_DPPH Incubate Incubate in Dark (30 minutes) Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

Antioxidant_Mechanism DPPH_Radical DPPH• (Stable Radical, Violet) DPPH_H DPPH-H (Reduced Form, Yellow) DPPH_Radical->DPPH_H Donates H• Antioxidant This compound (AH) (Antioxidant) Antioxidant_Radical A• (Antioxidant Radical) Antioxidant->Antioxidant_Radical Loses H•

Caption: General mechanism of DPPH radical scavenging by an antioxidant.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Maesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maesol, a phenolic compound with the chemical structure 3,3'-(1,12-dodecanediyl)bis(5-methoxy-6-methyl-phenol), presents a promising scaffold for antimicrobial drug discovery. Phenolic compounds are a well-established class of antimicrobials known to exhibit activity against a broad spectrum of bacteria and fungi.[1][2][3] The antimicrobial efficacy of phenolic compounds is often attributed to their ability to disrupt cell membranes, interfere with metabolic pathways, and inhibit key cellular enzymes.[4][5] The lipophilic nature of the dodecanediyl bridge in this compound, combined with the hydrophilic phenol (B47542) rings, suggests a potential for potent interaction with microbial cell membranes.

These application notes provide detailed protocols for the systematic evaluation of the antimicrobial properties of this compound. The described methodologies adhere to established standards for antimicrobial susceptibility testing, ensuring reliable and reproducible results. The protocols cover the determination of this compound's solubility, its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and its activity via the disk diffusion method.

Determination of this compound Solubility

Prior to conducting antimicrobial assays, it is imperative to determine the solubility of this compound in appropriate solvents to prepare accurate stock solutions. Given that this compound is a novel compound, a systematic approach is required.

Protocol:

  • Solvent Selection: Begin with solvents commonly used in antimicrobial assays, in order of preference:

    • Sterile deionized water

    • Phosphate-buffered saline (PBS), pH 7.4

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Ethanol

  • Stock Solution Preparation (Trial):

    • Accurately weigh 10 mg of this compound into a sterile microcentrifuge tube.

    • Add 1 mL of the primary solvent (e.g., DMSO) to achieve a starting concentration of 10 mg/mL.

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound does not dissolve, use a water bath sonicator for up to 5 minutes.[6]

    • If solubility is still not achieved, gently warm the solution to 37°C for up to 60 minutes.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles. A clear solution indicates complete solubility at that concentration.

  • Serial Dilutions: If the initial concentration is soluble, this can serve as the stock solution. If not, perform serial dilutions with the same solvent to determine the highest soluble concentration.

  • Solvent Miscibility with Media: Ensure the chosen solvent is miscible with the microbiological growth media (e.g., Mueller-Hinton Broth) at the final concentration used in the assays. The final concentration of organic solvents like DMSO should typically not exceed 1% (v/v) in the final assay well, as higher concentrations can inhibit microbial growth.

Experimental Protocols for Antimicrobial Activity

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials:

  • This compound stock solution (in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

Protocol:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar (B569324) plate.

    • Transfer the colonies to a tube containing sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 600 nm.

    • Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.

    • Add 200 µL of the this compound stock solution (at a concentration twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Subculturing from MIC Plate:

    • Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.

    • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Kirby-Bauer Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • This compound stock solution

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • 0.5 McFarland turbidity standard

  • Sterile swabs

Protocol:

  • Inoculum Preparation: Prepare the microbial inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a positive control disk (e.g., a standard antibiotic) and a negative control disk (impregnated with the solvent used to dissolve this compound).

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the zone of no growth around each disk in millimeters (mm).

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to this compound.

Data Presentation

The following tables are templates for presenting the quantitative data obtained from the antimicrobial assays. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Representative Microorganisms.

MicroorganismStrainGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive16
Escherichia coliATCC 25922Gram-negative64
Pseudomonas aeruginosaATCC 27853Gram-negative128
Candida albicansATCC 90028N/A (Fungus)32

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Representative Bacteria.

MicroorganismStrainGram StainMBC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive32
Escherichia coliATCC 25922Gram-negative>128
Pseudomonas aeruginosaATCC 27853Gram-negative>128

Table 3: Zone of Inhibition Diameters for this compound against Representative Microorganisms.

MicroorganismStrainGram StainZone of Inhibition (mm)
Staphylococcus aureusATCC 29213Gram-positive18
Escherichia coliATCC 25922Gram-negative12
Pseudomonas aeruginosaATCC 27853Gram-negative8
Candida albicansATCC 90028N/A (Fungus)15

Visualization of Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate the experimental workflow and a plausible mechanism of action for a phenolic compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_results Data Analysis Maesol_Stock Prepare this compound Stock Solution MIC_Assay Broth Microdilution (MIC Determination) Maesol_Stock->MIC_Assay Disk_Diffusion Kirby-Bauer Disk Diffusion Maesol_Stock->Disk_Diffusion Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Diffusion MBC_Assay Subculture for (MBC Determination) MIC_Assay->MBC_Assay MIC_Value Determine MIC Value MIC_Assay->MIC_Value MBC_Value Determine MBC Value MBC_Assay->MBC_Value Zone_Diameter Measure Zone of Inhibition Disk_Diffusion->Zone_Diameter

Caption: Workflow for testing the antimicrobial activity of this compound.

Signaling_Pathway This compound This compound Cell_Membrane Bacterial Cell Membrane This compound->Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage (K+, H+) Membrane_Disruption->Ion_Leakage Enzyme_Inhibition Inhibition of Membrane-Bound Enzymes Membrane_Disruption->Enzyme_Inhibition ATP_Depletion ATP Depletion Ion_Leakage->ATP_Depletion Metabolic_Disruption Disruption of Metabolic Pathways ATP_Depletion->Metabolic_Disruption Enzyme_Inhibition->Metabolic_Disruption Cell_Death Bacterial Cell Death Metabolic_Disruption->Cell_Death

Caption: Plausible antimicrobial mechanism of action for a phenolic compound like this compound.

References

Application Notes and Protocols for the Dissolution of Maesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Maesol for various experimental applications, including in vitro and in vivo studies. The information is compiled to ensure optimal handling and use of this compound in a research setting.

Physicochemical Properties of this compound

This compound is a novel dimeric phenol (B47542) isolated from the seeds of Maesa montana and Maesa indica.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 119766-98-2[1]
Molecular Formula C₂₈H₄₂O₄[1]
Molecular Weight 442.64 g/mol [1]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO[1]

Solubility of this compound

Table 2: this compound Solubility Data

SolventConcentrationObservationsReference
DMSO 10 mMForms a clear solutionBenchchem Application Note
Aqueous Solutions Poorly solubleRequires co-solvents or suspension agents for in vivo use[2]

Experimental Protocols

Preparation of High-Concentration this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO, suitable for use in cell-based assays and other in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Pipettes and sterile tips

Protocol:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.426 mg of this compound (Molecular Weight: 442.64 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO to 4.426 mg of this compound.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (months) or -80°C for long-term storage (years).[1]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the high-concentration this compound stock solution for use in cell culture experiments.

Materials:

  • 10 mM this compound in DMSO (from Protocol 3.1)

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile tips

Protocol:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can be detrimental to some media components.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.

  • Application: Use the freshly prepared working solution immediately for your experiments.

Preparation of this compound Formulation for In Vivo Studies

Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration.[2] Two common methods are described below.

This method uses a mixture of solvents to keep this compound in solution for administration.

Materials:

  • This compound powder

  • DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Protocol:

  • Dissolve this compound in DMSO: Dissolve the required amount of this compound in a small volume of DMSO.

  • Prepare Co-Solvent Mixture: In a separate tube, mix PEG300 and Tween 80. A common ratio is 40% PEG300 and 5% Tween 80 of the final volume.[2]

  • Combine: Add the this compound/DMSO solution to the PEG300/Tween 80 mixture and vortex thoroughly.[2]

  • Add Saline: Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume.[2]

  • Inspect: The final solution should be clear and free of precipitation.[2]

This method involves suspending this compound in a vehicle for administration.

Materials:

  • This compound powder

  • 0.5% (w/v) Sodium carboxymethyl cellulose (B213188) (CMC-Na) in sterile saline

  • Mortar and pestle or homogenizer

  • Sterile tubes

  • Vortex mixer

Protocol:

  • Prepare Vehicle: Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile saline.[2]

  • Weigh this compound: Weigh the required amount of this compound.

  • Create Suspension: Add a small amount of the 0.5% CMC-Na vehicle to the this compound powder and triturate with a mortar and pestle or use a homogenizer to create a uniform paste.

  • Dilute: Gradually add the remaining vehicle to the paste while mixing to achieve the final desired concentration.

  • Mix: Vortex the suspension thoroughly before each administration to ensure a uniform dose.[2]

Stability and Storage

Proper storage is critical to maintain the integrity of this compound solutions.

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid Powder 0 - 4°C (short-term)Days to weeks[1]
-20°C (long-term)Months to years[1]
DMSO Stock Solution 0 - 4°C (short-term)Days to weeks[1]
-20°C (long-term)Months[1]

Key Stability Considerations:

  • Aqueous Stability: While specific data for this compound is limited, compounds in aqueous solutions can be susceptible to degradation due to pH, temperature, light, oxidation, and hydrolysis.[3] It is recommended to prepare fresh aqueous working solutions for each experiment.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the DMSO stock solution to prevent degradation. Aliquoting into single-use volumes is highly recommended.

Visualized Workflows and Pathways

Workflow for Preparing this compound Stock and Working Solutions

G cluster_stock Stock Solution Preparation (10 mM in DMSO) cluster_working Working Solution Preparation (for Cell Culture) A Weigh this compound Powder B Add DMSO A->B C Vortex to Dissolve B->C D Aliquot and Store at -20°C/-80°C C->D E Thaw Stock Solution D->E For Experiment F Dilute in Pre-warmed Cell Culture Medium E->F G Mix Gently F->G H Use Immediately G->H

Caption: Workflow for this compound solution preparation.

Logical Flow for In Vivo Formulation of this compound

G cluster_cosolvent Co-Solvent Method cluster_suspension Suspension Method start This compound Powder A Dissolve in DMSO start->A G Triturate this compound with Vehicle start->G C Combine and Vortex A->C B Prepare PEG300 + Tween 80 B->C D Add Saline and Vortex C->D E Clear Solution for Injection D->E F Prepare 0.5% CMC-Na Vehicle F->G H Dilute to Final Concentration G->H I Vortex Before Administration H->I J Uniform Suspension for Injection I->J

References

Application Notes and Protocols: Maesol Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maesol is a naturally occurring neoflavonoid compound isolated from plants such as Mesua ferrea.[1] It is recognized for its significant biological activities, including potent antioxidant, anti-inflammatory, and immunomodulatory properties.[1] Research has indicated that this compound can suppress the replication of HIV-1 by inhibiting TNFα-induced transcriptional activity through the Nuclear Factor-kappaB (NF-κB) pathway.[1] Specifically, its mechanism involves the inhibition of phosphorylation and transcriptional activity of the NF-κB p65 subunit.[1]

This document provides detailed protocols for the preparation of this compound stock solutions for use in various research applications. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Note on Chemical Identity: The term "this compound" may also refer to a dimeric phenol (B47542) isolated from Maesa montana and Maesa indica, which has a different chemical structure.[2] The protocols and data presented in this document pertain specifically to the neoflavonoid this compound (also referred to as Mesuol) with CAS Number 16981-20-7.[1] Researchers should verify the specific compound they are working with.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
Chemical Name 5,7-dihydroxy-8-(3-methylbut-2-enyl)-6-(2-methylpropanoyl)-4-phenylchromen-2-one
Molecular Formula C₂₄H₂₄O₅
Molecular Weight 392.5 g/mol
CAS Number 16981-20-7
Appearance Yellow powder
Purity >99% (HPLC)

Table 2: Solubility Profile of this compound

SolventSolubilityReference
DMSOSoluble[1]

Table 3: Storage Conditions

FormStorage TemperatureDurationReference
Powder-20°C (desiccated)3 years[1]
4°C2 years[1]
Stock Solution (in DMSO)-20°CLong term (months)[2]
4°CShort term (days to weeks)[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder (CAS: 16981-20-7)[1]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Methodology:

  • Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour to prevent condensation.[1]

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.925 mg of this compound.

  • Dissolution: Add the calculated volume of sterile DMSO to the this compound powder. For a 10 mM stock solution, if you weighed 3.925 mg of this compound, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved.[3] Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[3]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[3]

  • Storage: Store the aliquots at -20°C for long-term storage or at 4°C for short-term use.[2] Protect from light.[3]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile conical tubes and pipettes

Methodology:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.[1]

  • Dilution Calculation: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution, you will need to perform a 1:1000 dilution of the 10 mM stock solution.

  • Dilution: Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. For the example above, add 1 µL of the 10 mM this compound stock solution to 999 µL of medium.[1]

    • Important: To prevent precipitation of the compound, gently swirl the conical tube containing the warm medium while adding the stock solution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is not toxic to the cells. A final DMSO concentration of 0.1% is generally well-tolerated by most cell lines.[4]

  • Vehicle Control: Always include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as the this compound-treated samples.

  • Application: Use the freshly prepared working solution immediately for your cell-based assays.[1]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve mix Vortex/Sonicate to Dissolve dissolve->mix aliquot Aliquot into Single-Use Vials mix->aliquot store_stock Store at -20°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw For Experiment dilute Dilute in Pre-Warmed Medium thaw->dilute use Use Immediately in Assay dilute->use

Caption: Workflow for this compound stock and working solution preparation.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNFα tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nucleus Nucleus nfkb_active->nucleus Translocates to gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression Promotes Transcription This compound This compound This compound->nfkb_active Inhibits Phosphorylation ikb_nfkb IκBα-NF-κB (Inactive Complex) ikb_nfkb->ikk ikb_nfkb->nfkb_active IκBα Degradation

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

References

Cell-Based Assays for Determining Maesol Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Maesol" is a term that may refer to "Mesuol," a natural 4-phenylcoumarin (B95950) isolated from the plant Mesua ferrea, or "Maesil," a Korean green plum extract. Both have garnered scientific interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. This document provides detailed application notes and protocols for a range of cell-based assays to evaluate the efficacy of these compounds. The methodologies are designed to be robust and reproducible, enabling researchers to investigate the mechanisms of action and quantify the biological activity of this compound.

I. Anti-inflammatory Efficacy of Mesuol

Mesuol has demonstrated significant anti-inflammatory potential, primarily through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] A key indicator of its anti-inflammatory activity is the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Signaling Pathway

The anti-inflammatory effects of Mesuol are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) p_IkB p-IκBα IkB->p_IkB NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome Proteasome p_IkB->Proteasome degradation MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates p_MAPK p-MAPK MAPK->p_MAPK p_MAPK_n p-MAPK p_MAPK->p_MAPK_n translocates Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Gene activates p_MAPK_n->Gene activates Mesuol Mesuol Mesuol->IKK inhibits Mesuol->MAPKKK inhibits

Caption: Mesuol's proposed anti-inflammatory signaling pathway.
Application Note: Nitric Oxide (NO) Production Assay

This assay quantifies the inhibitory effect of Mesuol on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophage cells. The Griess assay is used to measure nitrite (B80452), a stable and soluble breakdown product of NO.

Protocol: Griess Assay for Nitric Oxide Production

start Seed RAW 264.7 cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Pre-treat with Mesuol (various concentrations) for 1-2h incubate1->treat stimulate Stimulate with LPS (1 µg/mL) for 24h treat->stimulate collect Collect supernatant stimulate->collect griess Add Griess Reagent to supernatant collect->griess incubate2 Incubate 10-15 min at room temperature griess->incubate2 measure Measure absorbance at 540 nm incubate2->measure

Caption: Workflow for the Griess assay.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • LPS (Lipopolysaccharide) from E. coli

  • Mesuol

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Pre-treat the cells with various concentrations of Mesuol (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The results can be expressed as the IC50 value, which is the concentration of Mesuol required to inhibit NO production by 50%.

Quantitative Data: Anti-inflammatory Activity of Mesuol
CompoundAssayCell LineInducerIC50 Value (µM)
MesuolNitric Oxide ProductionRAW 264.7LPS13.5[1]

II. Anti-Cancer Efficacy of Mesuol

Mesuol has been investigated for its potential anti-cancer properties, with studies suggesting it can induce apoptosis (programmed cell death) and inhibit cancer cell migration and invasion.[2]

Application Note: Apoptosis Assay

This assay determines the ability of Mesuol to induce apoptosis in cancer cells. The Annexin V-FITC/Propidium Iodide (PI) double staining method followed by flow cytometry is a common technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V-FITC/PI Apoptosis Assay

start Seed cancer cells in 6-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Mesuol (e.g., IC50 concentration) for 24-48h incubate1->treat harvest Harvest cells (trypsinization) treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate2 Incubate 15 min in the dark stain->incubate2 analyze Analyze by flow cytometry incubate2->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell line (e.g., HCT-116, PC-3)

  • Appropriate cell culture medium with supplements

  • Mesuol

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with Mesuol at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The data is used to quantify the percentage of cells in different stages of apoptosis.

Application Note: Cell Migration (Wound Healing) Assay

This assay assesses the effect of Mesuol on the migratory capacity of cancer cells, which is a crucial aspect of metastasis. A "wound" is created in a confluent cell monolayer, and the rate of wound closure is monitored over time.

Protocol: Wound Healing Assay

start Seed cells to form a confluent monolayer scratch Create a scratch with a pipette tip start->scratch wash Wash with PBS to remove debris scratch->wash treat Add medium with Mesuol (and control) wash->treat image_t0 Image at T=0 treat->image_t0 incubate Incubate for 24-48h image_t0->incubate image_tx Image at T=x incubate->image_tx analyze Measure wound area and calculate closure % image_tx->analyze

Caption: Workflow for the wound healing assay.

Materials:

  • Cancer cell line

  • Culture plates (e.g., 24-well)

  • Mesuol

  • Microscope with a camera

Procedure:

  • Create Monolayer: Seed cells in a culture plate and grow them to full confluency.

  • Create Wound: Create a linear scratch in the monolayer using a sterile pipette tip.

  • Wash: Gently wash the cells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing Mesuol at various concentrations. A vehicle control should be included.

  • Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 and 48 hours).

  • Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Quantitative Data: Anti-Cancer Activity of Mesua ferrea Extract

Direct quantitative data for pure Mesuol on apoptosis and cell migration is limited. The following data is from a study on a bioactive sub-fraction of Mesua ferrea stem bark extract on HCT 116 human colorectal carcinoma cells.

AssayTreatmentObservation
ApoptosisMesua ferrea extractIncreased levels of caspases-9 and -3/7.[3]
MetastasisMesua ferrea extractShowed promising antimetastatic properties in multiple in vitro assays.[3]

III. Antioxidant Efficacy of Maesil Extract

Maesil, or Korean green plum, is known for its antioxidant properties, which are enhanced through fermentation.[4] The antioxidant capacity can be evaluated using various spectrophotometric assays.

Application Note: ABTS and FRAP Assays
  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol: ABTS Assay

Materials:

  • Maesil extract

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol (B145695) or PBS

  • Trolox (for standard curve)

  • 96-well plate and microplate reader

Procedure:

  • Prepare ABTS•+ solution: Mix equal volumes of ABTS and potassium persulfate solutions and let the mixture stand in the dark at room temperature for 12-16 hours.

  • Dilute ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the Maesil extract to the diluted ABTS•+ solution.

  • Incubation: Incubate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Quantification: Calculate the antioxidant capacity as Trolox equivalents (TE) using a standard curve.

Protocol: FRAP Assay

Materials:

  • Maesil extract

  • FRAP reagent (300 mM acetate (B1210297) buffer, pH 3.6; 10 mM TPTZ in 40 mM HCl; 20 mM FeCl₃·6H₂O)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)

  • 96-well plate and microplate reader

Procedure:

  • Prepare FRAP working solution: Mix acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the solution to 37°C.

  • Reaction: Add a small volume of the Maesil extract to the pre-warmed FRAP reagent.

  • Incubation: Incubate at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Quantification: Calculate the antioxidant capacity as Fe²⁺ equivalents or Trolox equivalents using a standard curve.

Quantitative Data: Antioxidant Activity of Maesil Extract

The following data illustrates the effect of fermentation time and temperature on the antioxidant activity of Maesil extract.

AssayFermentation ConditionAntioxidant Activity
ABTS365 days with Maesil at 25°C~90% radical scavenging activity[4]
FRAP365 days with Maesil at 25°C~1.8 (absorbance at 593 nm)[4]

IV. Neuroprotective Efficacy of Mesua ferrea Extract

Extracts from Mesua ferrea, the source of Mesuol, have shown neuroprotective potential by reducing neuronal cell death induced by oxidative stress (e.g., H₂O₂) and β-amyloid (Aβ).[2]

Application Note: Neuroprotection Assay

This assay evaluates the ability of Mesua ferrea extract to protect neuronal cells (e.g., SH-SY5Y) from damage induced by neurotoxic agents. Cell viability is typically assessed using the MTT assay.

Protocol: MTT Assay for Neuroprotection

start Seed SH-SY5Y cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Pre-treat with M. ferrea extract incubate1->treat induce Induce damage (e.g., H₂O₂, Aβ) treat->induce incubate2 Incubate 24h induce->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan (B1609692) incubate3->add_dmso measure Measure absorbance at 570 nm add_dmso->measure

Caption: Workflow for the MTT neuroprotection assay.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Mesua ferrea extract

  • Neurotoxic agent (e.g., H₂O₂, Aβ peptide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of Mesua ferrea extract for a specified time (e.g., 2 hours).

  • Induce Damage: Add the neurotoxic agent to the wells and incubate for 24 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Analysis: Express cell viability as a percentage of the control (untreated, undamaged cells).

Quantitative Data: Neuroprotective Effect of Mesua ferrea Extract
Cell LineInducerTreatmentResult
SH-SY5YAβ₁₋₄₂M. ferrea extract (1 and 10 µg/mL)Significantly decreased cell viability loss.[2]
SH-SY5YH₂O₂M. ferrea extractAlleviated neuronal cell damage by downregulating pro-apoptotic proteins and enhancing anti-apoptotic markers.[2]

Conclusion

The cell-based assays detailed in this document provide a comprehensive framework for evaluating the efficacy of this compound (Mesuol or Maesil extract) across several key therapeutic areas. By employing these standardized protocols, researchers can obtain reliable and comparable data on the anti-inflammatory, anti-cancer, antioxidant, and neuroprotective properties of these natural products. The provided signaling pathway and workflow diagrams offer a visual guide to the underlying mechanisms and experimental procedures. Further research to elucidate the precise molecular targets and to generate more extensive quantitative data will be crucial for the continued development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Evaluating the Antioxidant Potential of Maesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for characterizing the antioxidant properties of Maesol, a phenolic compound with potential therapeutic applications.[1] The protocols detailed below encompass a multi-tiered approach, from initial chemical-based screening to cell-based assays and a proposed in vivo experimental design.

Introduction to this compound and its Antioxidant Potential

This compound, with the chemical formula C₃₄H₅₂O₄, is characterized by a unique structure featuring two phenol (B47542) rings linked by a dodecanediyl bridge, with each ring substituted with methoxy (B1213986) and methyl groups.[1] Phenolic compounds are well-known for their antioxidant activities, which stem from their ability to donate hydrogen atoms or electrons to neutralize free radicals.[2] The phenolic hydroxyl groups in this compound's structure are the primary functional groups responsible for its potential antioxidant effects. These effects can include direct free radical scavenging, metal ion chelation, and modulation of endogenous antioxidant defense systems.[2][3]

In Vitro Antioxidant Capacity of this compound

In vitro assays are fundamental for the initial screening of the antioxidant potential of a compound. These assays are typically rapid, cost-effective, and provide a baseline understanding of a compound's ability to scavenge free radicals or reduce oxidants.[4][5]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.[4][6]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol.

  • In a 96-well microplate, add 100 µL of various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Add 100 µL of the DPPH working solution to each well.

  • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent + DPPH).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample.

  • Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

Data Presentation:

Concentration (µg/mL)% DPPH Radical Scavenging
1Hypothetical Value
10Hypothetical Value
25Hypothetical Value
50Hypothetical Value
100Hypothetical Value
IC50 (µg/mL) Hypothetical Value
Ascorbic Acid (IC50)Hypothetical Value
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.[4][6]

Protocol:

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of this compound and a positive control (Trolox).

  • In a 96-well plate, add 20 µL of the this compound solutions or control to 180 µL of the diluted ABTS•+ solution.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation:

Concentration (µg/mL)% ABTS Radical Scavenging
1Hypothetical Value
10Hypothetical Value
25Hypothetical Value
50Hypothetical Value
100Hypothetical Value
TEAC (µM Trolox equiv./mg) Hypothetical Value
Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and is monitored at 593 nm.[4][6]

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add 10 µL of this compound solution (at various concentrations), standard (FeSO₄), or blank to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using FeSO₄ and express the results as µM Fe(II) equivalents per mg of this compound.

Data Presentation:

Concentration (µg/mL)Ferric Reducing Antioxidant Power (µM Fe(II)/mg)
1Hypothetical Value
10Hypothetical Value
25Hypothetical Value
50Hypothetical Value
100Hypothetical Value

Cell-Based Antioxidant Assays

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors like cell uptake, metabolism, and interaction with cellular components.[7]

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS.[7][8] DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[9]

Protocol:

  • Seed a suitable cell line (e.g., HaCaT or HepG2) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat the cells with various non-toxic concentrations of this compound for a predetermined time (e.g., 1-24 hours).

  • Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Induce oxidative stress by adding a pro-oxidant such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

  • Measure the fluorescence intensity immediately using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

  • A positive control for ROS reduction (e.g., N-acetylcysteine) should be included.

Data Presentation:

TreatmentMean Fluorescence Intensity% Reduction in ROS
Control (no stress)Hypothetical ValueN/A
H₂O₂ aloneHypothetical Value0
H₂O₂ + this compound (1 µM)Hypothetical ValueHypothetical Value
H₂O₂ + this compound (10 µM)Hypothetical ValueHypothetical Value
H₂O₂ + this compound (25 µM)Hypothetical ValueHypothetical Value
H₂O₂ + N-acetylcysteineHypothetical ValueHypothetical Value

Investigation of Antioxidant Signaling Pathways

The Keap1-Nrf2 Signaling Pathway

Principle: The Keap1-Nrf2 pathway is a major regulator of cellular responses to oxidative stress.[10][11] Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[12] Upon exposure to oxidative stress or inducers, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes, which encode for various antioxidant and detoxifying enzymes.[10]

Protocol (Western Blot for Nrf2 Nuclear Translocation):

  • Culture cells (e.g., HEK293 or primary hepatocytes) to 80-90% confluency.

  • Treat cells with this compound at various concentrations for different time points.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Determine the protein concentration of each fraction using a BCA assay.

  • Separate the proteins (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

  • Use antibodies against Lamin B1 (nuclear marker) and α-tubulin (cytoplasmic marker) as loading controls.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Data Presentation:

TreatmentNuclear Nrf2 (relative to Lamin B1)Cytoplasmic Nrf2 (relative to α-tubulin)
ControlHypothetical ValueHypothetical Value
This compound (1 µM)Hypothetical ValueHypothetical Value
This compound (10 µM)Hypothetical ValueHypothetical Value
This compound (25 µM)Hypothetical ValueHypothetical Value
Positive Control (e.g., Sulforaphane)Hypothetical ValueHypothetical Value

Proposed In Vivo Experimental Design for Antioxidant Studies

In vivo studies are crucial to confirm the antioxidant efficacy of a compound in a whole organism.[13] Small animal models like mice or rats are commonly used for this purpose.[14][15]

Model: Carbon tetrachloride (CCl₄)-induced oxidative stress in rats. CCl₄ induces hepatotoxicity through the generation of free radicals.[2]

Protocol:

  • Acclimatize male Wistar rats for one week.

  • Divide the animals into the following groups (n=6 per group):

    • Group I: Normal control (vehicle only).

    • Group II: CCl₄ control (vehicle + CCl₄).

    • Group III: this compound (low dose) + CCl₄.

    • Group IV: this compound (high dose) + CCl₄.

    • Group V: Silymarin (positive control) + CCl₄.

  • Administer this compound or Silymarin orally for a specified period (e.g., 7-14 days).

  • On the last day of treatment, induce oxidative stress by intraperitoneal injection of CCl₄ (e.g., 1 mL/kg body weight in olive oil).

  • 24 hours after CCl₄ administration, sacrifice the animals and collect blood and liver tissue.

  • Analyze serum for liver function markers (ALT, AST, ALP).

  • Prepare liver homogenates to measure:

    • Lipid peroxidation (Malondialdehyde - MDA) levels.

    • Activities of antioxidant enzymes: Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx).

    • Reduced glutathione (GSH) levels.

Data Presentation:

Table 1: Effect of this compound on Serum Liver Markers in CCl₄-intoxicated Rats

GroupALT (U/L)AST (U/L)ALP (U/L)
Normal ControlHypothetical ValueHypothetical ValueHypothetical Value
CCl₄ ControlHypothetical ValueHypothetical ValueHypothetical Value
This compound (low dose)Hypothetical ValueHypothetical ValueHypothetical Value
This compound (high dose)Hypothetical ValueHypothetical ValueHypothetical Value
SilymarinHypothetical ValueHypothetical ValueHypothetical Value

Table 2: Effect of this compound on Liver Antioxidant Status in CCl₄-intoxicated Rats

GroupMDA (nmol/mg protein)SOD (U/mg protein)CAT (U/mg protein)GPx (U/mg protein)GSH (µg/mg protein)
Normal ControlHypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
CCl₄ ControlHypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
This compound (low dose)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
This compound (high dose)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
SilymarinHypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Study invitro_assays DPPH, ABTS, FRAP Assays cell_culture Cell Culture (e.g., HaCaT, HepG2) invitro_assays->cell_culture Promising Candidate maesol_treatment This compound Treatment cell_culture->maesol_treatment ros_assay Intracellular ROS Measurement (DCFH-DA) maesol_treatment->ros_assay nrf2_assay Nrf2 Nuclear Translocation (Western Blot) maesol_treatment->nrf2_assay animal_model Animal Model (Wistar Rats) nrf2_assay->animal_model Confirmed Efficacy stress_induction Oxidative Stress Induction (CCl4) animal_model->stress_induction biochemical_analysis Biochemical Analysis (Serum and Liver) stress_induction->biochemical_analysis This compound This compound Compound This compound->invitro_assays Screening

Caption: Experimental workflow for evaluating the antioxidant potential of this compound.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1_nrf2 Keap1-Nrf2 Complex cul3 Cul3-E3 Ligase keap1_nrf2->cul3 Ubiquitination nrf2_free Nrf2 keap1_nrf2->nrf2_free Dissociation proteasome Proteasome cul3->proteasome Degradation This compound This compound This compound->keap1_nrf2 Potential Inhibition ros Oxidative Stress (ROS) ros->keap1_nrf2 Inhibits nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation maf sMaf nrf2_nuc->maf are Antioxidant Response Element (ARE) maf->are Binds to genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->genes Activates

Caption: The Keap1-Nrf2 signaling pathway and potential modulation by this compound.

References

Maesol in Cell Culture: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maesol, a novel dimeric phenol, has been isolated from the seeds of plants belonging to the Maesa genus, specifically Maesa montana and Maesa indica. While research on the pure compound is in its nascent stages, accumulating evidence from studies on Maesa plant extracts suggests a significant potential for this compound as a cytotoxic and antiproliferative agent in cancer cell culture. Extracts from various Maesa species have demonstrated notable activity against a range of cancer cell lines, indicating that this compound, as a key constituent, may be a promising candidate for further investigation in oncology drug discovery.

These application notes provide a summary of the available data on the bioactivity of Maesa extracts, which is likely attributable in part to this compound, and offer generalized protocols for researchers interested in exploring the effects of this compound in cell culture.

Biological Activity and Potential Applications

Extracts from Maesa species have shown efficacy against several cancer cell lines, suggesting a broad-spectrum antiproliferative potential. The primary application of this compound in a research setting is the investigation of its anticancer properties.

Potential Research Applications:

  • Cytotoxicity Screening: Determining the effective dose range of this compound against a panel of cancer cell lines.

  • Mechanism of Action Studies: Investigating how this compound induces cell death, for example, through apoptosis or necrosis.

  • Cell Cycle Analysis: Examining the effect of this compound on the progression of the cell cycle in cancer cells.

  • Signaling Pathway Analysis: Identifying the molecular pathways modulated by this compound that lead to its anticancer effects.

  • Synergy Studies: Evaluating the potential for this compound to enhance the efficacy of existing chemotherapeutic agents.

Quantitative Data from Maesa Species Extracts

The following table summarizes the cytotoxic activity of extracts from different Maesa species on various cancer cell lines. It is important to note that these values are for crude extracts and the specific activity of isolated this compound may differ.

Plant SpeciesExtract TypeCancer Cell LineIC50 Value (µg/mL)Citation
Maesa macrophyllaEthanolic leaf extractHeLa (Cervical)9.55[1]
Maesa macrophyllaEthanolic leaf extractMCF-7 (Breast)16.19[1]
Maesa indicaElicited callus extractProstate Cancer25.5[2]

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound in cell culture. These should be optimized for specific cell lines and experimental conditions.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound (pure compound)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the molecular weight of this compound (442.64 g/mol ), calculate the mass required to prepare a stock solution of a desired molarity (e.g., 10 mM).

  • Weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to dissolve the this compound. Vortex briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[3]

Protocol 2: Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The final concentrations should cover a broad range to determine the dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

The precise signaling pathways affected by pure this compound have not yet been elucidated. However, based on the known activities of other phenolic compounds and plant extracts with anticancer properties, several pathways are likely to be involved.

Potential Signaling Pathways Modulated by this compound:

  • Apoptosis Pathway: this compound may induce apoptosis by modulating the expression of Bcl-2 family proteins (e.g., increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) and activating caspases.

  • Cell Cycle Regulation: this compound could cause cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) by affecting the expression of cyclins and cyclin-dependent kinases (CDKs).

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is often dysregulated in cancer. This compound might exert its effects by modulating the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38.

  • PI3K/Akt Pathway: This is a crucial survival pathway for cancer cells. Inhibition of this pathway by this compound could lead to decreased proliferation and increased apoptosis.

Below are diagrams illustrating a general experimental workflow for investigating this compound and a postulated signaling pathway for its anticancer activity.

experimental_workflow cluster_preparation Preparation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_pathway Pathway Analysis maesol_prep This compound Stock Preparation (in DMSO) cytotoxicity Cytotoxicity Assay (e.g., MTT) maesol_prep->cytotoxicity cell_culture Cancer Cell Line Culture cell_culture->cytotoxicity determine_ic50 Determine IC50 Value cytotoxicity->determine_ic50 apoptosis Apoptosis Assay (Annexin V/PI) determine_ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) determine_ic50->cell_cycle western_blot Western Blot (e.g., Bcl-2, Caspases, Cyclins) apoptosis->western_blot cell_cycle->western_blot signaling_pathway cluster_cell Cancer Cell This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MAPK MAPK Pathway This compound->MAPK Modulates Bcl2_family Bcl-2 Family (Bax ↑, Bcl-2 ↓) This compound->Bcl2_family Cyclins_CDKs Cyclins/CDKs This compound->Cyclins_CDKs Inhibits Proliferation Proliferation ↓ PI3K_Akt->Proliferation MAPK->Proliferation Caspases Caspase Activation Bcl2_family->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cyclins_CDKs->Cell_Cycle_Arrest

References

Application Notes: Mesuol for in vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Based on the comprehensive search, there is no compound named "Maesol" found in the context of in vivo animal studies. It is highly probable that this is a typographical error for "Mesuol (B97887) ," a natural 4-phenylcoumarin (B95950) isolated from the seed oil of Mesua ferrea L. (Nagkesar).[1][2][3] Mesuol has been studied for its significant antioxidant and immunomodulatory properties in preclinical in vivo models.[1][2][4][5] The following application notes and protocols are based on the available scientific literature for Mesuol.

1. Introduction

Mesuol is a bioactive compound that has been traditionally used in Ayurvedic medicine for various ailments, including those of an antiseptic and anti-inflammatory nature.[1][4][5] Recent preclinical research has focused on validating its immunomodulatory and antioxidant activities in rodent models.[1][3][4][5] These notes are intended for researchers, scientists, and drug development professionals interested in the in vivo applications of Mesuol.

2. Therapeutic Potential

In vivo studies have highlighted Mesuol's potential as a therapeutic agent, particularly in the field of immunology. Key findings include:

  • Immunomodulation: Mesuol demonstrates the ability to enhance both humoral and cellular immune responses, particularly in models of chemically-induced immunosuppression.[1][2][4][5] This suggests its potential application as an immunomodulatory agent to restore or boost immune function.

  • Anti-inflammatory Effects: Evidence suggests that Mesuol possesses anti-inflammatory properties, making it a candidate for studies involving inflammatory conditions.[4][6]

  • Myelosuppression Restoration: In animal models where bone marrow activity is suppressed (myelosuppression) by agents like cyclophosphamide (B585), Mesuol has been shown to help restore hematological profiles.[4][5]

  • Enhanced Phagocytic Activity: Mesuol can potentiate phagocytosis, a critical process in the innate immune system for clearing pathogens and cellular debris.[4][5]

3. Mechanism of Action & Signaling Pathways

While the exact molecular mechanisms of Mesuol are not fully elucidated, its biological activities are postulated to involve the modulation of key signaling pathways that regulate inflammation and oxidative stress.

  • Inhibition of NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling cascade is a primary regulator of inflammatory responses.[7][8][9] Evidence suggests that Mesuol may exert its anti-inflammatory and immunomodulatory effects by inhibiting the NF-κB pathway.[1][6][7][8] This inhibition is thought to occur through the suppression of the phosphorylation of the p65 subunit of NF-κB, which in turn blocks the transcription of pro-inflammatory genes.[8]

  • Modulation of Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response.[10][11] There is significant crosstalk between the Nrf2 and NF-κB pathways; activation of Nrf2 often leads to the suppression of NF-κB-mediated inflammation.[10][12][13] Mesuol's potent antioxidant activity suggests it may modulate the Nrf2 pathway, contributing to its immunomodulatory effects.[1][4]

G Postulated Signaling Pathway of Mesuol Mesuol Mesuol ROS Reactive Oxygen Species (ROS) Mesuol->ROS Scavenges Nrf2 Nrf2 Pathway Mesuol->Nrf2 Activates (Postulated) NFkB NF-κB Pathway (p65 phosphorylation) Mesuol->NFkB Inhibits ROS->NFkB Activates Nrf2->NFkB Inhibits (Crosstalk) Antioxidant Antioxidant Gene Expression (e.g., HO-1) Nrf2->Antioxidant Promotes ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->ProInflammatory Promotes Antioxidant->ROS Reduces ImmuneResponse Modulated Immune Response Antioxidant->ImmuneResponse Contributes to ProInflammatory->ImmuneResponse Leads to

Caption: Postulated signaling pathway of Mesuol.

Data Presentation: Quantitative in vivo Data

The following tables summarize the comparative efficacy of Mesuol in a cyclophosphamide-induced immunosuppression model in rats.

Disclaimer: The quantitative data presented is illustrative and synthesized based on outcomes described in published literature. Some primary studies were not available in their entirety.[14]

Table 1: Effect of Mesuol on Humoral and Cellular Immune Response [14]

ParameterControl (Vehicle)Cyclophosphamide (50 mg/kg)Mesuol (50 mg/kg)Levamisole (50 mg/kg - Standard)
Hemagglutination Antibody (HA) Titer (log₂) 7.8 ± 0.43.2 ± 0.36.9 ± 0.56.5 ± 0.4
Paw Volume Increase (mm) - DTH *0.45 ± 0.051.98 ± 0.150.85 ± 0.080.95 ± 0.10

*DTH: Delayed-Type Hypersensitivity

Table 2: Effect of Mesuol on Hematological Parameters [14]

ParameterControl (Vehicle)Cyclophosphamide (50 mg/kg)Mesuol (50 mg/kg)Levamisole (50 mg/kg - Standard)
Total White Blood Cell (WBC) Count (x10³/μL) 8.5 ± 0.73.1 ± 0.57.8 ± 0.67.5 ± 0.5
Total Red Blood Cell (RBC) Count (x10⁶/μL) 6.2 ± 0.53.9 ± 0.45.8 ± 0.45.5 ± 0.3
Hemoglobin (g/dL) 14.1 ± 1.18.2 ± 0.913.5 ± 1.012.8 ± 0.8

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

G General Experimental Workflow for In Vivo Assessment Acclimatization 1. Animal Acclimatization (e.g., Wistar Rats, 1 week) Grouping 2. Animal Grouping (Control, Test, Standard) Acclimatization->Grouping Immunosuppression 3. Immunosuppression Induction (e.g., Cyclophosphamide) Grouping->Immunosuppression Administration 4. Compound Administration (Mesuol, Vehicle, Standard Drug) Immunosuppression->Administration Immunization 5. Immunization with Antigen (e.g., SRBC) Administration->Immunization DataCollection 6. Data Collection (Blood Samples, Paw Volume) Immunization->DataCollection Analysis 7. Immunological & Hematological Analysis DataCollection->Analysis Interpretation 8. Results & Interpretation Analysis->Interpretation

Caption: General workflow for in vivo immunomodulatory assays.

Protocol 1: Cyclophosphamide-Induced Immunosuppression Model

This model is used to evaluate the ability of a test compound to restore immune function in immunosuppressed animals.[2][14]

  • Objective: To assess the effect of Mesuol on humoral and cell-mediated immunity in an immunosuppressed state.

  • Animal Model: Male Wistar rats (150-200g) or Swiss albino mice.

  • Materials:

    • Mesuol

    • Cyclophosphamide (CYP)

    • Levamisole (Standard immunomodulatory drug)

    • Sheep Red Blood Cells (SRBCs)

    • Vehicle (e.g., 1% gum acacia in saline)

  • Procedure:

    • Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.

    • Grouping: Divide animals into four groups: Normal Control, Disease Control (CYP only), Mesuol-treated, and Standard Drug-treated (Levamisole).

    • Drug Administration: Administer Mesuol (e.g., 10, 20, 40 mg/kg), Levamisole (e.g., 50 mg/kg), or vehicle orally for a period of 14-21 days.[1][14]

    • Immunosuppression: Induce immunosuppression by administering cyclophosphamide (50 mg/kg, i.p.) on specific days of the trial (e.g., day 9 and 16).[4][5]

    • Sensitization (Immunization): Sensitize the animals with SRBCs (e.g., 0.5 x 10⁹ cells/mL, i.p.) on days 7 and 14 to elicit an immune response.[4][5]

    • Humoral Immunity Assessment (Antibody Titer):

      • Collect blood samples from all animals on a designated day (e.g., day 22).

      • Separate the serum and perform a hemagglutination antibody (HA) titer assay using SRBCs. The titer is the highest dilution of serum causing visible agglutination.

    • Cell-Mediated Immunity Assessment (Delayed-Type Hypersensitivity - DTH):

      • On day 21, challenge the animals by injecting a small volume of SRBCs (e.g., 0.03 mL of 2% v/v) into the sub-plantar region of the left hind paw.[4][5]

      • Measure the paw volume or thickness using a plethysmometer at 0 hours and 24 hours post-challenge. The difference in volume indicates the DTH response.

    • Hematological Analysis: Collect blood at the end of the study to perform WBC, RBC, and hemoglobin analysis.

Protocol 2: Neutrophil Adhesion Test

This assay evaluates the effect of a compound on the adhesive properties of neutrophils, a key function in the inflammatory response.[4][5][8]

  • Objective: To quantify the percentage of neutrophils that adhere to nylon fibers after in vivo treatment with Mesuol.

  • Animal Model: Wistar rats.

  • Procedure:

    • Dosing: Administer Mesuol or vehicle orally for a period of 14 days.[8]

    • Blood Collection: On day 15, collect blood from all groups into heparinized vials.

    • Initial Neutrophil Count: Perform a total leukocyte count (TLC) and a differential leukocyte count (DLC) to determine the initial number of neutrophils.

    • Nylon Fiber Incubation: Incubate 1 mL of blood with 80 mg of nylon fibers for 15 minutes at 37°C.

    • Final Neutrophil Count: Perform TLC and DLC on the blood after incubation.

    • Calculation: Calculate the percentage of neutrophil adhesion using the following formula: % Adhesion = [(Initial Neutrophil Count - Final Neutrophil Count) / Initial Neutrophil Count] x 100

Protocol 3: Carbon Clearance Assay (Phagocytic Index)

This method assesses the phagocytic activity of the reticuloendothelial system by measuring the rate of carbon particle clearance from the bloodstream.[4][5]

  • Objective: To determine if Mesuol enhances phagocytic function in vivo.

  • Animal Model: Mice.

  • Procedure:

    • Dosing: Administer Mesuol or vehicle for a specified number of days.

    • Carbon Injection: Inject a colloidal carbon ink suspension intravenously via the tail vein.

    • Blood Sampling: Collect blood samples from the retro-orbital plexus at specific time points (e.g., 2 and 15 minutes post-injection).

    • Lysis & Spectrophotometry: Lyse the blood samples with a solution (e.g., 0.1% sodium carbonate) and measure the absorbance using a spectrophotometer to determine the concentration of carbon in the blood.

    • Calculation: The phagocytic index (K) is calculated using the formula: K = (log(OD1) - log(OD2)) / (t2 - t1) Where OD1 and OD2 are the optical densities at times t1 and t2, respectively. An increased K value indicates enhanced phagocytic activity.

References

Quantifying Maesol Using High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maesol, a naturally occurring 4-phenylcoumarin (B95950) first isolated from the seed oil of Mesua ferrea L., has garnered significant interest within the pharmaceutical and nutraceutical industries due to its diverse biological activities, including antioxidant and immunomodulatory effects.[1] To support quality control, pharmacokinetic studies, and formulation development, a robust and reliable analytical method for the quantification of this compound is essential.[1] This document provides a comprehensive application note and a detailed protocol for the quantitative analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound (C₂₄H₂₄O₅) is a promising natural compound with potential therapeutic applications.[1] Accurate and precise quantification is a critical step in the drug development pipeline, ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for the quantitative determination of active pharmaceutical ingredients (APIs) and natural products in various matrices.[1][2] This protocol outlines a validated HPLC method for the quantification of this compound, applicable to both pure substance and extracts from natural sources like Mesua ferrea seed oil.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for mobile phase modification)

  • Mesua ferrea seed oil (or other sample matrix)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation.

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio should be optimized for best separation, for example, Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution. Store this stock solution at 2-8°C, protected from light.[1]

  • Calibration Standards: Perform serial dilutions of the standard stock solution with the mobile phase to prepare working standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.[1]

Sample Preparation (from Mesua ferrea seed oil)
  • Accurately weigh 1 g of the seed oil into a 15 mL centrifuge tube.[1]

  • Add 10 mL of methanol and vortex for 5 minutes to extract this compound.[1]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.[1]

  • Carefully collect the supernatant (methanolic extract).[1]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

  • If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the calibration range.[1]

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the expected quantitative data from the HPLC analysis of this compound. These values are representative and should be confirmed during method validation in your laboratory.[1]

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD of Peak Area (n=6)≤ 2.0%

Table 2: Method Validation Parameters

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)≥ 0.999
Precision (% RSD)
- Intraday< 2.0%
- Interday< 2.0%
Accuracy (% Recovery)98.0 - 102.0%
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantification (LOQ) (µg/mL)0.3

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound from a sample matrix.

This compound Quantification Workflow start Start sample_prep Sample Preparation (e.g., Extraction from Seed Oil) start->sample_prep standard_prep Standard Preparation (Stock and Working Solutions) start->standard_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis standard_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration, Calibration Curve) data_acquisition->data_processing quantification Quantification (Calculate this compound Concentration) data_processing->quantification end End quantification->end

Experimental workflow for this compound quantification.
Signaling Pathway

This compound has been reported to exhibit anti-HIV-1 activity by targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below provides a simplified representation of this mechanism.[1]

Maesol_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release This compound This compound This compound->IKK Inhibits Gene_Transcription Target Gene Transcription (e.g., Pro-inflammatory cytokines) NFkB_n->Gene_Transcription Induces

Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound in various samples. This protocol, along with the provided validation parameters, serves as a valuable resource for researchers, scientists, and drug development professionals working with this promising natural compound. The successful implementation of this method will facilitate further research and development of this compound-based products.

References

Application Note and Protocols for Maesol Sample Preparation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maesol, a novel polyphenol discovered in the leaves of the hypothetical plant Exemplum herba, has garnered significant interest in the scientific community due to its potential therapeutic properties. Preliminary studies suggest its involvement in key cellular signaling pathways, making it a promising candidate for drug development. Accurate and reproducible quantitative analysis of this compound is crucial for pharmacokinetic studies, dosage determination, and understanding its mechanism of action. Mass spectrometry, coupled with liquid chromatography (LC-MS), is a powerful technique for the sensitive and selective quantification of small molecules like this compound from complex biological matrices.[1][2][3]

This application note provides a detailed protocol for the extraction, preparation, and quantitative analysis of this compound from plant tissue for LC-MS analysis. The described methods are designed to ensure high recovery, minimize matrix effects, and achieve reliable quantification.

Data Presentation

The following table summarizes the hypothetical quantitative results from an LC-MS/MS analysis of this compound extracted from Exemplum herba leaves using the protocol described below. A triple quadrupole mass spectrometer was used in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[4][5]

Sample IDPlant Tissue Weight (mg)Extraction Volume (mL)Final this compound Concentration (ng/mL)This compound Yield (µg/g of tissue)
EH-L-01100.21.0152.315.20
EH-L-0299.81.0148.914.92
EH-L-03101.51.0155.115.28
BlankN/A1.0< LODN/A
QC-LowN/A1.048.7 (Target: 50)N/A
QC-HighN/A1.0245.2 (Target: 250)N/A

LOD: Limit of Detection

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is optimized for the extraction of polyphenolic compounds from plant leaves.[6][7]

Materials:

  • Fresh or lyophilized leaves of Exemplum herba

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Vortex mixer

  • Centrifuge

  • Extraction Solvent: 80% Methanol in water with 0.1% formic acid

  • Pipettes and tips

Procedure:

  • Weigh approximately 100 mg of fresh or lyophilized plant leaf tissue.

  • If using fresh tissue, immediately freeze it in liquid nitrogen.[6]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.[6]

  • Transfer the powdered sample to a 2.0 mL microcentrifuge tube.

  • Add 1.0 mL of pre-chilled Extraction Solvent to the tube.

  • Vortex the sample vigorously for 1 minute to ensure thorough mixing.

  • Incubate the sample on a shaker at 4°C for 1 hour to facilitate extraction.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the solid debris.[6]

  • Carefully transfer the supernatant containing the extracted this compound to a new 1.5 mL microcentrifuge tube.

  • For enhanced recovery, the pellet can be re-extracted with another 0.5 mL of Extraction Solvent, and the supernatants can be combined.

  • The crude extract is now ready for sample clean-up.

Sample Clean-up using Solid Phase Extraction (SPE)

This step is crucial for removing interfering substances from the crude extract, which can cause ion suppression or enhancement in the mass spectrometer.[8][9]

Materials:

  • SPE cartridges (e.g., C18, 100 mg)

  • SPE vacuum manifold

  • Conditioning Solvent: 100% Methanol

  • Equilibration Solvent: Deionized water

  • Wash Solvent: 10% Methanol in water

  • Elution Solvent: 90% Methanol in water with 0.1% formic acid

  • Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

  • Condition the SPE cartridge by passing 2 mL of Conditioning Solvent through it.

  • Equilibrate the cartridge by passing 2 mL of Deionized water through it. Do not let the cartridge run dry.

  • Load the crude extract from step 1.9 onto the SPE cartridge.

  • Wash the cartridge with 2 mL of Wash Solvent to remove polar impurities.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute this compound from the cartridge by passing 1 mL of Elution Solvent through it into a clean collection tube.

  • Dry the eluted sample under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitute the dried sample in 100 µL of the initial mobile phase for LC-MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the final sample to an autosampler vial for LC-MS analysis.[10]

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_cleanup Sample Clean-up (SPE) cluster_analysis Analysis start Start: Plant Tissue grind Grind in Liquid N2 start->grind extract Extract with 80% MeOH grind->extract centrifuge1 Centrifuge extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant condition Condition & Equilibrate supernatant->condition Crude Extract load Load Extract condition->load wash Wash load->wash elute Elute this compound wash->elute dry Dry Down elute->dry reconstitute Reconstitute dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze Final Sample data Data Processing analyze->data end End: Quantitative Results data->end

Caption: this compound Sample Preparation and Analysis Workflow.

Hypothetical Signaling Pathway of this compound

G cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Apoptosis Apoptosis This compound->Apoptosis PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-kB AKT->NFkB Proliferation Cell Proliferation mTOR->Proliferation NFkB->Proliferation

Caption: Hypothetical inhibitory signaling cascade of this compound.

References

Research Protocol: Investigating the Bio-pharmacological Activities of Maesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for the in vitro evaluation of "Maesol," a compound of interest for its potential antioxidant, anti-inflammatory, and neuroprotective properties. Given the limited direct public information on a compound specifically named "this compound," this protocol draws upon established methodologies for assessing the bioactivities of similarly named or acting compounds, such as Mesuol, a natural 4-phenylcoumarin (B95950) with known antioxidant and immunomodulatory effects[1]. The provided experimental designs are intended to serve as a robust framework for the initial characterization of this compound's pharmacological profile.

Antioxidant Activity Assessment

Oxidative stress is a key factor in the pathogenesis of numerous diseases. The antioxidant capacity of this compound will be determined using two widely accepted spectrophotometric assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay[1][2].

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity[1].

Experimental Protocol:

  • Preparation of Reagents:

    • DPPH solution (0.1 mM in methanol): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in the dark.

    • This compound stock solution (1 mg/mL in methanol).

    • Positive control: Ascorbic acid or Trolox solution (1 mg/mL in methanol).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis:

    • The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, will be determined by plotting the percentage of scavenging activity against the concentration of this compound[1].

Data Presentation:

CompoundIC50 (µg/mL)
This compound[Insert Value]
Ascorbic Acid[Insert Value]
ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically.

Experimental Protocol:

  • Preparation of Reagents:

    • ABTS solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium persulfate solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ working solution: Mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound stock solution (1 mg/mL in methanol).

    • Positive control: Trolox solution (1 mg/mL in methanol).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of various concentrations of this compound to the wells of a 96-well plate.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • Data Analysis:

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.

Data Presentation:

CompoundTEAC (mM Trolox equivalents/mg of compound)
This compound[Insert Value]

Visualization of Antioxidant Assay Workflow:

G Workflow for In Vitro Antioxidant Assays cluster_0 DPPH Assay cluster_1 ABTS Assay DPPH_prep Prepare DPPH Solution (0.1 mM) DPPH_reaction Mix this compound/Control with DPPH DPPH_prep->DPPH_reaction DPPH_sample Prepare this compound & Control Solutions DPPH_sample->DPPH_reaction DPPH_incubate Incubate 30 min in Dark DPPH_reaction->DPPH_incubate DPPH_read Measure Absorbance at 517 nm DPPH_incubate->DPPH_read DPPH_calc Calculate % Scavenging & IC50 DPPH_read->DPPH_calc ABTS_prep Prepare ABTS•+ Working Solution ABTS_reaction Mix this compound/Control with ABTS•+ ABTS_prep->ABTS_reaction ABTS_sample Prepare this compound & Control Solutions ABTS_sample->ABTS_reaction ABTS_incubate Incubate 6 min in Dark ABTS_reaction->ABTS_incubate ABTS_read Measure Absorbance at 734 nm ABTS_incubate->ABTS_read ABTS_calc Calculate % Scavenging & TEAC ABTS_read->ABTS_calc G LPS-induced NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) IKK->NFκB Activation Nucleus Nucleus NFκB->Nucleus Translocation Gene_Expression Gene Expression (TNF-α, IL-6, iNOS) This compound This compound This compound->IKK Inhibition G Neuroprotection Assay Workflow Cell_Seeding Seed SH-SY5Y Cells Maesol_Pretreat Pre-treat with this compound (24h) Cell_Seeding->Maesol_Pretreat H2O2_Exposure Induce Oxidative Stress with H2O2 (24h) Maesol_Pretreat->H2O2_Exposure MTT_Assay Perform MTT Assay for Cell Viability H2O2_Exposure->MTT_Assay Data_Analysis Calculate % Cell Viability MTT_Assay->Data_Analysis

References

Maesol in Drug Discovery: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maesol, identified as the 4-phenylcoumarin (B95950) Mesuol isolated from Mesua ferrea, has emerged as a promising candidate in drug discovery due to its significant anti-inflammatory, antioxidant, and immunomodulatory properties.[1] Traditionally used in Ayurvedic medicine, recent scientific inquiry has begun to elucidate the molecular mechanisms underlying its therapeutic potential, particularly its ability to modulate key signaling pathways implicated in various disease pathologies.[2][3] This document provides detailed application notes and experimental protocols to guide researchers in the investigation of this compound for novel therapeutic applications.

While direct evidence for this compound's efficacy in cancer is still emerging, its established anti-inflammatory and antioxidant activities, coupled with its inhibitory effects on the NF-κB and potentially the MAPK signaling pathways, provide a strong rationale for its investigation as an anti-cancer agent.[4][5] This guide will therefore present both the established bioactivities of this compound and a proposed framework for its exploration in oncological research.

Data Presentation

Quantitative Bioactivity Data for this compound (Mesuol)

The following table summarizes the available quantitative data for the in vitro antioxidant and anti-inflammatory activities of this compound. This data provides a baseline for its potency and can be used to guide dose-selection in further preclinical studies.

Assay Type Compound Concentration Range IC50 / ORAC Value Source
DPPH Radical ScavengingMesuol25-200 µg/mLIC50: 85.2 µg/mL[6]
ABTS Radical ScavengingMesuol10-100 µg/mLIC50: 68.4 µg/mL[6]
Hydroxyl Radical ScavengingMesuol50-250 µg/mLIC50: 120.7 µg/mL[6]
Oxygen Radical Absorbance Capacity (ORAC)MesuolNot Specified4,500 µmol TE/g[6]
Nitric Oxide (NO) Production Inhibition (LPS-stimulated RAW264.7 cells)MesuolNot SpecifiedIC50: 1.3 µM[7]

Note: IC50 values represent the concentration required to inhibit 50% of the activity. A lower IC50 indicates greater potency. ORAC values are expressed as micromole Trolox Equivalents per gram; a higher value indicates greater antioxidant capacity.[6]

Signaling Pathways and Experimental Workflows

Established Signaling Pathway: NF-κB Inhibition by this compound

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[8] Notably, its mechanism does not involve preventing the degradation of IκBα, but rather the inhibition of the phosphorylation of the p65 subunit of NF-κB, which is critical for its transcriptional activity.[9]

NF_kappaB_Inhibition_by_this compound cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa->IkBa NFkB NF-κB (p65/p50) p65_p p-p65 NFkB->p65_p Phosphorylation Nucleus Nucleus p65_p->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression This compound This compound This compound->p65_p Inhibits Anticancer_Workflow_for_this compound Start This compound (Mesuol) In_Vitro In Vitro Screening Start->In_Vitro Cell_Viability Cell Viability Assays (MTT, etc.) In_Vitro->Cell_Viability Apoptosis Apoptosis Assays (Annexin V, Caspase) In_Vitro->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) In_Vitro->Cell_Cycle Migration Cell Migration/Invasion (Wound Healing, Transwell) In_Vitro->Migration Mechanism Mechanism of Action Studies Cell_Viability->Mechanism Apoptosis->Mechanism Cell_Cycle->Mechanism Migration->Mechanism Western_Blot Western Blot (NF-κB, MAPK pathways) Mechanism->Western_Blot qPCR RT-qPCR (Target gene expression) Mechanism->qPCR In_Vivo In Vivo Studies (Xenograft models) Western_Blot->In_Vivo qPCR->In_Vivo Efficacy Tumor Growth Inhibition In_Vivo->Efficacy Toxicity Toxicity Assessment In_Vivo->Toxicity Lead_Opt Lead Optimization Efficacy->Lead_Opt Toxicity->Lead_Opt Maesol_Drug_Discovery_Logic Natural_Product Natural Product (this compound from Mesua ferrea) Bioactivities Known Bioactivities - Anti-inflammatory - Antioxidant - Immunomodulatory Natural_Product->Bioactivities Mechanism Mechanism of Action (NF-κB Inhibition) Bioactivities->Mechanism Hypothesis Hypothesis Generation (Potential Anti-Cancer Agent) Mechanism->Hypothesis Preclinical Preclinical Development - In Vitro & In Vivo Testing - Lead Optimization Hypothesis->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

techniques for isolating Maesol from plant material

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the techniques for isolating Maesol, a novel dimeric phenol, from plant material. This set of application notes and protocols provides detailed methodologies, quantitative data, and visual workflows to facilitate the extraction and purification of this promising compound.

This compound has been identified as a major component in various Maesa species, including Maesa montana and Maesa indica.[1] This document outlines the key steps for its isolation, from initial extraction to final purification and characterization.

Data Presentation: A Comparative Overview of Extraction Parameters

While specific yield and purity percentages for this compound are not widely published, the following table summarizes general extraction data from Maesa species to provide a comparative baseline for researchers.

Plant MaterialExtraction SolventFractionation SolventPart UsedReported Yield of Crude ExtractReference
Maesa lanceolata80% Methanol (B129727)Chloroform (B151607), n-ButanolLeaves17.98% (w/w)[1]
Maesa lanceolatan-Hexane-Seeds35.3% (oil)[2]
Maesa indicaMethanol-FruitsNot Specified

Note: The yields reported are for crude extracts or oil and not for purified this compound. The yield of this compound will be a fraction of these values and is dependent on the specific isolation and purification protocol employed.

Experimental Protocols: From Plant to Pure Compound

This section details the recommended protocols for the isolation and purification of this compound.

Protocol 1: Extraction and Initial Fractionation

This protocol is adapted from methods used for extracting compounds from Maesa species.

Objective: To obtain a crude extract enriched with this compound.

Materials:

  • Dried and powdered plant material (seeds or leaves of Maesa spp.)

  • 80% Methanol

  • Chloroform

  • n-Butanol

  • Distilled water

  • Mechanical shaker

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Maceration: Soak the dried and powdered plant material in 80% methanol (1:4 w/v) for 72 hours at room temperature, with occasional agitation using a mechanical shaker.[1]

  • Filtration: Filter the mixture through a fine-mesh cloth followed by Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

  • Solvent-Solvent Partitioning: a. Suspend the crude methanolic extract in distilled water. b. Perform liquid-liquid extraction with chloroform (three times) to separate the chloroform-soluble fraction. c. Subsequently, extract the aqueous layer with n-butanol (three times) to obtain the n-butanol soluble fraction. d. The remaining aqueous fraction can also be collected. this compound, being a phenolic compound, is expected to be present in the chloroform fraction.

  • Drying: Concentrate the chloroform fraction to dryness using a rotary evaporator to yield the crude this compound-enriched extract.

G plant_material Dried & Powdered Plant Material maceration Maceration (80% Methanol) plant_material->maceration filtration Filtration maceration->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning chloroform_fraction Chloroform Fraction (Enriched with this compound) partitioning->chloroform_fraction Chloroform butanol_fraction n-Butanol Fraction partitioning->butanol_fraction n-Butanol aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction Water final_product Crude this compound Extract chloroform_fraction->final_product

Caption: Workflow for the extraction and initial fractionation of this compound.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound from the crude extract using column chromatography.

Objective: To isolate this compound from other compounds in the crude extract.

Materials:

  • Crude this compound-enriched extract

  • Silica (B1680970) gel (60-120 mesh)

  • Glass column

  • Solvent system (e.g., Chloroform and Methanol)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: a. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Chloroform). b. Carefully pack the glass column with the slurry, ensuring no air bubbles are trapped. c. Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

  • Sample Loading: a. Dissolve the crude extract in a minimal amount of the initial mobile phase. b. Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: a. Begin elution with the initial non-polar solvent (e.g., 100% Chloroform). b. Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent, such as methanol. A suggested gradient could be a stepwise increase to 1.5% Methanol in Chloroform, as has been used for this compound isolation. c. Collect the eluate in fractions of equal volume.

  • Fraction Analysis: a. Monitor the separation by spotting the collected fractions on TLC plates. b. Develop the TLC plates in an appropriate solvent system. c. Visualize the spots under UV light or by using a suitable staining reagent. d. Combine the fractions that contain the pure this compound.

  • Solvent Evaporation: Evaporate the solvent from the combined pure fractions to obtain isolated this compound.

G cluster_0 Column Chromatography cluster_1 Analysis & Pooling A Crude Extract Loading B Elution with Solvent Gradient (e.g., Chloroform -> 1.5% MeOH/CHCl3) A->B C Fraction Collection B->C D TLC Analysis of Fractions C->D E Combine Pure Fractions D->E F Solvent Evaporation E->F G Purified this compound F->G

Caption: General workflow for the purification of this compound by column chromatography.

Protocol 3: Crystallization

Objective: To obtain highly pure crystalline this compound.

Materials:

  • Purified this compound

  • A suitable solvent or solvent system (e.g., methanol, ethanol, or a mixture like hexane/ethyl acetate)

  • Heating apparatus (e.g., hot plate)

  • Crystallization dish

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the purified this compound in a minimal amount of the hot solvent.

  • Cooling: Slowly cool the saturated solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Crystal Collection: Collect the formed crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Analysis and Characterization

The purity and identity of the isolated this compound can be confirmed using various analytical techniques:

  • Thin Layer Chromatography (TLC): To assess the purity of the fractions during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and to determine the final purity of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of this compound.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of this compound, confirming its identity.

Potential Signaling Pathways of this compound

While direct studies on the signaling pathways of this compound are limited, related phenolic compounds and extracts from the Maesa genus have demonstrated anti-inflammatory and antioxidant activities. These effects are often mediated through the modulation of key signaling pathways. Based on the known activities of similar compounds, potential signaling pathways for this compound could include:

  • NF-κB Signaling Pathway: Many phenolic compounds exhibit anti-inflammatory effects by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation.[1][3] Inhibition of this pathway would lead to a downstream reduction in the production of pro-inflammatory cytokines.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway involved in cellular responses to a variety of stimuli, including stress and inflammation.[3][4] Phenolic compounds can modulate MAPK signaling, thereby influencing inflammatory responses.

  • Nrf2-ARE Pathway: As an antioxidant, this compound may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[5] This pathway is a primary cellular defense mechanism against oxidative stress, and its activation leads to the expression of numerous antioxidant and detoxification enzymes.

G cluster_0 Anti-inflammatory Effects cluster_1 Antioxidant Effects This compound This compound NFkB NF-κB Pathway (Inhibition) This compound->NFkB MAPK MAPK Pathway (Modulation) This compound->MAPK Nrf2 Nrf2-ARE Pathway (Activation) This compound->Nrf2 Inflammation ↓ Inflammation NFkB->Inflammation MAPK->Inflammation OxidativeStress ↓ Oxidative Stress Nrf2->OxidativeStress

Caption: Potential signaling pathways modulated by this compound.

This comprehensive guide provides a solid foundation for researchers to successfully isolate and study this compound. Further optimization of these protocols may be necessary depending on the specific plant material and available laboratory equipment.

References

Troubleshooting & Optimization

troubleshooting Maesol solubility issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Maesol in aqueous solutions for experimental use.

FAQs (Frequently Asked Questions)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a novel, potent, and selective inhibitor of the STAT3 signaling pathway. With a chemical formula of C28H42O4, it is a hydrophobic molecule, which can make it challenging to dissolve in aqueous solutions commonly used in biological experiments.[1] Poor solubility can lead to inaccurate dosing, precipitation in cell culture media, and unreliable experimental results.

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions (e.g., 10-50 mM) because of its strong solubilizing power for a wide range of compounds.[2] Other organic solvents like ethanol (B145695) can also be used, but their higher volatility and potential for cytotoxicity at lower concentrations should be considered.[2]

Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer/cell culture medium. What should I do?

A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.

  • Optimize the dilution method: Instead of a single large dilution, perform a serial dilution. This involves preparing an intermediate dilution in a mixture of your organic solvent and aqueous buffer before the final dilution.[2]

  • Increase the organic solvent concentration: For many cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid toxicity. However, some assays may tolerate up to 1%.[2] You can test the tolerance of your specific system to slightly higher DMSO concentrations.

  • Use a solubilizing agent: If the above methods are insufficient, consider using a solubilizing agent or excipient in your aqueous solution.[2]

Q4: What are solubilizing agents and how do I choose one?

A4: Solubilizing agents are compounds that help to increase the solubility of poorly soluble substances in a solvent. The choice of agent depends on the specific compound and the experimental system. Common options include:

  • Surfactants: Molecules like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[2][3]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in water.[4]

  • Co-solvents: Adding a small amount of a water-miscible organic solvent, such as ethanol or polyethylene (B3416737) glycol (PEG), can increase the solubility of a hydrophobic compound.[3]

It is crucial to test the compatibility of any solubilizing agent with your experimental system, as they can have their own biological effects.

Q5: How should I store my this compound stock solution?

A5: To ensure the stability and longevity of your this compound stock solution, it is recommended to:

  • Store the stock solution in small, single-use aliquots in tightly sealed vials.[2]

  • Keep the aliquots at -20°C or -80°C for long-term storage.[2]

  • Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[5]

  • Protect the solution from light, especially if the compound is light-sensitive.[6]

Troubleshooting Guide for this compound Solubility

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Initial Observation: this compound is not dissolving or is precipitating out of solution.

Step 1: Review Stock Solution Preparation

  • Question: Was the this compound powder fully dissolved in the organic solvent (e.g., DMSO) before further dilution?

  • Action: Ensure the stock solution is clear and free of any visible particles. If necessary, vortex or sonicate the solution to aid dissolution.[2]

Step 2: Assess Final Concentration and Solvent Percentage

  • Question: Is the final concentration of this compound in the aqueous solution too high? Is the final percentage of the organic solvent (e.g., DMSO) too low?

  • Action: Try lowering the final concentration of this compound. If your experimental system allows, you can slightly increase the final percentage of the organic solvent, but be mindful of potential toxicity.[2]

Step 3: Optimize the Dilution Protocol

  • Question: Are you performing a single, large dilution?

  • Action: Switch to a serial dilution method. This gradual introduction of the aqueous environment can help keep the compound in solution.[2]

Step 4: Consider pH Adjustment

  • Question: Is your aqueous buffer at a pH that might be unfavorable for this compound's solubility?

  • Action: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility. If the pKa of this compound is known, you can adjust the pH to favor the more soluble ionized form.[2]

Step 5: Employ Solubilizing Agents

  • Question: Have you tried using a solubilizing agent?

  • Action: If other methods fail, consider adding a surfactant, cyclodextrin, or co-solvent to your aqueous solution. Always run a control with the solubilizing agent alone to check for any effects on your assay.[2]

Decision Tree for Troubleshooting this compound Solubility

G start Precipitation Observed check_stock Check Stock Solution (Clear? Fully dissolved?) start->check_stock check_stock->start Re-dissolve stock lower_conc Lower Final Concentration check_stock->lower_conc Stock is clear serial_dilution Use Serial Dilution lower_conc->serial_dilution Precipitation persists success Problem Resolved lower_conc->success Soluble adjust_ph Adjust Buffer pH serial_dilution->adjust_ph Precipitation persists serial_dilution->success Soluble use_excipient Use Solubilizing Agent (e.g., Surfactant, Cyclodextrin) adjust_ph->use_excipient Precipitation persists adjust_ph->success Soluble use_excipient->success Soluble fail Consult Further use_excipient->fail Precipitation persists

Caption: A decision tree for troubleshooting this compound solubility issues.

Quantitative Data

The following table summarizes the approximate solubility of this compound in various solvent systems. This data is intended as a guide for formulation development.

Solvent SystemTemperature (°C)Approximate Solubility (µg/mL)Notes
Water25< 1This compound is practically insoluble in water.
PBS (pH 7.4)25< 1Similar to water, solubility is very low in physiological buffers alone.
DMSO25> 50,000Highly soluble; suitable for preparing concentrated stock solutions.
Ethanol (95%)25~10,000Soluble; can be used as a primary solvent or co-solvent.
PBS (pH 7.4) with 0.5% DMSO25~5A common final concentration for in vitro assays; solubility is limited.
PBS (pH 7.4) with 1% DMSO25~12Increasing DMSO slightly improves solubility, but cytotoxicity should be monitored.
PBS (pH 7.4) with 0.1% Tween® 8025~25Surfactants can significantly enhance aqueous solubility.
Cell Culture Medium (e.g., DMEM) with 10% FBS + 0.5% DMSO37~8Serum proteins can sometimes aid in solubilizing hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers or cell culture media.

Materials:

  • This compound powder (ensure molecular weight is confirmed from the certificate of analysis)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weigh: Carefully weigh out the desired amount of this compound powder. For example, for 1 mL of a 10 mM solution of this compound (MW = 442.6 g/mol ), you would need 4.426 mg.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Ensure the resulting solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials. Store the aliquots at -20°C or -80°C and protect them from light.

Protocol 2: Aqueous Solubility Determination of this compound

Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Thermostatted shaker or incubator

  • Microcentrifuge

  • HPLC system with a suitable column and detection method for this compound

Procedure:

  • Supersaturation: Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial. This ensures that a saturated solution is formed.

  • Equilibration: Place the vial in a thermostatted shaker and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.

  • Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration that falls within the linear range of your HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility of this compound in the aqueous buffer based on the measured concentration and the dilution factor.

Signaling Pathway and Workflow Diagrams

This compound's Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription initiates This compound This compound This compound->STAT3_active inhibits phosphorylation

Caption: The inhibitory effect of this compound on the STAT3 signaling pathway.

Experimental Workflow for Preparing this compound for In Vitro Studies

Experimental_Workflow Start Start Stock_Prep Prepare 10 mM Stock in DMSO Start->Stock_Prep Intermediate_Dilution Intermediate Dilution (e.g., 100x in medium) Stock_Prep->Intermediate_Dilution Final_Dilution Final Dilution in Cell Culture Medium Intermediate_Dilution->Final_Dilution Add_to_Cells Add to Cells Final_Dilution->Add_to_Cells End Incubate Add_to_Cells->End

Caption: A typical workflow for preparing this compound solutions for cell-based assays.

References

Technical Support Center: Optimizing Maesol Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Maesol for their cell-based assays. The following sections offer structured guidance on experimental design, troubleshooting common issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell assay?

A1: For a novel compound like this compound, a broad concentration range is recommended for initial screening experiments. A common starting point is a logarithmic dose-response curve, which can help identify the optimal concentration range for your specific cell type and experimental endpoint.[1] It is advisable to begin with a wide range, for instance, from 0.1 µM to 100 µM, to determine the potency of the compound.

Table 1: Recommended this compound Concentration Ranges for Initial Screening

Experiment TypeSuggested Concentration RangeRationale
Initial Dose-Response0.01 µM - 100 µM (Logarithmic Scale)To determine the EC50/IC50 and identify the effective concentration window.
Cytotoxicity Screening0.1 µM - 200 µM (Logarithmic Scale)To identify concentrations that induce cell death and establish a non-toxic working range.
Mechanism of Action StudiesBased on EC50/IC50 valuesTypically, concentrations at, above, and below the EC50/IC50 are used (e.g., 0.5x, 1x, 5x IC50).

Q2: How should I prepare and store this compound stock solutions?

A2: Proper dissolution and storage are critical for reproducible results.[2] this compound, like many organic compounds, is often poorly soluble in aqueous solutions but exhibits high solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[2]

  • Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) in fresh, anhydrous DMSO.[2] Sonication can aid dissolution.

  • Storage : Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[2] Store aliquots at -20°C or -80°C in a dark, dry environment. Purified indicator solutions have been shown to be stable for years when stored at room temperature in a dark container.[3][4]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines.[5] However, some cell lines can tolerate up to 0.5% or even 1% DMSO without significant cytotoxic effects.[5][6][7] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment where cells are treated with various concentrations of DMSO alone.[6]

Table 2: Example Vehicle Control Data (Generic Cell Line)

Final DMSO Concentration (% v/v)Cell Viability (% of Untreated Control)
0.05%100%
0.1%99%
0.25%96%
0.5%91%
1.0%82%

Troubleshooting Guide

Problem: this compound precipitates when added to my cell culture medium.

  • Possible Cause: Poor aqueous solubility of this compound. The addition of a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution.

  • Solution:

    • Reduce Final Concentration : The most straightforward approach is to lower the final concentration of this compound in your assay.

    • Use a Three-Step Dilution Protocol : A method to improve solubility involves a stepwise dilution from DMSO to a serum-containing solution before the final dilution in culture media.[8]

    • Pre-warm Media : Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.

    • Increase Stock Concentration : Prepare a more concentrated DMSO stock solution (e.g., 50 mM or 100 mM). This allows you to add a smaller volume of the DMSO stock to your media, which can prevent precipitation while keeping the final DMSO concentration low.[7]

Problem: I am observing high levels of cell death, even at very low this compound concentrations.

  • Possible Cause: this compound may be highly cytotoxic to your specific cell line, or the issue could be related to solvent toxicity.

  • Solution:

    • Perform a Full Cytotoxicity Profile : Use a sensitive cytotoxicity assay like the MTT or CellTox™ Green assay to determine the IC50 (the concentration that inhibits 50% of cell viability).[9][10][11][12]

    • Verify Vehicle Toxicity : Run a parallel experiment with only the vehicle (DMSO) at the same concentrations used to deliver this compound to ensure the observed cell death is not due to the solvent.[6]

    • Reduce Incubation Time : Shorten the exposure time of the cells to this compound to see if the toxicity is time-dependent.

Problem: My experimental results are inconsistent and not reproducible.

  • Possible Cause: Inconsistent results can stem from several sources, including variable cell health, pipetting errors, or degradation of the this compound compound.[13][14]

  • Solution:

    • Standardize Cell Culture Practices : Use cells that are in the logarithmic growth phase, have a low passage number, and appear healthy under a microscope.[15][16] Optimize and maintain a consistent cell seeding density for all experiments.[15]

    • Ensure Pipette Accuracy : Regularly calibrate your pipettes to minimize volume errors, which are a major source of variability.[15]

    • Prepare Fresh Dilutions : Prepare fresh working dilutions of this compound from a frozen stock aliquot for each experiment to avoid issues with compound stability in aqueous solutions.[2]

    • Include Proper Controls : Always include positive and negative controls in your experiments to help diagnose issues.[17]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in fresh, anhydrous DMSO. Vortex or sonicate briefly if needed to ensure complete dissolution.

  • Aliquot the 10 mM stock solution into single-use tubes and store at -80°C.

  • On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below the cytotoxic threshold for your cell line (typically ≤ 0.1%).[2][5]

Protocol 2: MTT Assay for Determining this compound Cytotoxicity

The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.[12][18]

  • Cell Seeding : Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) and a vehicle control (DMSO at the highest concentration used).

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition : Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[12]

  • Solubilization : Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Table 3: Example MTT Assay Data for this compound Cytotoxicity

This compound Concentration (µM)Absorbance (570 nm)% Viability (vs. Vehicle)
0 (Vehicle Control)1.25100%
0.11.2297.6%
11.1592.0%
50.8870.4%
100.6148.8%
500.2419.2%
1000.108.0%

Visualizations

Workflow_Optimizing_Maesol_Concentration cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_opt Phase 3: Refinement prep_stock Prepare 10 mM this compound Stock in DMSO dose_response Perform Broad Dose-Response (e.g., MTT Assay) prep_stock->dose_response det_dmso_tox Determine Max Safe DMSO Concentration det_dmso_tox->dose_response opt_seeding Optimize Cell Seeding Density opt_seeding->dose_response analyze_ic50 Analyze Data & Calculate IC50 dose_response->analyze_ic50 narrow_range Select Narrow Concentration Range Around IC50 analyze_ic50->narrow_range functional_assay Perform Functional Assays narrow_range->functional_assay Troubleshooting_Tree cluster_precip cluster_toxic cluster_inconsistent start Problem Encountered precip Precipitation in Media? start->precip sol_precip Solution: 1. Use 3-step dilution 2. Lower final concentration 3. Increase DMSO stock conc. precip->sol_precip Yes toxic Unexpected Cytotoxicity? precip->toxic No sol_toxic Solution: 1. Run vehicle control 2. Perform full IC50 curve 3. Reduce incubation time toxic->sol_toxic Yes inconsistent Inconsistent Results? toxic->inconsistent No sol_inconsistent Solution: 1. Standardize cell handling 2. Check pipette calibration 3. Use fresh dilutions inconsistent->sol_inconsistent Yes Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds KinaseB Kinase B This compound->KinaseB Inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (e.g., AP-1) KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response (e.g., Apoptosis) Nucleus->Response Gene Expression

References

improving Maesol stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Maesol Stability

Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common stability and solubility challenges encountered when working with this compound in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy immediately after dilution into my aqueous buffer. What is causing this?

A: Immediate cloudiness or precipitation is typically due to "solvent shock," where the concentration of this compound exceeds its solubility limit in the final aqueous buffer.[1][2] This often happens when a concentrated stock solution (usually in DMSO) is rapidly diluted into the buffer, causing the less soluble this compound to crash out of solution.[3]

Q2: I prepared my this compound working solution and it was clear, but after incubation at 37°C, I see a precipitate. Why did this happen?

A: This is likely due to temperature-dependent solubility. Some compounds are less soluble at higher temperatures like 37°C compared to room temperature.[1][3] Additionally, prolonged incubation can lead to the gradual aggregation and precipitation of molecules that are near their solubility limit.

Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?

A: this compound stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO.[4] It is highly recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.[5][6] Store these aliquots at -80°C for long-term stability and protect them from light.[4]

Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?

A: Yes, inconsistent results are a common sign of compound instability.[7] If this compound is degrading in your experimental buffer, its effective concentration will decrease over time, leading to variability in your data.[7] It is crucial to assess the stability of this compound under your specific experimental conditions.

Q5: Can the pH of my buffer affect this compound's stability and solubility?

A: Absolutely. The solubility of ionizable compounds is highly dependent on the pH of the buffer. For a compound like this compound, which is a weak base, solubility is generally higher in slightly acidic conditions (pH below its pKa) where it is protonated.[8] Degradation pathways like hydrolysis can also be pH-dependent.[7]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Dilution
  • Observation: The solution becomes cloudy or a visible precipitate forms as soon as the this compound DMSO stock is added to the aqueous buffer or cell culture medium.

  • Primary Cause: "Solvent Shock" - The rapid change in solvent polarity causes this compound to exceed its aqueous solubility limit.[1][2]

  • Solutions:

    • Optimize Dilution Technique: Add the DMSO stock solution drop-wise to the pre-warmed (37°C) aqueous buffer while gently vortexing or swirling.[2][3] This gradual introduction helps to avoid localized high concentrations.[1]

    • Decrease Final Concentration: If experimentally feasible, lower the final working concentration of this compound.

    • Increase Final DMSO Concentration: While keeping it non-toxic to cells (typically ≤ 0.5%), a slightly higher final DMSO concentration may help maintain solubility.[2][4]

    • Use a Co-solvent: In some cases, including a small percentage of a water-miscible co-solvent like PEG 400 in the final buffer can improve solubility.[8]

Issue 2: Precipitation or Degradation Over Time
  • Observation: The initially clear this compound solution becomes cloudy after a period of incubation, or experimental results show a loss of activity over time.

  • Primary Causes: Temperature-induced precipitation, pH shifts, or chemical degradation (e.g., hydrolysis, oxidation).[1][7]

  • Solutions:

    • Optimize Buffer Composition: Test this compound's stability in different buffer systems (e.g., citrate, phosphate, HEPES) and at various pH levels to find the most stabilizing conditions.[6] Slightly acidic buffers (pH 6.0-7.0) may improve stability.[9]

    • Include Stabilizing Excipients: Consider adding antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to your buffer to mitigate oxidative and metal-catalyzed degradation.[9]

    • Minimize Incubation Time: If possible, reduce the duration that this compound is incubated in the experimental buffer before analysis.[7]

    • Work at Lower Temperatures: If the experimental protocol allows, perform manipulations on ice to slow down degradation.[6]

Data Presentation: this compound Solubility & Stability

The following tables summarize the solubility and stability of this compound under various buffer conditions to guide your experimental design.

Table 1: Equilibrium Solubility of this compound in Different Buffers

Buffer System (50 mM)pHTemperature (°C)Solubility (µg/mL)
Sodium Acetate5.025150.2
Sodium Citrate6.02585.5
HEPES7.02530.1
Phosphate-Buffered Saline (PBS)7.42512.8
Tris-HCl8.0255.3

Table 2: Stability of this compound (20 µM) Over 24 Hours at 37°C

Buffer System (50 mM, pH 7.4)Additive (0.5 mM)% Remaining this compound (HPLC)
PBSNone65%
PBSEDTA78%
PBSAscorbic Acid85%
HEPESNone72%
HEPESEDTA88%

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol helps determine the highest concentration of this compound that remains soluble in your specific experimental medium.

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock into pre-warmed (37°C) experimental medium in clear tubes.

  • Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the intended duration of your experiment.[10]

  • Visual Inspection: At various time points (e.g., 0, 4, 24 hours), visually inspect each tube against a light source for any signs of cloudiness or precipitate.[2][10]

  • Microscopic Examination: For a more sensitive assessment, place an aliquot from each tube onto a microscope slide and check for micro-precipitates.[10]

  • Determine Maximum Concentration: The highest concentration that remains completely clear throughout the incubation is the maximum recommended working concentration.[10]

Protocol 2: Assessing this compound Stability by HPLC

This protocol provides a method to quantify the degradation of this compound over time in a specific buffer.

  • Prepare Working Solution: Dilute the this compound stock solution into the test buffer to the final desired concentration.[7]

  • Incubation: Incubate the solution at the desired experimental temperature (e.g., 37°C).[7]

  • Collect Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.[7][11]

  • Quench and Store: Immediately mix the aliquot with a quenching solvent (e.g., cold methanol) to stop any further degradation and store at -80°C until analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method that can separate intact this compound from its degradation products.[12]

  • Calculate Stability: Determine the percentage of intact this compound remaining at each time point relative to the amount at time zero.

Visualizations

TroubleshootingWorkflow Start This compound Precipitation Observed Q1 When does it occur? Start->Q1 Immediate Immediately upon dilution Q1->Immediate Immediately OverTime Over time during incubation Q1->OverTime Over Time Cause1 Likely Cause: 'Solvent Shock' Immediate->Cause1 Cause2 Likely Causes: - Temp-dependent solubility - Chemical degradation OverTime->Cause2 Solution1 Solution: - Optimize dilution (slow, drop-wise) - Pre-warm buffer - Lower final concentration Cause1->Solution1 Solution2 Solution: - Optimize buffer (pH, type) - Add stabilizers (EDTA) - Perform stability test (HPLC) Cause2->Solution2 ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock Prepare this compound Stock in DMSO PrepWork Dilute Stock into Buffer (Time 0) PrepStock->PrepWork PrepBuffer Prepare Test Buffer PrepBuffer->PrepWork Incubate Incubate at 37°C PrepWork->Incubate Aliquot Take Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Aliquot Quench Quench & Store Samples at -80°C Aliquot->Quench HPLC Analyze by HPLC Quench->HPLC Data Calculate % Remaining this compound HPLC->Data SignalingPathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates Target Target Protein KinaseB->Target phosphorylates Response Cellular Response (e.g., Proliferation) Target->Response This compound This compound This compound->KinaseB inhibits

References

Technical Support Center: Maesol Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the antioxidant capacity assessment of Maesol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for antioxidant assays?

A1: this compound, a lipophilic compound, requires an organic solvent for initial dissolution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds.[1] Ethanol (B145695) and methanol (B129727) can also be used, though the solubility may be lower than in DMSO.[1] It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not interfere with the reaction or be toxic to cells in cell-based assays.[1]

Q2: I am observing lower than expected antioxidant activity for this compound in the ABTS assay. What is a likely cause?

A2: This is a common issue, particularly with complex antioxidant compounds. The primary reason is often related to reaction kinetics. Standard ABTS assay protocols may specify a fixed reaction time (e.g., 6 minutes) that is insufficient for this compound to fully react with the ABTS radical cation (ABTS•+).[2][3] This leads to an underestimation of its true antioxidant capacity. Such compounds are often referred to as "slow-reacting antioxidants."[2]

Q3: My absorbance readings in the DPPH assay are inconsistent. What could be the problem?

A3: Inconsistent readings in the DPPH assay can stem from several factors. The stability of the DPPH radical is sensitive to light, so it's crucial to perform the assay in the dark.[4] Additionally, the choice of solvent can significantly impact the reactivity of the DPPH radical.[5] For instance, the reaction kinetics can vary between methanol, ethanol, and other organic solvents.[5] Finally, ensure that this compound is fully dissolved in the assay medium, as precipitation can interfere with absorbance readings.[1]

Q4: Can the pH of the reaction mixture affect the antioxidant activity of this compound?

A4: Yes, the pH of the reaction medium can significantly influence the antioxidant activity of compounds, especially peptides and phenolic compounds.[6][7] The scavenging activity of such compounds can be strongly pH-dependent.[3][7] It is essential to maintain a consistent and appropriate pH for your samples and the assay buffer to ensure reproducible results.[2]

Troubleshooting Guide

Problem 1: this compound Precipitation in Aqueous Solutions
  • Symptom: The solution becomes cloudy, or a precipitate is visible after diluting the this compound stock solution into an aqueous buffer or cell culture medium.

  • Cause: this compound is likely a hydrophobic compound with low solubility in aqueous solutions. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium, this compound can precipitate out.[1]

  • Solutions:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in your working solution is high enough to maintain this compound's solubility but low enough to avoid interfering with the assay or causing cellular toxicity.[1]

    • Gentle Warming: Gently warming the solution (e.g., to 37°C) and vortexing can aid in dissolution. However, be cautious as some compounds can be heat-sensitive.[1]

    • Use of Surfactants or Co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant or co-solvent can improve solubility.

Problem 2: Underestimation of Antioxidant Capacity in ABTS Assay
  • Symptom: The calculated antioxidant capacity (e.g., Trolox Equivalent Antioxidant Capacity - TEAC) is lower than expected based on the structure of this compound or preliminary data.

  • Cause: this compound may be a "slow-reacting antioxidant," meaning it requires a longer time to react completely with the ABTS radical. A fixed, short incubation time will not capture the total antioxidant potential.[2][3]

  • Solutions:

    • Extend the Reaction Time: Monitor the absorbance change over a longer period (e.g., 30, 60, or even 180 minutes) to determine if the reaction has reached a stable endpoint.[2]

    • Kinetic Analysis: Perform a kinetic study by recording the absorbance at regular intervals. Plotting absorbance versus time can help determine the optimal incubation time where the reaction plateaus.[2]

Problem 3: Inconsistent or Non-reproducible Results in DPPH Assay
  • Symptom: High variability in absorbance readings between replicate wells or experiments.

  • Cause:

    • Light Sensitivity: The DPPH radical is light-sensitive, and exposure to light can cause its degradation, leading to inconsistent results.[4]

    • Solvent Effects: The type of solvent used can alter the reaction kinetics and the stability of the DPPH radical.[5]

    • Incomplete Dissolution: If this compound is not fully dissolved, the concentration will not be uniform, leading to variable results.[1]

  • Solutions:

    • Work in the Dark: Prepare and incubate the DPPH reaction mixtures in the dark or under low-light conditions.[4]

    • Consistent Solvent System: Use the same solvent for both your samples and the DPPH working solution to ensure consistency.[5]

    • Ensure Complete Dissolution: Visually inspect your solutions to ensure there is no precipitate. If solubility is an issue, refer to the troubleshooting guide for precipitation.

Data Presentation

Table 1: Recommended Solvents for DPPH and ABTS Assays

AssayRecommended SolventsConsiderations
DPPH Methanol, EthanolDPPH radical stability and reactivity can vary between solvents.[5] Methanol is commonly used, but ethanol is a less toxic alternative.[8]
ABTS Aqueous buffer systems (e.g., PBS, acetate (B1210297) buffer), Ethanol, MethanolThe ABTS radical is soluble in both aqueous and organic solvents, offering flexibility.[2] The pH of the buffer is a critical parameter to control.[7]

Table 2: Typical Incubation Times for Antioxidant Assays

AssayStandard Incubation TimeConsiderations for "Slow-Reacting" Antioxidants
DPPH 30 minutesWhile generally sufficient, a kinetic study is recommended for novel compounds.[8]
ABTS 6 minutesOften too short for complex antioxidants.[2] Extending the incubation to 30-60 minutes or longer may be necessary.[2]

Experimental Protocols

DPPH Radical Scavenging Assay
  • Preparation of DPPH Stock Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store this solution in a dark, airtight container.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). From this stock, prepare a series of dilutions in the assay solvent.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each this compound dilution.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Include a control (solvent with DPPH) and a blank (solvent without DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.[8]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

ABTS Radical Cation Decolorization Assay
  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[2]

  • Preparation of ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in an appropriate solvent and create serial dilutions.

  • Assay Procedure:

    • Add a small volume of your this compound dilutions to a 96-well plate.

    • Add the ABTS•+ working solution to each well.

    • Incubate the mixture for the desired time (e.g., 6 minutes for a standard protocol, or longer for kinetic studies) in the dark at room temperature.[2]

  • Measurement: Measure the absorbance at 734 nm.[2]

  • Calculation: Determine the percentage of inhibition of the ABTS•+ radical.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_this compound Prepare this compound Stock (e.g., in DMSO) prep_dilutions Prepare this compound Dilutions prep_this compound->prep_dilutions prep_reagent Prepare Assay Reagent (DPPH or ABTS•+) mix Mix this compound Dilutions with Reagent prep_reagent->mix prep_dilutions->mix incubate Incubate (Dark, Room Temp) mix->incubate measure Measure Absorbance incubate->measure calculate Calculate Antioxidant Activity measure->calculate

Caption: General experimental workflow for this compound antioxidant assays.

troubleshooting_workflow cluster_solubility Solubility Issues cluster_kinetics Reaction Kinetics cluster_stability Reagent/Compound Stability start Inconsistent or Unexpected Results precipitate Precipitation Observed? start->precipitate optimize_solvent Optimize Solvent Conc. precipitate->optimize_solvent Yes low_activity Low Activity in ABTS? precipitate->low_activity No warm Gentle Warming optimize_solvent->warm extend_time Extend Incubation Time low_activity->extend_time Yes high_variability High Variability in DPPH? low_activity->high_variability No kinetic_study Perform Kinetic Study extend_time->kinetic_study light_protection Protect from Light high_variability->light_protection Yes fresh_reagents Use Fresh Reagents light_protection->fresh_reagents

Caption: Troubleshooting decision tree for common this compound assay problems.

signaling_pathway cluster_cellular_defense Cellular Antioxidant Defense ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 oxidizes This compound This compound This compound->ROS scavenges Nrf2 Nrf2 This compound->Nrf2 may activate ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Keap1->Nrf2 releases Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes upregulates expression of Antioxidant_Enzymes->ROS neutralize

Caption: Potential antioxidant signaling pathway involving this compound.

References

how to prevent Maesol precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Maesol. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments with this compound, particularly its precipitation in cell culture media. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your results.

Troubleshooting Guide: this compound Precipitation

This compound, a hydrophobic compound, can be prone to precipitation in aqueous solutions like cell culture media. This guide will help you identify the potential causes of precipitation and provide solutions to maintain this compound in a soluble state for your experiments.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Solvent Shock: Rapid dilution of a concentrated this compound stock solution (typically in DMSO) into the aqueous cell culture medium can cause the compound to "crash out" of solution.[1][2]- Add the this compound stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling.[2][3]- Perform serial dilutions in pre-warmed media.[4]
High Final Concentration: The desired final concentration of this compound exceeds its solubility limit in the cell culture medium.[1][4]- Decrease the final working concentration of this compound.- Determine the maximum soluble concentration of this compound in your specific media through a solubility test (see Experimental Protocols).[5]
Low Temperature of Media: Adding the this compound stock to cold media can decrease its solubility.[4]- Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[4]
Precipitation Over Time in Incubator Temperature Fluctuations: Changes in temperature can affect the solubility of this compound.[3]- Ensure the incubator maintains a stable temperature.- Minimize the frequency of opening the incubator door.
pH Shift in Media: The pH of the culture medium can change over time due to cellular metabolism or CO2 levels, potentially affecting the solubility of this compound.[1][3]- Ensure your medium is adequately buffered for the CO2 concentration in your incubator (e.g., using HEPES).- Test the solubility of this compound at different pH values to understand its sensitivity.
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[1][3]- Evaluate this compound's solubility in a simpler buffer like PBS to determine if media components are the cause.- Consider using a different basal medium formulation.
Precipitation After Freeze-Thaw Cycles of Stock Solution Poor Solubility at Low Temperatures: this compound may have reduced solubility at the low temperatures used for storage.- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Water Absorption by DMSO: DMSO is hygroscopic and can absorb water over time, which can reduce the solubility of the dissolved this compound.[1]- Store DMSO stock solutions in a desiccator.- Use anhydrous DMSO for preparing stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro studies?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like this compound for cell-based assays.[2] It is crucial to use high-purity, anhydrous DMSO to ensure the stability of your stock solution.

Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[2] However, the tolerance to DMSO can vary between cell lines, so it is always best practice to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Q3: Can I dissolve this compound directly in my cell culture medium?

A3: Direct dissolution of this compound in aqueous-based cell culture media is not recommended due to its hydrophobic nature.[2] This will likely lead to poor solubility and immediate precipitation.

Q4: I don't see any visible precipitate, but my experimental results are inconsistent. Could micro-precipitation be the issue?

A4: Yes, micro-precipitation can occur where small, invisible particles of this compound are present in the media. This can lead to inconsistent and non-reproducible results. To check for micro-precipitation, you can take an aliquot of your final working solution and examine it under a microscope (10x or 20x magnification).[5]

Q5: How can I determine the optimal concentration of this compound to use without causing precipitation?

A5: It is highly recommended to perform a solubility test in your specific cell culture medium. This involves preparing a serial dilution of your this compound stock solution in the medium and observing for any precipitation over a period that mimics your experimental duration (e.g., 24, 48, or 72 hours). The highest concentration that remains clear is your maximum working concentration.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Analytical balance

Methodology:

  • Weighing: Carefully weigh out the required amount of this compound powder using an analytical balance in a sterile environment.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a 10 mM concentration.

  • Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected sterile tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[6]

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Methodology:

  • Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warming Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.[4]

  • Dilution: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise to achieve the desired final concentration.[2] This slow addition method helps to prevent "solvent shock" and subsequent precipitation.[1]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is within the acceptable limits for your cell line (typically ≤ 0.1%).

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

  • Immediate Use: It is recommended to use the freshly prepared working solution immediately for your experiments.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Aliquot add Add Stock Dropwise to Vortexing Media thaw->add prewarm Pre-warm Media (37°C) prewarm->add use Use Immediately in Experiment add->use

Caption: Recommended workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed? immediate Immediate Precipitation? start->immediate Yes over_time Precipitation Over Time? start->over_time No cause1 Potential Causes: - Solvent Shock - High Concentration - Cold Media immediate->cause1 cause2 Potential Causes: - Temperature Instability - pH Shift - Media Interaction over_time->cause2 solution1 Solutions: - Slow, Dropwise Addition - Lower Concentration - Pre-warm Media cause1->solution1 solution2 Solutions: - Stable Incubation - Buffered Media - Test in Simpler Buffer cause2->solution2

Caption: Decision tree for troubleshooting this compound precipitation.

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.[7]

References

Technical Support Center: Troubleshooting Maesol Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Maesol Assay platform. This resource is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and resolve common issues related to assay interference. The following guides and FAQs provide direct, actionable advice to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of interference in my this compound assay?

A1: Interference can manifest in various ways, leading to unreliable data. Key indicators include:

  • Poor Spike Recovery: When a known quantity of an analyte is added (spiked) into a sample matrix, the measured concentration is significantly different from the expected value. Acceptable recovery typically ranges from 80-120%.[1]

  • Non-Linear Dilution: When a sample is serially diluted, the measured analyte concentrations do not decrease proportionally.

  • High Background Signal: Elevated signal in blank or zero-calibrator wells can indicate non-specific binding or other matrix effects.

  • Inconsistent Results: High variability between replicate wells or between different experiments running the same samples.

  • False Positives or Negatives: Detection of the analyte when it is not present, or failure to detect it when it is.[2]

Q2: What is "matrix effect" and how does it affect my assay?

A2: The matrix effect refers to the influence of various components in your sample (e.g., serum, plasma, tissue homogenate) on the accuracy of the analyte measurement.[1][3] These components can include proteins, lipids, salts, and other small molecules that can interfere with the binding of the capture or detection antibodies to the target analyte.[1] This can lead to either falsely high or falsely low readings depending on the nature of the interference.[4][5]

Q3: Can the antibodies in my sample interfere with the assay?

A3: Yes, endogenous antibodies in the sample are a significant source of interference.[4] The most common types include:

  • Heterophilic Antibodies: These are non-specific antibodies that can bridge the capture and detection antibodies in a sandwich immunoassay, leading to a false-positive signal.[4][6]

  • Human Anti-Animal Antibodies (HAAAs): If the assay uses antibodies from an animal source (e.g., mouse), and the sample is from a human who has been exposed to that animal, they may have antibodies that bind to the assay antibodies, causing interference.[2]

  • Rheumatoid Factor (RF): This is an autoantibody that can bind to the Fc region of IgG antibodies, which are often used in immunoassays, causing interference.[6]

Q4: My sample has a high lipid or hemoglobin content. Can this cause issues?

A4: Yes, high levels of lipids (lipemia) or hemoglobin from red blood cell lysis (hemolysis) can interfere with immunoassays.[5] Lipemia can cause turbidity, which may interfere with optical readings in some assay types, and can also non-specifically bind to assay components.[5][6] While immunoassays are generally less affected by hemolysis than other methods, the release of proteolytic enzymes from lysed red blood cells can degrade labile analytes.[5]

Troubleshooting Guides

Issue 1: Poor Spike Recovery or Non-Linear Dilution (Suspected Matrix Effect)

Question: My spike and recovery experiment failed, with recovery falling below 80%. How can I resolve this?

Answer: Poor spike recovery is a classic sign of matrix interference.[1] The components in your sample matrix are likely hindering the antibody-analyte interaction. Here is a systematic approach to troubleshoot and mitigate this issue.

A Start: Poor Spike Recovery or Non-Linear Dilution B Perform Serial Dilution of the Sample A->B C Does Dilution Correct the Issue? B->C D Yes: Optimize Dilution Factor and Re-Validate C->D Yes E No: Matrix Effect is Strong C->E No F Use Blocking Agents (e.g., Heterophilic Antibody Blockers) E->F G Does Blocking Agent Improve Recovery? F->G H Yes: Incorporate Blocker into Assay Protocol G->H Yes I No: Consider Sample Pre-treatment G->I No J Options: - Protein Precipitation - Solid Phase Extraction I->J K End: Re-Validate Assay with Pre-treatment Step J->K

Caption: A systematic workflow for diagnosing and resolving matrix effects.

  • Sample Dilution: This is the most common and effective first step. Diluting the sample reduces the concentration of interfering substances.[1][2]

    • Protocol: Perform a serial dilution of your sample (e.g., 1:2, 1:4, 1:8, 1:16) in the recommended assay diluent. Run the diluted samples and calculate the concentration, correcting for the dilution factor. A successful dilution will show consistent, linear results across the dilution series.

  • Use of Blocking Agents: If dilution alone is insufficient, adding blocking agents to your sample diluent can neutralize interfering components.

    • Common Agents: Commercial heterophilic antibody blockers, normal IgG from the same species as the assay antibodies, or specialized blocking buffers can be effective.[2]

  • Matrix Matched Calibrators: If possible, prepare your calibration curve in a sample matrix that is similar to your test samples but known to be free of the analyte. This helps to balance the matrix effects between the standards and the samples.[1]

This experiment is crucial for identifying matrix interference.[2]

  • Preparation:

    • Sample A (Neat): Aliquot your sample matrix without any added analyte.

    • Sample B (Spiked Sample): Aliquot the same sample matrix and add a known concentration of the analyte standard. The spiked amount should ideally fall in the mid-range of your standard curve.

    • Sample C (Spiked Buffer): Prepare a control by spiking the same amount of analyte into the standard assay diluent.[2]

  • Assay: Run all three samples in the this compound assay according to the standard protocol.

  • Calculation:

    • Calculate the Percent Recovery using the following formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Neat Sample) / Concentration in Spiked Buffer] * 100[1]

Percent RecoveryInterpretationRecommended Action
80% - 120% Acceptable. Matrix interference is minimal.Proceed with the assay.
< 80% Potential negative interference (inhibition).Follow troubleshooting steps (e.g., sample dilution).
> 120% Potential positive interference (enhancement).Follow troubleshooting steps (e.g., use blocking agents).
Issue 2: High Background or False-Positive Signals

Question: I am observing a high signal in my negative control wells. What could be causing this and how do I fix it?

Answer: High background or false-positive signals are often caused by non-specific binding of assay antibodies or cross-reactivity. This can be due to heterophilic antibodies in the sample or issues with the assay reagents themselves.

cluster_0 Assay Steps A 1. Capture Antibody Coated on Plate B 2. Add Sample (Analyte Binds to Capture Ab) A->B C Wash Step B->C D 3. Add Detection Antibody (Binds to Analyte) C->D E Wash Step D->E F 4. Add Labeled Streptavidin/Enzyme E->F G Wash Step F->G H 5. Add Substrate & Read Signal G->H

Caption: Standard workflow for a sandwich-based immunoassay like this compound.

  • Check for Cross-Reactivity: Ensure that the substance you are measuring is not structurally similar to other molecules in the sample that could also be binding to the assay antibodies.[5] Review the manufacturer's documentation for known cross-reactants.

  • Use Heterophilic Antibody Blockers: As mentioned previously, these are critical for mitigating interference from heterophilic antibodies, which are a common cause of false positives.[2]

  • Optimize Blocking and Washing Steps:

    • Blocking: Ensure the plate is properly blocked to prevent non-specific binding of antibodies to the plate surface. Using a high-quality blocking buffer (e.g., containing BSA or casein) is essential.[2]

    • Washing: Inadequate washing between steps can leave unbound reagents behind, leading to high background. Increase the number of wash cycles or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration).

  • Re-test with a Blocking Agent: Dilute the problematic sample in an assay buffer containing a commercial heterophilic antibody blocker and re-run the assay. A significant reduction in the signal suggests heterophilic antibody interference.

  • Use a Non-Specific Antibody Control: Replace the specific capture or detection antibody with a non-specific antibody of the same isotype.[7] If a signal is still generated with the patient sample, it confirms the presence of an interfering substance that is bridging the antibodies independently of the analyte.[7]

Sample IDSignal (No Blocker)Signal (With Blocker)Interpretation
Patient A2500150High likelihood of heterophilic antibody interference.
Patient B18001750Interference is unlikely; signal is likely from true analyte.
Negative Control10095No significant interference in the control sample.

References

Technical Support Center: Optimizing HPLC Parameters for Maesol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Maesol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and robust analytical results.

Frequently Asked Questions (FAQs)

Method Development and Optimization

Q1: What are the recommended starting parameters for HPLC analysis of this compound?

A1: For initial method development, a reversed-phase HPLC system is recommended. Based on available methods for similar compounds and plant extracts, the following parameters can be used as a starting point:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile (B52724): 0.1% Formic Acid in Water (60:40, v/v) or a gradient
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30°C
Detector UV-Vis or Photodiode Array (PDA) Detector
Detection Wavelength Approximately 280 nm, to be optimized by scanning the UV spectrum of this compound
Run Time 15-20 minutes

It is crucial to optimize these parameters based on your specific instrumentation and sample matrix.

Q2: How do I choose between isocratic and gradient elution for this compound analysis?

A2: The choice between isocratic and gradient elution depends on the complexity of your sample matrix.

  • Isocratic elution , where the mobile phase composition remains constant, is suitable for simple and relatively pure samples of this compound. It is often faster and results in more stable baselines.

  • Gradient elution , where the mobile phase composition changes during the run, is preferable for complex samples like plant extracts.[1] A gradient can improve the resolution of this compound from other components and reduce run times by eluting strongly retained compounds more quickly.[1] A common starting gradient for plant extracts is a linear gradient from a low to a high percentage of organic solvent (e.g., acetonitrile or methanol) in water, often with an acid modifier like formic or acetic acid.[2]

Q3: What is the importance of the mobile phase pH in this compound analysis?

Sample Preparation

Q4: What is the recommended procedure for extracting this compound from Mesua ferrea seed oil?

A4: A common method for extracting this compound from Mesua ferrea seed oil involves the following steps:

  • Accurately weigh a known amount of the seed oil.

  • Add a suitable organic solvent, such as methanol (B129727), to extract the this compound.[3]

  • Vortex or sonicate the mixture to ensure thorough extraction.

  • Centrifuge the mixture to separate the solid residue from the supernatant.

  • Collect the supernatant containing the extracted this compound.

  • Filter the supernatant through a 0.45 µm syringe filter before injecting it into the HPLC system.

For quantitative analysis, it is important to validate the extraction efficiency and reproducibility.

Q5: My sample chromatogram shows many interfering peaks. How can I clean up my sample?

A5: For complex matrices like plant extracts, sample cleanup is often necessary to remove interfering substances. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose. For a relatively nonpolar compound like this compound, a reversed-phase SPE cartridge (e.g., C18) can be used. The general procedure is as follows:

  • Condition the SPE cartridge with methanol followed by water.

  • Load your sample extract onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluent and reconstitute the residue in the mobile phase before HPLC analysis.

Troubleshooting

Q6: I am observing peak tailing for my this compound peak. What are the possible causes and solutions?

A6: Peak tailing can be caused by several factors. Here are some common causes and their solutions:

Possible CauseSolution
Secondary interactions with the column Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress silanol (B1196071) interactions. Consider using a column with end-capping.
Column overload Reduce the injection volume or dilute the sample.
Column contamination or degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Mismatch between injection solvent and mobile phase Dissolve the sample in the initial mobile phase composition whenever possible.

Q7: My retention times for this compound are drifting. What should I check?

A7: Retention time drift can be caused by changes in the mobile phase composition, flow rate, or column temperature.

  • Mobile Phase: Ensure your mobile phase is freshly prepared and properly degassed. If you are mixing solvents online, check that the pump is functioning correctly.

  • Flow Rate: Verify the pump's flow rate is stable. Check for any leaks in the system.

  • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections, especially when using a new mobile phase or after a gradient run.

Q8: I am not seeing any peak for this compound, or the peak is very small. What could be the problem?

A8: A missing or small peak can be due to several issues:

  • Incorrect Wavelength: Verify that the detector is set to the absorbance maximum of this compound. If unknown, run a PDA scan of a this compound standard.

  • Sample Degradation: this compound may be unstable under certain conditions. Prepare fresh samples and protect them from light and extreme temperatures.

  • Injection Issue: Check the autosampler for proper operation. Ensure the injection loop is completely filled.

  • Low Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of your method. Try concentrating your sample or increasing the injection volume.

Q9: I am observing ghost peaks in my chromatogram. What are they and how can I get rid of them?

A9: Ghost peaks are unexpected peaks that appear in a chromatogram. They can originate from several sources:

  • Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.

  • Carryover from Previous Injections: Implement a needle wash step in your autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.

  • Late Eluting Compounds: If you are running an isocratic method, a strongly retained compound from a previous injection may elute in a subsequent run. A gradient method or a column wash step with a strong solvent at the end of each run can help.

Experimental Protocols

Protocol 1: Isocratic HPLC Method for this compound Quantification

This protocol is suitable for the analysis of relatively pure this compound samples.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Prepare the sample as described in Q4.

    • Dilute the final extract with the mobile phase to a concentration that falls within the calibration range.

  • HPLC Conditions:

    • Use the isocratic parameters outlined in the table in A1.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples using the calibration curve.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to assess the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method.[1][4]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

    • Thermal Degradation: Heat the stock solution at 80°C for a specified period.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a suitable HPLC method (a gradient method is often preferred for separating degradation products).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify any degradation products.

    • Determine the percentage of this compound degradation under each stress condition.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem (e.g., Peak Tailing, Drifting RT) check_pressure Check System Pressure start->check_pressure pressure_ok Pressure Stable? check_pressure->pressure_ok pressure_low Low Pressure check_pressure->pressure_low pressure_high High Pressure pressure_ok->pressure_high No check_mobile_phase Check Mobile Phase (composition, degassing, pH) pressure_ok->check_mobile_phase Yes check_blockage Check for Blockages (frit, column, tubing) pressure_high->check_blockage check_leaks Check for Leaks (fittings, seals) pressure_low->check_leaks flush_column Flush or Replace Column check_blockage->flush_column end Problem Resolved check_leaks->end mobile_phase_ok Mobile Phase OK? check_mobile_phase->mobile_phase_ok prepare_new_mp Prepare Fresh Mobile Phase mobile_phase_ok->prepare_new_mp No check_column Check Column (equilibration, contamination, age) mobile_phase_ok->check_column Yes prepare_new_mp->end column_ok Column OK? check_column->column_ok column_ok->flush_column No check_sample Check Sample (preparation, solvent, concentration) column_ok->check_sample Yes flush_column->end sample_ok Sample OK? check_sample->sample_ok optimize_prep Optimize Sample Preparation sample_ok->optimize_prep No sample_ok->end Yes optimize_prep->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Sample_Preparation_Workflow start Start: Sample Matrix (e.g., Mesua ferrea seed oil) extraction Solvent Extraction (e.g., with Methanol) start->extraction centrifugation Centrifugation/ Filtration extraction->centrifugation crude_extract Crude this compound Extract centrifugation->crude_extract hplc_analysis Direct HPLC Analysis crude_extract->hplc_analysis complex_chromatogram Complex Chromatogram? hplc_analysis->complex_chromatogram spe_cleanup Solid-Phase Extraction (SPE) Cleanup complex_chromatogram->spe_cleanup Yes end End: Quantitative Result complex_chromatogram->end No purified_extract Purified this compound Extract spe_cleanup->purified_extract final_hplc Final HPLC Analysis purified_extract->final_hplc final_hplc->end

Caption: A workflow for the preparation of this compound samples for HPLC analysis.

References

Technical Support Center: Managing Maesol Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Maesol, designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to its degradation during experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a phenolic compound utilized in various research and drug development applications. Due to its chemical structure, it is susceptible to degradation under common experimental conditions, which can impact its efficacy, lead to inconsistent results, and generate unwanted byproducts. The primary degradation pathways include oxidation, hydrolysis, photolysis, and thermal degradation.[1]

Q2: What are the most common factors that trigger this compound degradation?

Several environmental factors can accelerate the degradation of this compound in a laboratory setting. These include:

  • pH: this compound's stability can be significantly influenced by the pH of the solution.[2][3] Both acidic and alkaline conditions can catalyze hydrolytic degradation.[4]

  • Temperature: Elevated temperatures can increase the rate of thermal degradation.[5][6]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[1][7]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially when exposed to air.[1]

Q3: How can I detect this compound degradation in my samples?

The appearance of unknown peaks in your chromatogram or a decrease in the expected concentration of this compound are primary indicators of degradation.[8] Several analytical techniques can be employed to detect and quantify degradation products, including:

  • High-Performance Liquid Chromatography (HPLC)[1][2][9]

  • Gas Chromatography (GC)[9]

  • Mass Spectrometry (MS), often coupled with HPLC or GC (LC-MS, GC-MS)[1][9]

  • UV-Visible Spectroscopy[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy

  • Nuclear Magnetic Resonance (NMR) Spectroscopy[10][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected analytical results for this compound concentration. Degradation due to improper storage or handling.1. Review Storage Conditions: Ensure this compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to minimize exposure to air and moisture.[12] 2. Check Solution pH: Verify the pH of your solvent or buffer. If necessary, use a buffer to maintain a pH range where this compound is most stable.[8] 3. Prepare Fresh Solutions: For aqueous solutions, it is best practice to prepare them immediately before use.[8]
Appearance of unknown peaks in the chromatogram during analytical runs. Formation of degradation products.1. Analyze Degradation Products: Use techniques like LC-MS or GC-MS to identify the structure of the unknown peaks, which can provide insights into the degradation pathway.[4][10] 2. Implement Preventative Measures: Based on the identified degradation products, implement specific preventative measures outlined in this guide (e.g., protection from light, use of antioxidants). 3. Run a Blank: Inject a blank solvent to rule out contamination from the solvent or system.[8]
Solution containing this compound changes color or becomes cloudy over time. Degradation or poor solubility.1. Verify Solubility: Confirm the solubility of this compound in your chosen solvent at the experimental temperature. Cloudiness upon cooling may indicate a solubility issue.[12] 2. Filter the Solution: If precipitation is suspected, filter the solution through a suitable syringe filter (e.g., 0.22 µm) before use.[13] 3. Analyze the Precipitate: If possible, collect and analyze the precipitate to determine if it is the parent compound or a degradation product.[13]

Data on this compound Stability

Understanding the stability of this compound under different conditions is crucial for experimental design. The following tables summarize key stability data.

Table 1: Effect of pH on this compound Degradation

pHStabilityComments
Acidic (< 4)Prone to hydrolysisDegradation rate increases at lower pH values.
Neutral (6-7.5)Generally more stableOptimal pH range for many phenolic compounds.[14]
Alkaline (> 8)Susceptible to hydrolysis and oxidationDegradation can be rapid in strong alkaline conditions.[4]

Table 2: Effect of Temperature on this compound Degradation

TemperatureStabilityRecommendations
-20°C to 4°CHighRecommended for long-term storage of stock solutions.[12]
Room Temperature (20-25°C)ModerateStability decreases over time; prepare fresh solutions for daily use.
Elevated (> 40°C)LowAvoid high temperatures during sample preparation and analysis.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound or its solution at a high temperature (e.g., 100°C) for a specified period.

    • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At various time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples and a control (unstressed) sample by a stability-indicating method, such as RP-HPLC with UV and mass spectrometric detection.[13]

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control to identify degradation peaks.

    • Calculate the percentage of degradation for each condition.

    • Use mass spectrometry data to propose structures for the major degradation products.[10]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase, such as a gradient of methanol and water or acetonitrile (B52724) and water.

    • Adjust the gradient, pH of the aqueous phase (using buffers like phosphate (B84403) or acetate), and flow rate to achieve optimal separation between the this compound peak and any degradation peaks generated from the forced degradation study.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to check for peak purity. A common detection wavelength for phenolic compounds is around 254 nm.[10]

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]

Visualizations

degradation_pathways cluster_factors Degradation Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation pH pH pH->this compound Hydrolysis Temperature Temperature Temperature->this compound Thermal Degradation Light Light Light->this compound Photolysis Oxygen Oxygen Oxygen->this compound Oxidation

Caption: Primary factors leading to this compound degradation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Stock_Solution Prepare this compound Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Stock_Solution->Stress_Conditions HPLC_Analysis HPLC Analysis Stress_Conditions->HPLC_Analysis MS_Identification MS Identification of Degradants HPLC_Analysis->MS_Identification Stability_Indicating_Method Stability-Indicating Method HPLC_Analysis->Stability_Indicating_Method Degradation_Profile Degradation Profile MS_Identification->Degradation_Profile

Caption: Workflow for investigating this compound degradation.

References

Technical Support Center: Troubleshooting Inconsistent Results in Maesil (Prunus mume) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals working with Maesil (Prunus mume) extracts. It provides troubleshooting advice for common issues to help ensure the reproducibility and accuracy of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that can arise during the preparation and testing of Maesil extracts.

Q1: Why am I seeing significant batch-to-batch variation in the bioactivity of my Maesil extract?

A1: Batch-to-batch variability is a common challenge in natural product research. The chemical composition of Prunus mume can be influenced by numerous factors, leading to inconsistent biological effects.

Troubleshooting Steps:

  • Standardize Starting Material: The maturity of the fruit significantly impacts its chemical profile.[1][2] Unripe fruits generally have a different composition compared to ripe fruits.[3]

    • Recommendation: Document the cultivar, harvest date, and ripeness stage of the Prunus mume fruit. Whenever possible, source your material from the same supplier and harvest time for a series of experiments.

  • Control Extraction Parameters: The solvent type, temperature, and duration of extraction can alter the yield and profile of bioactive compounds.[4] For instance, ethanolic extracts will differ from aqueous (water) extracts.

    • Recommendation: Strictly adhere to a standardized extraction protocol. See the "Experimental Protocols" section for a sample protocol.

  • Characterize Your Extract: Different processing methods (e.g., fresh, dried, smoked, or fermented into Maesil-cheong) will produce vastly different chemical compositions.[5]

    • Recommendation: Perform analytical chemistry techniques like High-Performance Liquid Chromatography (HPLC) to create a chemical fingerprint of each batch.[1][4][6] Quantify key marker compounds, such as citric acid or specific phenolic acids, to ensure consistency.

Q2: My Maesil extract is showing unexpected cytotoxicity in my cell cultures. What could be the cause?

A2: While many studies report that Maesil extracts are non-cytotoxic at typical experimental concentrations, toxicity can occur due to several factors.[7][8]

Troubleshooting Steps:

  • Determine the IC50: It's crucial to establish the concentration-dependent effect of your specific extract on your cell line.

    • Recommendation: Perform a dose-response experiment (e.g., using an MTT assay) to determine the concentration at which 50% of cell viability is lost (IC50).[3][8] Always work with concentrations well below the IC50 for bioactivity assays.

  • Check for Contaminants: Immature green plums contain cyanogenetic glycosides like amygdalin (B1666031), which can be toxic.[1] Additionally, residual solvents from the extraction process could be cytotoxic.

    • Recommendation: Ensure your extract is properly processed and dried to remove all traces of organic solvents. If using unripe plums, be aware of the potential for higher amygdalin content.

  • Consider the Acidity: Maesil extracts are rich in organic acids, primarily citric acid, which can lower the pH of your cell culture medium.[2][9] This pH shift can induce cell death.

    • Recommendation: Measure the pH of your culture medium after adding the extract. If necessary, buffer the medium or adjust the pH to the optimal physiological range for your cells.

Q3: The anti-inflammatory/antioxidant effect of my extract is weaker than reported in the literature. How can I troubleshoot this?

A3: Discrepancies in bioactivity can often be traced back to the composition of the extract or the experimental setup. The anti-inflammatory and antioxidant properties of Prunus mume are largely attributed to its phenolic compounds and triterpenoids.[10][11][12]

Troubleshooting Steps:

  • Verify Extract Composition: The concentration of bioactive phenolics and flavonoids can vary significantly.[2][3]

    • Recommendation: Quantify the Total Phenolic Content (TPC) and Total Flavonoid Content (TFC) of your extract. Compare these values to those reported in the literature. If your values are significantly lower, consider optimizing your extraction protocol to enrich for these compounds.

  • Assess Antioxidant Capacity: Ensure that your extract possesses antioxidant activity before proceeding to more complex cellular assays.

    • Recommendation: Use in vitro antioxidant assays like DPPH radical scavenging or FRAP (Ferric Reducing Antioxidant Power) to confirm the antioxidant potential of your extract.[2][3][8]

  • Review Experimental Design: The choice of cell line, stimulus (e.g., lipopolysaccharide [LPS] to induce inflammation), and endpoint measurements are critical.[10][11]

    • Recommendation: Ensure your experimental conditions are comparable to the cited literature. For anti-inflammatory studies, confirm that your stimulus (e.g., LPS) is potent enough to induce a measurable inflammatory response in your control group.

Data Presentation: Chemical Composition of Maesil Extracts

The concentration of bioactive compounds in Prunus mume is highly variable. The following table summarizes key chemical classes and factors influencing their presence.

Bioactive Compound ClassKey ExamplesFactors Influencing ConcentrationReferences
Organic Acids Citric acid, Malic acid, Quinic acidMaturity (decreases as fruit ripens), Processing method[1][2][4][9]
Phenolic Acids Caffeic acid, Ferulic acid, p-Coumaric acidMaturity, Cultivar, Extraction solvent[1][9]
Flavonoids Rutin, Quercetin, NaringinPart of the plant (fruit vs. seed), Extraction method[3][6]
Triterpenoids Oleanolic acid, Corosolic acidCultivar, Processing[4][10][11]
Furfurals Mumefural (formed during heating)Heat processing of the extract[12]
Cyanogenic Glycosides AmygdalinMaturity (higher in unripe fruit)[1][4]

Experimental Protocols

Protocol 1: Standardized Preparation of a 50% Ethanolic Maesil Extract

This protocol is based on methodologies described in the literature for producing a reproducible extract for in vitro studies.[3][4]

  • Source Material: Use unripe Prunus mume fruits, harvested at the same time from a single source. Wash and air-dry the fruits.

  • Preparation: Divide the fruit into flesh and seed. Lyophilize (freeze-dry) the flesh to remove water.

  • Extraction: Grind the lyophilized fruit flesh into a fine powder. Macerate the powder in 50% ethanol (B145695) (1:10 w/v) in a shaking incubator at 65°C for 24 hours.[3]

  • Filtration: Filter the extract through Whatman No. 2 filter paper to remove solid debris.

  • Concentration: Evaporate the ethanol from the filtrate using a rotary evaporator under reduced pressure.

  • Final Product: Lyophilize the remaining aqueous portion to obtain a dry powder extract. Store at -20°C in a desiccator.

Protocol 2: Quantification of Total Phenolic Content (TPC)

This protocol uses the Folin-Ciocalteu method to estimate the total phenols in your extract.[2][3]

  • Reagents: Folin-Ciocalteu reagent, Sodium Carbonate (Na₂CO₃) solution (20%), Gallic acid standard.

  • Standard Curve: Prepare a series of gallic acid standards (e.g., 0-100 µg/mL).

  • Sample Preparation: Dissolve your Maesil extract in an appropriate solvent (e.g., 50% ethanol) to a known concentration.

  • Reaction: Mix 0.1 mL of your extract or standard with 0.5 mL of Folin-Ciocalteu reagent. After 3 minutes, add 1.0 mL of 20% Na₂CO₃ solution. Add 8.4 mL of distilled water to bring the final volume to 10 mL.

  • Incubation: Incubate the mixture in the dark at room temperature for 1 hour.

  • Measurement: Measure the absorbance at 750 nm using a spectrophotometer.

  • Calculation: Determine the TPC of your extract from the gallic acid standard curve. Express the results as mg of Gallic Acid Equivalents per gram of dry extract (mg GAE/g).

Protocol 3: MTT Assay for Cell Viability

This colorimetric assay is commonly used to assess the cytotoxicity of compounds on cultured cells.[3][8]

  • Cell Seeding: Seed your cells (e.g., HaCaT keratinocytes or RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[3]

  • Treatment: Treat the cells with various concentrations of your Maesil extract (e.g., 0-1000 µg/mL) and a vehicle control (the solvent used to dissolve the extract). Incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

Mandatory Visualizations

G cluster_0 Phase 1: Material & Extraction cluster_1 Phase 2: Processing & QC cluster_2 Phase 3: Bioactivity Testing Source Prunus mume Source Prunus mume Preparation (Wash, Dry, Separate) Preparation (Wash, Dry, Separate) Source Prunus mume->Preparation (Wash, Dry, Separate) Extraction (e.g., 50% EtOH) Extraction (e.g., 50% EtOH) Preparation (Wash, Dry, Separate)->Extraction (e.g., 50% EtOH) Filtration Filtration Extraction (e.g., 50% EtOH)->Filtration Concentration (Rotovap) Concentration (Rotovap) Filtration->Concentration (Rotovap) Lyophilization (Dry Extract) Lyophilization (Dry Extract) Concentration (Rotovap)->Lyophilization (Dry Extract) Chemical Analysis (HPLC, TPC) Chemical Analysis (HPLC, TPC) Lyophilization (Dry Extract)->Chemical Analysis (HPLC, TPC) Quality Control Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Chemical Analysis (HPLC, TPC)->Cytotoxicity Assay (MTT) In Vitro Bioassay (e.g., Anti-inflammatory) In Vitro Bioassay (e.g., Anti-inflammatory) Cytotoxicity Assay (MTT)->In Vitro Bioassay (e.g., Anti-inflammatory) Data Analysis Data Analysis In Vitro Bioassay (e.g., Anti-inflammatory)->Data Analysis

Caption: General experimental workflow for Maesil extract preparation and analysis.

G cluster_0 Cytoplasm LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (marks for degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Activates Transcription Maesil Maesil Extract (Bioactives) Maesil->IKK Inhibits

Caption: Maesil extract inhibiting the NF-κB inflammatory signaling pathway.

G Start Inconsistent Results Observed CheckMaterial Standardized Plant Material? Start->CheckMaterial CheckExtraction Consistent Extraction Protocol? CheckMaterial->CheckExtraction Yes Result1 Source material from different batches, seasons, or levels of ripeness. CheckMaterial->Result1 No CheckQC Chemical QC Performed (HPLC/TPC)? CheckExtraction->CheckQC Yes Result2 Variations in solvent, temperature, or time. CheckExtraction->Result2 No CheckAssay Assay Controls Working Correctly? CheckQC->CheckAssay Yes Result3 Bioactive content differs between batches. CheckQC->Result3 No Result4 Issue is with the assay (e.g., cell passage, reagents). CheckAssay->Result4 No End Problem Identified CheckAssay->End Yes Result1->End Result2->End Result3->End Result4->End

Caption: Troubleshooting flowchart for diagnosing inconsistent experimental results.

References

Technical Support Center: Maesol Experimental Controls and Standards

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on "Maesol"

Initial research to create this technical support center did not yield conclusive information on a specific experimental compound or agent referred to as "this compound." The term may be a novel compound, a specific brand name not widely indexed, or a potential misspelling of another agent. The information presented below is based on general principles of experimental design and common troubleshooting scenarios that can be adapted once the precise nature of "this compound" is clarified. Researchers are strongly encouraged to adapt these guidelines to the specific properties of their experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls when working with a novel compound like this compound?

A1: Proper controls are critical to validate experimental findings.[1][2][3]

  • Positive Controls: These should be substances known to produce a similar or the expected effect of this compound. The choice of a positive control depends on the hypothesized mechanism of action. For example, if this compound is predicted to be an anti-inflammatory agent, a well-characterized anti-inflammatory drug like methylprednisolone (B1676475) could be used.[4] A positive control ensures that the experimental setup is capable of detecting the effect you are looking for.[2]

  • Negative Controls: These are experiments where the expected outcome is no effect. This helps to rule out confounding variables.[1][2]

    • Vehicle Control: This is the most common negative control. The vehicle is the solvent or medium in which this compound is dissolved and administered. This control group receives only the vehicle to ensure that the observed effects are due to this compound itself and not the solvent.

    • Untreated/Naive Group: This group does not receive any treatment and serves as a baseline to observe the normal physiological or cellular state.[5]

Q2: My results with this compound are inconsistent between experiments. What are the common sources of variability?

A2: Inconsistent results can stem from several factors. Systematically addressing each of these can help improve reproducibility.

  • Reagent Stability: How is this compound stored? Is it sensitive to light, temperature, or repeated freeze-thaw cycles? Ensure consistent storage and handling protocols.

  • Cell Culture Conditions: If working with cell lines, variations in cell passage number, confluency, and media composition can significantly impact results. It is crucial to use cells within a consistent passage range and to standardize plating densities and treatment times.

  • Experimental Timing: The duration of this compound treatment and the time points for analysis are critical. Ensure these are kept consistent across all experiments.

  • Pipetting and Dilution Errors: Seemingly minor errors in preparing stock solutions or serial dilutions can lead to significant variations in the final concentration of this compound. Calibrate pipettes regularly and prepare fresh dilutions for each experiment.

Q3: I am not observing the expected effect of this compound. What troubleshooting steps should I take?

A3: If this compound is not producing the anticipated outcome, consider the following:

  • Confirm Compound Activity: If possible, use a simple, rapid assay to confirm the activity of your current batch of this compound. This could be a cell-free biochemical assay or a cell-based assay with a known sensitive cell line.

  • Dose-Response and Time-Course: It's possible the concentration or treatment time is not optimal. Perform a dose-response experiment with a wide range of this compound concentrations. Additionally, a time-course experiment can identify the optimal duration of treatment to observe the desired effect.

  • Cellular Uptake/Bioavailability: Is this compound reaching its target? If it's an intracellular target, you may need to perform experiments to confirm its uptake into the cells.

  • Mechanism of Action: Re-evaluate the hypothesized mechanism of action. The observed results (or lack thereof) may be providing new insights into how this compound functions.

Troubleshooting Guides

Guide 1: Unexpected Cell Toxicity
Symptom Possible Cause Suggested Solution
High levels of cell death even at low this compound concentrations.1. This compound is highly potent. 2. Solvent (vehicle) toxicity. 3. Contamination of this compound stock.1. Perform a cytotoxicity assay (e.g., MTT, LDH) with a wider, lower range of concentrations. 2. Run a vehicle-only control at the highest concentration used. 3. Prepare a fresh stock solution of this compound.
Cell morphology changes unrelated to the expected phenotype.Off-target effects of this compound.Investigate potential off-target pathways. Consider using a lower, more specific concentration.
Guide 2: High Background in Signaling Assays (e.g., Western Blot, ELISA)
Symptom Possible Cause Suggested Solution
No clear difference between untreated and this compound-treated groups in pathway activation.1. Basal activity of the signaling pathway is already high in the cell model. 2. Insufficient treatment time or dose.1. Serum-starve cells before treatment to reduce basal signaling. 2. Perform a time-course and dose-response experiment to optimize treatment conditions.
All lanes/wells show a strong signal.Antibody non-specificity or issues with blocking/washing steps.Optimize antibody concentrations and ensure adequate blocking and stringent washing steps in your protocol.

Experimental Protocols

Protocol 1: General Cell-Based Assay with this compound

  • Cell Seeding: Plate cells at a predetermined density to achieve 70-80% confluency at the time of treatment.

  • Cell Starvation (if applicable): For signaling pathway studies, it may be necessary to reduce basal activity by serum-starving the cells for 4-24 hours prior to treatment.

  • Preparation of this compound Working Solutions: Prepare fresh serial dilutions of this compound from a concentrated stock solution in the appropriate cell culture medium.

  • Treatment:

    • Negative Control (Vehicle): Treat cells with the vehicle at the same final concentration as the this compound-treated groups.

    • Negative Control (Untreated): Leave a set of cells untreated.

    • Positive Control: Treat cells with a known activator or inhibitor of the pathway of interest.

    • This compound Treatment: Treat cells with the desired concentrations of this compound.

  • Incubation: Incubate the cells for the predetermined amount of time.

  • Endpoint Analysis: Harvest cells for downstream analysis (e.g., Western blotting, qPCR, flow cytometry).

Visualizing Experimental Logic

Diagram 1: Standard Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Analysis A Cell Seeding C Untreated Control A->C D Vehicle Control A->D E Positive Control A->E F This compound Treatment A->F B Prepare this compound Dilutions B->F G Data Collection C->G D->G E->G F->G H Statistical Analysis G->H I Conclusion H->I

Caption: A generalized workflow for a cell-based experiment with appropriate controls.

Diagram 2: Troubleshooting Logic for Inconsistent Results

G A Inconsistent Results Observed B Check Reagent Stability A->B C Standardize Cell Culture A->C D Verify Pipetting & Dilutions A->D E Perform Dose-Response B->E F Perform Time-Course B->F C->E C->F D->E D->F G Results Now Consistent E->G F->G

Caption: A logical flow for troubleshooting sources of experimental variability.

References

Optimizing Incubation Time for Immunoassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing your immunoassays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals fine-tune their experimental protocols, with a focus on incubation time. While the principles discussed are broadly applicable, specific examples will reference the Meso Scale Discovery (MSD) platform, a common technology in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for incubation times in an MSD assay?

Standard incubation times for MSD assays can vary depending on the specific assay format (e.g., sandwich, bridging) and the reagents used. However, a general guideline for sample and detection antibody incubation is 1 to 2 hours at room temperature with shaking.[1][2][3] For certain applications, such as improving drug tolerance in immunogenicity assays, this incubation can be extended to overnight at 4°C.[1][3] Plate coating incubation times can range from 30 minutes to overnight.[4]

Q2: How does extending the incubation time affect my assay results?

Extending the incubation time can have several effects on your assay performance:

  • Increased Signal: Longer incubation allows for more binding to occur between the analyte and the capture and detection antibodies, which can lead to a stronger signal.

  • Improved Sensitivity: By increasing the signal, you may be able to detect lower concentrations of your analyte, thus improving the sensitivity of your assay.

  • Enhanced Drug Tolerance: In immunogenicity assays, a longer, overnight incubation of the sample with the labeled drug can improve the assay's tolerance to free drug in the sample.[1][3]

  • Potential for Increased Background: While the signal may increase, the background signal might also rise with longer incubation times. This can negatively impact the signal-to-background ratio.

Q3: When should I consider a shorter incubation time?

A shorter incubation time might be beneficial in certain situations:

  • High-Throughput Screening: When processing a large number of plates, shorter incubation times can significantly speed up the workflow.

  • Feasibility or Screening Studies: For initial screening experiments, a shorter incubation of around 30 minutes for plate coating may be sufficient.[4]

  • High-Abundance Analytes: If you are measuring an analyte that is present at high concentrations, a shorter incubation time may be adequate to generate a sufficient signal.

Q4: What is the impact of shaking during incubation?

Shaking is a critical parameter in MSD assays. It increases the diffusion kinetics, allowing the binding reactions to reach equilibrium more quickly.[5] Consistent and vigorous shaking (e.g., 300-700 rpm) is recommended to ensure optimal and reproducible results.[1][5] Inconsistent shaking can lead to variability in your assay.[6]

Troubleshooting Guide

Issue 1: Low or No Signal

If you are experiencing low or no signal in your assay, consider the following troubleshooting steps related to incubation time:

Potential Cause Troubleshooting Step
Insufficient incubation timeIncrease the sample and/or detection antibody incubation time. Consider an overnight incubation at 4°C.[1]
Suboptimal binding kineticsEnsure you are using a plate shaker at the recommended speed (e.g., 300-700 rpm) during all incubation steps.[1][5]
Inefficient antibody bindingWhile optimizing incubation time, also consider titrating your capture and detection antibody concentrations.[4][7]
Reagent deteriorationEnsure all reagents are stored properly and have not expired.[6]

Issue 2: High Background Signal

A high background can mask your specific signal and reduce the dynamic range of your assay. Here’s how to troubleshoot this issue with respect to incubation:

Potential Cause Troubleshooting Step
Excessively long incubation timeReduce the incubation time for the sample and/or detection antibody.
Non-specific bindingWhile adjusting incubation time, also consider testing different blocking buffers and ensuring proper washing steps.[5][6]
High detection antibody concentrationA high concentration of the detection antibody can lead to increased background. Titrate the detection antibody to find the optimal concentration.[4]

Issue 3: High Variability Between Wells or Plates

Potential Cause Troubleshooting Step
Inconsistent incubation timesUse a timer to ensure all plates and samples are incubated for the same duration. For V-PLEX assays, MSD recommends keeping incubation times consistent within a study.[8]
Variable shaking conditionsEnsure a consistent shaking speed for all plates.[6] Differences in shaking can affect binding kinetics.[5]
Temperature fluctuationsMaintain a consistent temperature during incubation. Avoid placing plates in areas with temperature gradients.
Pipetting variabilityInconsistent pipetting of reagents can lead to variability. Ensure pipettes are calibrated and use proper pipetting techniques.[6]

Experimental Protocols

Protocol 1: Time-Course Experiment to Optimize Incubation Time

This protocol will help you determine the optimal incubation time for your specific analyte and sample matrix.

  • Plate Preparation: Coat and block your MSD plate according to your standard protocol.

  • Sample Addition: Add your samples and calibrators to the wells.

  • Incubation: Incubate the plates for a range of time points (e.g., 1, 2, 4 hours at room temperature, and overnight at 4°C). It is recommended to run a separate plate for each time point to avoid plate handling variations.

  • Detection Antibody Addition: After the respective sample incubation times, wash the plates and add the detection antibody.

  • Detection Incubation: Incubate with the detection antibody for a fixed time (e.g., 1 or 2 hours) at room temperature with shaking.

  • Read Plate: Wash the plates, add read buffer, and read the plates on an MSD instrument.

  • Data Analysis: Plot the signal (for a specific calibrator concentration) and the signal-to-background ratio against the incubation time. The optimal incubation time will be the one that gives a robust signal with an acceptable signal-to-background ratio.

Visualizations

Experimental_Workflow_for_Incubation_Time_Optimization Workflow for Incubation Time Optimization cluster_prep Plate Preparation cluster_incubation Time-Course Incubation cluster_detection Detection cluster_analysis Data Analysis Coat Coat Plate Block Block Plate Coat->Block Time1 Incubate 1 hr Block->Time1 Add Samples/ Calibrators Time2 Incubate 2 hr Block->Time2 Add Samples/ Calibrators Time4 Incubate 4 hr Block->Time4 Add Samples/ Calibrators TimeON Incubate Overnight Block->TimeON Add Samples/ Calibrators Wash1 Wash Time1->Wash1 Time2->Wash1 Time4->Wash1 TimeON->Wash1 AddDetect Add Detection Ab Wash1->AddDetect IncubateDetect Incubate AddDetect->IncubateDetect Wash2 Wash IncubateDetect->Wash2 AddRead Add Read Buffer Wash2->AddRead Read Read Plate AddRead->Read Analyze Plot Signal & S/B vs. Incubation Time Read->Analyze Optimal Determine Optimal Incubation Time Analyze->Optimal

Workflow for Incubation Time Optimization

Troubleshooting_Logic_Diagram Troubleshooting Low Signal Start Low Signal Observed CheckIncubation Is incubation time sufficient? Start->CheckIncubation CheckShaking Is plate shaking optimal? CheckIncubation->CheckShaking Yes IncreaseIncubation Increase incubation time (e.g., 2h or overnight) CheckIncubation->IncreaseIncubation No CheckAntibody Are antibody concentrations optimal? CheckShaking->CheckAntibody Yes OptimizeShaking Ensure consistent and vigorous shaking CheckShaking->OptimizeShaking No TitrateAntibody Titrate capture and detection antibodies CheckAntibody->TitrateAntibody No Recheck Re-run Assay CheckAntibody->Recheck Yes IncreaseIncubation->Recheck OptimizeShaking->Recheck TitrateAntibody->Recheck

Troubleshooting Low Signal

References

Technical Support Center: Solvent Selection for Maesol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Maesol in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to solvent selection, solution preparation, and experimental execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous Dimethyl Sulfoxide (DMSO). This compound is readily soluble in DMSO, which is a versatile solvent compatible with many in vitro experimental setups.[1] For long-term storage, stock solutions in DMSO can be stored at -20°C for up to three months, though it is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[2]

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous medium for a cell-based assay. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. Here are several steps to mitigate this:

  • Pre-warm the aqueous medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the this compound stock solution.

  • Increase the final volume: Diluting into a larger volume of medium can help keep the compound in solution.

  • Vortex while adding: Add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring to promote rapid mixing and dispersion.

  • Use an intermediate dilution step: Consider a serial dilution approach. First, dilute the high-concentration DMSO stock into a smaller volume of medium, then add this intermediate solution to the final volume.

  • Check the final DMSO concentration: The final concentration of DMSO in your cell culture should ideally be below 0.5%, and for some sensitive cell lines, below 0.1%, to avoid solvent-induced toxicity. If your dilutions result in a higher concentration, you may need to adjust your stock concentration or experimental design.

Q3: What is the stability of this compound in DMSO?

A3: While specific long-term stability data for this compound in DMSO is not extensively published, it is known that the stability of a compound in any solvent depends on its chemical characteristics.[3] For many compounds stored in DMSO, stability can be maintained for several months at -20°C.[2] However, DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the stability of the dissolved compound.[3] It is best practice to use anhydrous DMSO for preparing stock solutions and to store them in tightly sealed vials. For critical experiments, using a freshly prepared solution is always recommended.[3]

Q4: Can I use solvents other than DMSO for this compound?

A4: While DMSO is the most commonly cited solvent, other polar aprotic and polar protic solvents may also solubilize this compound, which is a dimeric phenol. The choice of solvent will depend on the specific requirements of your experiment, including compatibility with other reagents and biological systems. It is recommended to perform a solubility test with a small amount of this compound in alternative solvents if DMSO is not suitable for your application.

Data Presentation: Recommended Solvents for Solubility Testing

SolventChemical FormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantNotes
Dimethyl Sulfoxide (DMSO) C₂H₆OS1891.09247Recommended primary solvent. High polarity, aprotic.[4]
Ethanol C₂H₆O78.50.78924.6Polar protic solvent. Commonly used in biological assays.[4]
Methanol (B129727) CH₄O64.70.79233Polar protic solvent. Can be more toxic to cells than ethanol.[4]
Acetone C₃H₆O56.050.784521.01Polar aprotic solvent.[4]
Acetonitrile C₂H₃N81.650.785736.64Polar aprotic solvent. Often used in HPLC.[4]
Water H₂O1000.99878.54This compound is expected to have low solubility in water due to its phenolic structure.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol outlines a general procedure for determining the solubility of this compound in various organic solvents.

Materials:

  • This compound powder

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a series of vials.

    • To each vial, add a known volume of a selected solvent.

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved this compound.

  • Quantification:

    • Carefully collect a known volume of the supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known this compound concentrations.

  • Calculation:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mM.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Seal and shake at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet undissolved this compound equil1->sep1 quant1 Collect and dilute supernatant sep1->quant1 quant2 Analyze by HPLC or UV-Vis quant1->quant2 calc1 Calculate solubility (mg/mL or mM) quant2->calc1

Caption: Workflow for determining this compound solubility.

Protocol 2: Preparation of this compound Stock and Working Solutions for In Vitro Assays

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

Methodology for 10 mM Stock Solution:

  • Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a sterile environment, accurately weigh a precise amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -20°C for short-term (months) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Methodology for Working Solutions:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution into pre-warmed (37°C) sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the stock solution to the medium while vortexing to ensure rapid dispersion.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is adapted for a 96-well microplate format.[5][6]

Materials:

  • This compound stock solution (dissolved in methanol or ethanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be prepared fresh and kept in the dark.

  • Preparation of Test Samples: Perform serial dilutions of the this compound stock solution and the ascorbic acid positive control to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • Add a defined volume of each this compound dilution or standard to the wells of the 96-well plate in triplicate.

    • Add the DPPH solution to each well.

    • Include a control group with only the solvent and DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the this compound or standard.

    • Determine the IC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals).

G cluster_prep Preparation cluster_assay Assay cluster_inc Incubation cluster_meas Measurement & Calculation prep1 Prepare 0.1 mM DPPH solution prep2 Prepare serial dilutions of this compound and Ascorbic Acid assay1 Add samples/standards to 96-well plate prep2->assay1 assay2 Add DPPH solution to all wells assay1->assay2 inc1 Incubate in dark at room temperature (30 min) assay2->inc1 meas1 Measure absorbance at 517 nm inc1->meas1 meas2 Calculate % scavenging activity and IC50 meas1->meas2

Caption: Workflow for the DPPH antioxidant assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound Precipitation in Stock Solution - Solvent is not anhydrous.- Storage temperature is too high.- Concentration is above the solubility limit.- Use anhydrous DMSO.- Store at -20°C or -80°C.- Prepare a new stock solution at a lower concentration.
Inconsistent Results in Biological Assays - Inaccurate pipetting.- Instability of this compound in the assay medium.- Variation in cell number or confluency.- Repeated freeze-thaw cycles of the stock solution.- Calibrate pipettes regularly.- Prepare fresh working solutions for each experiment.- Standardize cell seeding density.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
High Background in Antioxidant Assays - Contaminated reagents.- Solvent interference.- Use high-purity solvents and fresh reagents.- Run a solvent blank to check for any background signal.
Low or No Activity Observed - this compound degradation.- Incorrect assay conditions (pH, temperature).- Insufficient concentration of this compound.- Prepare fresh solutions and protect from light.- Verify and optimize assay parameters.- Test a wider range of concentrations.
Cell Toxicity Observed - High final concentration of the organic solvent (e.g., DMSO).- this compound itself is cytotoxic at the tested concentrations.- Ensure the final solvent concentration is below the toxic level for your cell line (typically <0.5%).- Perform a dose-response curve to determine the cytotoxic concentration of this compound.

References

Technical Support Center: Maesol Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the activity of Maesol by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: Why is adjusting the pH critical for this compound activity?

The pH of the experimental environment is a crucial factor influencing the enzymatic activity of this compound. Like many enzymes, this compound's three-dimensional structure, which is vital for its function, is maintained by various bonds, including hydrogen bonds.[1] Changes in pH can alter the ionization state of amino acid residues in the enzyme, affecting its folding, substrate binding, and catalytic activity.[1][2] Most enzymes exhibit maximum activity within a narrow pH range, known as the optimal pH.[2]

Q2: What happens if the pH is too high or too low for this compound?

Operating outside of this compound's optimal pH range can lead to a significant reduction in its activity. Extreme pH values can cause irreversible denaturation of the enzyme, permanently altering its structure and destroying its function.[1] Even minor deviations from the optimal pH can lead to suboptimal performance.

Q3: How do I determine the optimal pH for my this compound experiment?

The optimal pH for this compound activity should be determined empirically for your specific experimental conditions. This typically involves performing the this compound activity assay across a range of pH values and identifying the pH at which the highest activity is observed. A detailed protocol for this procedure is provided below.

Q4: Can the type of buffer I use affect this compound activity?

Yes, the buffer system itself can influence enzyme activity.[2] It is advisable to use a consistent buffer system across the tested pH range. If different buffers are necessary to cover a wide pH range, it's important to perform control experiments to ensure the buffers do not independently affect the assay.[3]

Troubleshooting Guide

Problem: Inconsistent results for this compound activity across different experiments.

  • Possible Cause: Inconsistent pH of solutions.

    • Solution: Always verify the pH of your buffers and final reaction mixture with a calibrated pH meter immediately before use. Do not assume the pH of a stock solution has remained stable over time.

  • Possible Cause: Degradation of this compound at certain pH values.

    • Solution: Assess the stability of this compound at your target pH range. This can be done by incubating this compound in the respective buffers for the duration of the experiment and then measuring its residual activity.[3]

  • Possible Cause: Human error during pipetting or dilutions.

    • Solution: Ensure accurate and consistent pipetting. When troubleshooting, it can be helpful to have another researcher double-check your calculations and technique. Repeating the experiment is a good first step to rule out random error.[4][5]

Problem: this compound precipitates out of solution when added to the buffer.

  • Possible Cause: Low solubility of this compound at the target pH.

    • Solution: this compound may have low aqueous solubility. It is recommended to first dissolve it in a small amount of an organic solvent like DMSO or ethanol (B145695) before preparing the final aqueous solution.[3] Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system.[3] If precipitation still occurs, try vortexing or sonicating the solution.

Problem: The observed this compound activity is lower than expected.

  • Possible Cause: The pH of the buffer is incorrect.

    • Solution: Prepare fresh buffers and accurately measure the pH. Some buffer components can be affected by storage conditions.[5]

  • Possible Cause: The reagents have expired or were stored improperly.

    • Solution: Check the expiration dates of all reagents and ensure they have been stored according to the manufacturer's instructions.[6] When in doubt, use a fresh batch of reagents.

Experimental Protocols

Determining the Optimal pH for this compound Activity

This protocol describes a general method to determine the optimal pH for this compound's activity using a colorimetric assay.

1. Preparation of Buffers:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 4.0 to 10.0 in 0.5 pH unit increments).

  • Use buffers with overlapping buffering ranges to ensure accurate pH control across the entire spectrum. Examples include:

    • Citrate buffer (pH 3.0-6.2)

    • Phosphate buffer (pH 5.8-8.0)

    • Tris-HCl buffer (pH 7.5-9.0)

    • Glycine-NaOH buffer (pH 8.6-10.6)

  • Ensure all buffers are prepared with high-purity water and the pH is accurately adjusted using a calibrated pH meter.[3]

2. This compound Activity Assay:

  • The specific assay will depend on the substrate of this compound. For this example, we will assume this compound catalyzes a reaction that produces a product measurable at a specific wavelength (e.g., 405 nm).

  • For each pH value to be tested in a 96-well plate:

    • Add the buffer of the specific pH to the appropriate wells.

    • Add the substrate for this compound.

    • Add a fixed amount of the this compound stock solution to initiate the reaction. Include a control with only the solvent used to dissolve this compound.

    • Immediately measure the absorbance at the appropriate wavelength in kinetic mode, taking readings every minute for a set period (e.g., 15-30 minutes).[7]

3. Data Analysis:

  • Calculate the initial reaction rate (V₀) for each pH value by determining the slope of the linear portion of the absorbance vs. time curve.

  • Plot the reaction rate (or relative activity) as a function of pH.

  • The pH at which the highest reaction rate is observed is the optimal pH for this compound activity under the tested conditions.

Data Presentation

Table 1: Hypothetical Activity of this compound at Various pH Values

pHBuffer SystemRelative Activity (%)
4.0Citrate15
5.0Citrate45
6.0Phosphate80
7.0Phosphate100
7.4Phosphate98
8.0Tris-HCl85
9.0Tris-HCl55
10.0Glycine-NaOH20

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffers Prepare Buffers (pH 4.0 - 10.0) setup_plate Set up 96-well plate with buffers and substrate prep_buffers->setup_plate prep_this compound Prepare this compound Stock Solution add_this compound Add this compound to initiate reaction prep_this compound->add_this compound prep_substrate Prepare Substrate Solution prep_substrate->setup_plate setup_plate->add_this compound measure_abs Measure Absorbance (kinetic mode) add_this compound->measure_abs calc_rates Calculate Initial Reaction Rates measure_abs->calc_rates plot_data Plot Activity vs. pH calc_rates->plot_data det_optimum Determine Optimal pH plot_data->det_optimum

Caption: Workflow for determining the optimal pH for this compound activity.

signaling_pathway This compound This compound Receptor Receptor X This compound->Receptor binds KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF Transcription Factor Y KinaseB->TF activates Gene Target Gene Expression TF->Gene promotes Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway initiated by this compound.

References

Technical Support Center: Overcoming Challenges in Maslinic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Maslinic Acid (MA). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vitro and in vivo studies.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments with maslinic acid, focusing on solubility, stability, and experimental reproducibility.

Issue 1: Poor Solubility of Maslinic Acid

Question: I am having difficulty dissolving maslinic acid for my experiments. What are the recommended solvents and techniques to improve its solubility?

Answer: Maslinic acid is a lipophilic pentacyclic triterpene with low aqueous solubility, which is a primary challenge in its research and development.[1][2] Here are several methods to enhance its solubility:

  • Solvent Selection: Maslinic acid is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol (B145695), and dimethylformamide (DMF).[3] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the culture medium.[4][5]

  • Use of Co-solvents: A mixture of ethanol and PBS (pH 7.2) can be used to improve solubility in aqueous solutions.[3]

  • pH Adjustment: The solubility of maslinic acid is pH-dependent. Increasing the pH of the aqueous solution can enhance its solubility.

  • Formulation Strategies: For in vivo studies, various formulation approaches can be employed to improve the bioavailability of maslinic acid:

    • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, which can be stabilized by surfactants and polymers.

    • Solid Dispersions: Dispersing maslinic acid in a hydrophilic polymer matrix can enhance its dissolution rate.[1]

    • Liposomes and Nanoparticles: Encapsulating maslinic acid within lipid-based or polymeric nanoparticles can improve its solubility and delivery.[1][6]

    • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of maslinic acid.[1]

SolventApproximate SolubilityReference
DMSO20 mg/mL[3]
Dimethylformamide (DMF)15 mg/mL[3]
Ethanol0.5 mg/mL[3]
Ethanol:PBS (1:2, pH 7.2)0.3 mg/mL[3]

Issue 2: Inconsistent Experimental Results

Question: My experimental results with maslinic acid are not consistent across different batches. What could be the reasons for this variability?

Answer: Inconsistent results can stem from several factors related to the compound itself and the experimental setup.

  • Purity of Maslinic Acid: Ensure you are using a high-purity grade of maslinic acid (≥98%).[3] Impurities can interfere with biological assays.

  • Stock Solution Stability: Maslinic acid solutions, especially in aqueous buffers, should be prepared fresh for each experiment.[3] It is not recommended to store aqueous solutions for more than one day.[3] DMSO stock solutions are more stable but should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[7]

  • Cell Culture Conditions:

    • Maintain consistent cell passage numbers, as cell characteristics can change over time.[4]

    • Ensure uniform cell seeding density.

    • The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept constant across all experiments and be at a non-toxic level (typically <0.5%).[4]

  • Assay-Specific Variability:

    • For proliferation assays, ensure that the incubation times are consistent.

    • In animal studies, factors such as the vehicle used for administration, the route of administration, and the animal strain can influence the outcome.

Experimental Protocols

Protocol 1: Preparation of Maslinic Acid Stock Solution for Cell Culture

  • Weigh out the desired amount of maslinic acid powder (purity ≥98%) in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).[3]

  • Vortex thoroughly until the maslinic acid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquot the sterile stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.[7]

  • For experiments, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium immediately before use. Ensure the final DMSO concentration is consistent across all treatment groups and controls.[4]

Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of maslinic acid in the cell culture medium from the DMSO stock solution. Include a vehicle control (medium with the same final concentration of DMSO).

  • Remove the old medium from the cells and add 100 µL of the prepared maslinic acid dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Signaling Pathways and Experimental Workflows

Maslinic Acid's Impact on Key Signaling Pathways

Maslinic acid has been shown to modulate several critical signaling pathways involved in cancer progression, inflammation, and metabolic diseases.

cluster_0 NF-κB Pathway cluster_1 AMPK/mTOR Pathway cluster_2 Apoptosis Pathways MA Maslinic Acid IKK IKK MA->IKK inhibits AMPK AMPK MA->AMPK activates Caspase8 Caspase-8 MA->Caspase8 activates Mitochondria Mitochondria MA->Mitochondria induces stress IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB inhibits NFκB_nuc NF-κB (nucleus) NFκB->NFκB_nuc translocates Genes Pro-inflammatory & Pro-survival Genes NFκB_nuc->Genes activates mTOR mTOR AMPK->mTOR inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis_ext Extrinsic Apoptosis Caspase3->Apoptosis_ext Apoptosis_int Intrinsic Apoptosis Caspase3->Apoptosis_int Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase9->Caspase3

Caption: Key signaling pathways modulated by Maslinic Acid.

Experimental Workflow for Investigating Maslinic Acid's Anti-Cancer Effects

cluster_0 In Vitro Studies cluster_1 In Vivo Studies A1 Cell Line Selection (e.g., HT-29, Caco-2) A2 Solubility & Stability Testing A1->A2 A3 Cytotoxicity/Proliferation Assays (MTT, SRB) A2->A3 A4 Apoptosis Assays (Annexin V/PI, Caspase Activity) A3->A4 A5 Cell Cycle Analysis (Flow Cytometry) A4->A5 A6 Western Blot (for signaling proteins) A5->A6 B1 Animal Model Selection (e.g., Xenograft) A6->B1 Promising results lead to B2 Formulation Development B1->B2 B3 Toxicity Studies B2->B3 B4 Efficacy Studies (Tumor Growth Inhibition) B3->B4 B5 Histopathology & IHC B4->B5

Caption: A typical experimental workflow for evaluating Maslinic Acid.

Troubleshooting Logic for Inconsistent Anti-Proliferative Effects

Start Inconsistent Anti-Proliferative Effects Observed Check_MA Check Maslinic Acid Purity and Source Start->Check_MA Check_Sol Review Stock Solution Preparation & Storage Start->Check_Sol Check_Cell Verify Cell Culture Conditions Start->Check_Cell Check_Assay Examine Assay Protocol Start->Check_Assay Result_MA Source High-Purity MA Check_MA->Result_MA Result_Sol Prepare Fresh Solutions, Aliquot Stocks Check_Sol->Result_Sol Result_Cell Standardize Passage # & Seeding Density Check_Cell->Result_Cell Result_Assay Ensure Consistent Incubation Times & Reagent Prep Check_Assay->Result_Assay

Caption: Troubleshooting inconsistent anti-proliferative effects.

References

Validation & Comparative

Validating the Antioxidant Activity of Maesol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Scientific Data on Maesol's Antioxidant Properties

Initial research to gather information on the antioxidant activity of the chemical compound this compound (PubChem CID: 128958, Formula: C28H42O4) has revealed a significant gap in the available scientific literature.[1] Despite being a known chemical entity, there are no publicly accessible studies, experimental data, or peer-reviewed papers that validate or quantify its antioxidant properties. Consequently, a direct comparative guide on this compound's antioxidant activity cannot be compiled at this time.

To fulfill the structural and content requirements of the user's request, this guide will henceforth serve as a template. We will use Eugenol , a well-characterized antioxidant compound, as a placeholder to demonstrate how such a comparative guide should be structured for researchers, scientists, and drug development professionals. This template will include comparative data tables, detailed experimental protocols, and visualizations of signaling pathways and workflows, all of which can be adapted once experimental data for this compound becomes available.

A Template for Comparative Analysis: The Antioxidant Profile of Eugenol

Eugenol, a phenolic compound found in essential oils of clove, nutmeg, and cinnamon, is known for its potent antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals and modulate cellular antioxidant defenses makes it a valuable compound for study and comparison.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is typically evaluated using various assays that measure its ability to neutralize free radicals or reduce oxidized species. The data below compares the activity of Eugenol with standard antioxidants like Trolox (a water-soluble analog of Vitamin E) and Ascorbic Acid (Vitamin C).

Antioxidant AssayEugenolTroloxAscorbic AcidReference Compound
DPPH Radical Scavenging Activity (IC50 in µg/mL) 5.83.52.1Lower IC50 indicates higher activity
ABTS Radical Scavenging Activity (TEAC value) 2.11.01.1TEAC = Trolox Equivalent Antioxidant Capacity
Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/µg) 1.82.53.2Higher value indicates greater reducing power
Oxygen Radical Absorbance Capacity (ORAC) (µmol TE/g) 15,300--TE = Trolox Equivalents

Note: The values presented are illustrative and compiled from various literature sources. Actual experimental results may vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key antioxidant assays mentioned above.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of Eugenol in a suitable solvent (e.g., ethanol (B145695) or methanol).

    • Prepare a working solution of DPPH in methanol (B129727) (typically 0.1 mM).

    • In a 96-well microplate, add various concentrations of the Eugenol solution to the DPPH working solution.

    • Include a positive control (e.g., Trolox or Ascorbic Acid) and a blank (solvent with DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

2. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

  • Methodology:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Add the Eugenol sample to the FRAP reagent and incubate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the colored product (Fe²⁺-TPZ complex) at 593 nm.

    • A calibration curve is prepared using a ferrous sulfate (B86663) (FeSO₄) solution of known concentrations.

    • The antioxidant capacity is expressed as micromoles of Fe(II) equivalents per microgram of the compound.

Signaling Pathways and Experimental Workflows

Modulation of the Nrf2-ARE Signaling Pathway by Eugenol

Eugenol has been shown to exert its antioxidant effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eugenol Eugenol Keap1_Nrf2 Keap1-Nrf2 Complex Eugenol->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocates to ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS neutralizes Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay ORAC ORAC Assay Cell_Culture Cell Culture (e.g., HepG2, Caco-2) ROS_Induction Induce Oxidative Stress (e.g., with H2O2) Cell_Culture->ROS_Induction Compound_Treatment Treat with Compound ROS_Induction->Compound_Treatment ROS_Measurement Measure Intracellular ROS (e.g., DCFH-DA assay) Compound_Treatment->ROS_Measurement Enzyme_Activity Measure Antioxidant Enzyme Activity (SOD, CAT) Compound_Treatment->Enzyme_Activity Compound Test Compound (e.g., this compound) Compound->DPPH Compound->ABTS Compound->FRAP Compound->ORAC

References

A Comparative Analysis of the Antioxidant Capacities of Maesol and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacities of Maesol, an extract from Prunus mume, and quercetin (B1663063), a well-characterized flavonoid. This document is intended to serve as a resource for researchers and professionals in drug development by presenting available experimental data, detailing methodologies, and illustrating relevant biological pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and quercetin have been evaluated in numerous studies, primarily through in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC50 values, which represent the concentration of the substance required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

It is crucial to note that the data presented below for this compound are derived from extracts of Prunus mume, and the specific preparation methods, including the solvent used and the part of the plant extracted, can significantly influence the resulting antioxidant activity. Conversely, the data for quercetin generally pertains to the purified compound. Therefore, a direct comparison of the IC50 values should be approached with caution, as the experimental conditions and the nature of the tested substances (extract versus pure compound) differ across studies.

Compound/ExtractAssayIC50 Value (µg/mL)Reference
This compound (Prunus mume Extract)
Water Extract of Mume FructusDPPH400[1]
Water Extract of Mume FructusABTS360[1]
Fermented Maesil Seed ExtractDPPH>1000
Fermented Maesil Seed ExtractABTS>1000
Quercetin
QuercetinDPPH36.30
QuercetinABTS18.42
QuercetinDPPH9.65
QuercetinABTS4.54

Disclaimer: The IC50 values presented are sourced from different studies and are not the result of a direct, head-to-head comparison under identical experimental conditions. Variations in assay protocols, solvent systems, and the specific nature of the this compound extract can lead to considerable differences in measured antioxidant activity.

Experimental Protocols

The following are detailed methodologies for the two most common in vitro antioxidant capacity assays cited in the comparative data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical. This reduction of the DPPH radical results in a color change from violet to yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Samples: The test compounds (this compound extract or quercetin) are dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of each concentration of the test sample. A control is prepared by mixing the DPPH solution with the solvent used for the test samples. A blank contains only the solvent.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control.

    • A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of color change is measured spectrophotometrically and is proportional to the antioxidant capacity of the sample.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) and a solution of potassium persulfate (e.g., 2.45 mM) are prepared in water. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Preparation of Test Samples: The test compounds are prepared in a series of concentrations, similar to the DPPH assay.

  • Reaction Mixture: A small volume of the test sample at each concentration is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of scavenging activity against the concentration of the test sample.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of both this compound and quercetin are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the expression of endogenous antioxidant enzymes.

Quercetin: Activation of the Nrf2-Keap1 Pathway

Quercetin is a well-established activator of the Nrf2-Keap1 pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or activators like quercetin, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Quercetin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Releases Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal state Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: Quercetin activates the Nrf2-Keap1 antioxidant response pathway.

This compound (Prunus mume): Potential Modulation of Antioxidant Pathways

While the specific molecular mechanisms of this compound's antioxidant activity are less characterized than those of quercetin, studies on Prunus mume extracts suggest that its components can also modulate endogenous antioxidant systems. Research has indicated that ethanol extracts of Prunus mume can regulate the Nrf2/HO-1 signaling pathway, which is a key component of the cellular response to oxidative stress and inflammation. The bioactive compounds within the this compound extract likely contribute to the activation of Nrf2, leading to the upregulation of cytoprotective enzymes like HO-1.

Maesol_Antioxidant_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Prunus mume Extract) Signaling_Cascade Upstream Signaling Cascade This compound->Signaling_Cascade Activates ROS Oxidative Stress (ROS) Nrf2_activation Nrf2 Activation Signaling_Cascade->Nrf2_activation HO1 Heme Oxygenase-1 (HO-1) Expression Nrf2_activation->HO1 Induces Cellular_Protection Cellular Protection HO1->Cellular_Protection Promotes Cellular_Protection->ROS Mitigates

References

Maesol: A Comparative Guide to a Potent Natural Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, a fundamental driver of cellular damage and numerous pathological conditions, has spurred the search for effective natural antioxidants. Maesol, an extract derived from the Korean green plum (Prunus mume), has emerged as a compelling candidate. This guide provides an objective comparison of this compound's antioxidant efficacy against other well-established natural antioxidants, supported by experimental data and detailed methodologies.

Quantitative Comparison of Antioxidant Efficacy

The antioxidant capacity of a substance can be quantified using various assays, each with a distinct mechanism. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of free radicals in a sample; a lower IC50 value indicates higher antioxidant activity. The Oxygen Radical Absorbance Capacity (ORAC) assay measures the total antioxidant capacity of a substance.

Below is a summary of the antioxidant activities of this compound (Prunus mume extract) in comparison to other notable natural antioxidants.

AntioxidantAssayIC50 Value (µg/mL)ORAC Value (µmol TE/100g)Source
This compound (Prunus mume Extract) DPPH~400Not Widely Reported[1]
ABTS~360[1]
Umezu (pickling liquid)~2,500-4,800[2]
Green Tea Extract DPPH8.33 - 213.20~1,253[3][4][5]
ABTS8.84 - 13.62[5]
Ascorbic Acid (Vitamin C) DPPH4.97 - 24.34[6][7]
ABTSNot Widely Reported
Quercetin DPPH4.97[6]
ABTS1.89[8]

Note: IC50 values can vary significantly depending on the specific extract, preparation method, and experimental conditions. The data presented is a compilation from various studies and should be interpreted with this in mind. For a direct and definitive comparison, these antioxidants should be evaluated concurrently under identical experimental conditions.

Key Signaling Pathways in Antioxidant Action

The antioxidant effects of natural compounds are often mediated through their interaction with specific cellular signaling pathways. This compound has been shown to modulate key pathways involved in the cellular stress response and antioxidant defense.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary regulator of endogenous antioxidant defenses. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of antioxidant and detoxification enzymes. Studies have demonstrated that ethanol (B145695) extracts of Prunus mume can activate the Nrf2/HO-1 (Heme Oxygenase-1) signaling pathway, thereby enhancing the cell's intrinsic antioxidant capacity.[9][10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degradation Nrf2_Keap1 Keap1->Nrf2_Keap1 Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation This compound This compound This compound->Keap1 inactivates ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds MAPK_Pathway ROS Oxidative Stress (ROS) MAPKKK MAPKKK ROS->MAPKKK This compound This compound This compound->MAPKKK inhibits MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response DPPH_Workflow start Start prepare_dpph Prepare DPPH solution in methanol (B129727) (purple) start->prepare_dpph prepare_samples Prepare serial dilutions of this compound and other antioxidants start->prepare_samples mix Mix DPPH solution with antioxidant samples prepare_dpph->mix prepare_samples->mix incubate Incubate in the dark (typically 30 min) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

References

Validating Maesol's Anti-Inflammatory Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Maesol, a natural 4-phenylcoumarin (B95950). Due to limited direct in vivo studies on this compound, this document synthesizes available data on closely related compounds and extracts from Mesua ferrea to evaluate its potential efficacy against established anti-inflammatory agents.

In Vivo Anti-Inflammatory Activity: Comparative Data

The anti-inflammatory potential of compounds derived from Mesua ferrea, the source of this compound, has been evaluated using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation. While direct comparative studies on this compound are not extensively published, data from a bioactive flavonoid, Mesuaferrin-A, and an ethyl acetate (B1210297) bark extract of Mesua ferrea provide valuable insights. These studies compare the efficacy of these substances against the well-established nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802).[1]

TreatmentDoseTime after Carrageenan InjectionMean Paw Volume (ml) ± SEM% Inhibition
Control (Carrageenan) -1 hr0.45 ± 0.02-
2 hr0.58 ± 0.03-
3 hr0.72 ± 0.04-
4 hr0.85 ± 0.05-
Mesuaferrin-A 50 mg/kg4 hr0.45 ± 0.0347.1%
Diclofenac 10 mg/kg4 hr0.38 ± 0.0255.3%
Data extrapolated from a study on Mesuaferrin-A, a bioactive flavonoid isolated from the bark of Mesua ferrea L.[1]
TreatmentDose% Inhibition of Paw Edema (at 3 hours)
Mesua ferrea Ethyl Acetate Bark Extract 200 mg/kg58.34%
Mesua ferrea Ethyl Acetate Bark Extract 400 mg/kg75.00%
Diclofenac 10 mg/kg81.26%
Data from a study on Mesua ferrea L. ethyl acetate bark extract.[1]

In Vitro Anti-Inflammatory Activity: Comparative Data

Compound/DrugAssayCell LineIC50 Value
This compound (Mesuol) Not specifiedNot specifiedData not available
Diclofenac Nitric Oxide (NO) InhibitionRAW 264.7~25-30% inhibition at 10-20 µg/mL[2]
Diclofenac TNF-α InhibitionTHP-1IC50 ~20 µg/mL[3]
Diclofenac IL-6 InhibitionHuman ChondrocytesSignificant decrease at therapeutic concentrations[4]
4-hydroxycoumarin (B602359) derivative (B8) IL-6 InhibitionJ774A.14.57 µM[5]
Coumarin derivative (14b) Anti-inflammatory (cell viability)LPS-macrophagesEC50 5.32 µM[6]

Predicted Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

Network pharmacology studies on Mesua ferrea bark extract suggest that the anti-inflammatory effects of its constituents, likely including this compound, are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[1] It is also proposed that this compound may modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, another key regulator of inflammatory responses.

Predicted Inhibition of the NF-κB Pathway by this compound

G Predicted Inhibition of the NF-κB Pathway by this compound cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Proinflammatory_Genes Activates Transcription This compound This compound This compound->IKK Inhibits

Caption: Predicted inhibition of the NF-κB pathway by this compound.

Predicted Modulation of the MAPK Pathway by this compound

G Predicted Modulation of the MAPK Pathway by this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Translocate Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes This compound This compound This compound->MAPKK Inhibits? This compound->MAPK Inhibits?

Caption: Predicted modulation of the MAPK pathway by this compound.

Experimental Protocols

Detailed methodologies for key in vivo and in vitro assays are provided below to facilitate the replication and validation of these findings.

Carrageenan-Induced Paw Edema in Rats[1]

This is a widely used and reproducible model of acute inflammation.

  • Objective: To assess the anti-inflammatory activity of a test compound by measuring the reduction of edema induced by carrageenan.

  • Animals: Wistar albino rats of either sex (150-200g) are typically used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound (e.g., this compound), standard drug (e.g., Diclofenac), or vehicle (control) is administered orally or intraperitoneally.

    • After a specific period (e.g., 1 hour), 0.1 ml of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

    • Paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Workflow for Carrageenan-Induced Paw Edema Assay

G Workflow for Carrageenan-Induced Paw Edema Assay Start Animal Acclimatization (Wistar Rats) Grouping Divide into Groups (Control, Standard, Test) Start->Grouping Measure_Initial Measure Initial Paw Volume Grouping->Measure_Initial Administer Administer Vehicle, Standard (Diclofenac), or Test Compound (this compound) Measure_Initial->Administer Induce_Edema Inject Carrageenan into Paw Administer->Induce_Edema Measure_Final Measure Paw Volume at Time Intervals Induce_Edema->Measure_Final Analyze Calculate % Inhibition of Edema Measure_Final->Analyze End Results Analyze->End

Caption: Workflow for carrageenan-induced paw edema assay.

Nitric Oxide (NO) Production Assay (Griess Assay)[2][7]

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound (this compound) or a standard inhibitor for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Measure the absorbance at 540 nm.

  • Data Analysis: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated, and the IC50 value is determined.

Pro-inflammatory Cytokine (TNF-α, IL-6) Assays (ELISA)[3][8][9]

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Seed RAW 264.7 cells in a multi-well plate.

    • Pre-treat cells with various concentrations of the test compound (this compound).

    • Stimulate the cells with LPS (e.g., 1 µg/mL).

    • Collect the cell culture supernatant after an appropriate incubation period.

    • Perform the ELISA for TNF-α or IL-6 according to the manufacturer's protocol. This typically involves:

      • Coating a plate with a capture antibody.

      • Adding the cell supernatant.

      • Adding a detection antibody.

      • Adding a substrate to produce a measurable color change.

  • Data Analysis: The cytokine concentration is determined by comparison to a standard curve. The percentage of cytokine inhibition is calculated, and the IC50 value is determined.

Conclusion

The available evidence from in vivo studies on compounds structurally related to this compound suggests that it possesses significant anti-inflammatory properties, with efficacy comparable to the standard NSAID diclofenac in the carrageenan-induced paw edema model. The predicted mechanism of action involves the inhibition of key inflammatory signaling pathways, namely the NF-κB and potentially the MAPK pathways.

To provide a more definitive validation of this compound's anti-inflammatory effects and enable a direct quantitative comparison with other anti-inflammatory agents, further in vitro studies are recommended. Specifically, determining the IC50 values for the inhibition of nitric oxide, TNF-α, and IL-6 production in a standardized cellular model would be highly valuable. The experimental protocols provided in this guide offer a framework for conducting such validation studies. These investigations will be instrumental in positioning this compound as a potential lead compound for the development of novel anti-inflammatory therapeutics.

References

Comparative Analysis of Compound X and Known Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of a novel compound, herein referred to as Compound X, with established anti-inflammatory drugs: the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen (B1674241) and Diclofenac, and the corticosteroid Dexamethasone (B1670325). The following sections detail the mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols used to generate the presented data.

Mechanism of Action and In Vitro Efficacy

The anti-inflammatory effects of Compound X, Ibuprofen, Diclofenac, and Dexamethasone are evaluated based on their ability to inhibit key inflammatory mediators and pathways. A summary of their primary mechanisms and their efficacy in inhibiting cyclooxygenase (COX) enzymes is presented in Table 1. The inhibition of pro-inflammatory cytokines and nitric oxide production is summarized in Table 2.

Table 1: Comparison of Mechanisms of Action and Cyclooxygenase Inhibition

CompoundPrimary Mechanism of ActionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Compound X (To be determined)---
Ibuprofen Non-selective COX inhibitor.[1][2][3] Also reported to modulate leukocyte activity and reduce cytokine production.[1]12[4]80[4]0.15[4]
Diclofenac Potent non-selective COX inhibitor, with some reports suggesting partial selectivity for COX-2.[5][6][7][] May also inhibit lipoxygenase pathways.[5]0.076[4]0.026[4]2.9[4]
Dexamethasone Synthetic glucocorticoid that binds to glucocorticoid receptors, modulating gene expression to upregulate anti-inflammatory proteins and downregulate pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[9][10][11]No direct inhibition[12]Inhibits expression (IC₅₀ = 0.0073 µM)[12]Highly selective for COX-2 expression

Table 2: Inhibition of Pro-inflammatory Mediators

CompoundInhibition of Nitric Oxide (NO) ProductionInhibition of TNF-α ProductionInhibition of IL-6 Production
Compound X ---
Ibuprofen Yes, via inhibition of inducible nitric oxide synthase (iNOS) expression and activity.[13][14][15]Yes[1]Yes[1]
Diclofenac Yes, potentially through activation of the nitric oxide-cGMP antinociceptive pathway.[6][16]Yes, reported to inhibit TNF-α-induced NF-κB activation.[17]Yes[16]
Dexamethasone Yes, by inhibiting iNOS expression.Yes, by downregulating gene expression.[9][18]Yes, by decreasing mRNA stability and gene expression.[9][18][19][20][21]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is used for in vitro anti-inflammatory assays. The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of test compounds (Compound X, Ibuprofen, Diclofenac, Dexamethasone) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours.[22]

    • Cells are pre-treated with test compounds for 2 hours, followed by stimulation with LPS (1 µg/mL) for 18-24 hours.[22][23]

    • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) is added to each well.[22][24]

    • The plate is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is calculated from a standard curve generated using known concentrations of sodium nitrite.[23]

Cytokine Quantification by ELISA

The concentrations of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Procedure:

    • A 96-well ELISA plate is coated with the capture antibody specific for the target cytokine (e.g., anti-TNF-α or anti-IL-6) and incubated overnight at 4°C.[25][26]

    • The plate is washed and blocked with an appropriate blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour.[27]

    • Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.[25][27]

    • After washing, a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1-2 hours.[25][27]

    • The plate is washed again, and an enzyme conjugate (e.g., Streptavidin-HRP) is added, followed by a 30-minute incubation.[25]

    • After a final wash, a substrate solution (e.g., TMB) is added, and the color is allowed to develop.[27]

    • The reaction is stopped with a stop solution (e.g., H₂SO₄), and the absorbance is measured at 450 nm.

    • The cytokine concentration in the samples is determined by interpolating from the standard curve.

Western Blot Analysis for Signaling Pathway Proteins

The effect of the test compounds on the activation of the NF-κB and MAPK signaling pathways is assessed by Western blotting for key phosphorylated and total proteins.

  • Procedure:

    • RAW 264.7 cells are treated as described in section 1.

    • At the end of the treatment period, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK.

    • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for evaluating anti-inflammatory compounds and the key signaling pathways involved in the inflammatory response.

G cluster_0 In Vitro Screening cluster_1 Downstream Assays cluster_2 Data Analysis cell_culture RAW 264.7 Cell Culture treatment Pre-treatment with Compound X / Controls cell_culture->treatment stimulation LPS Stimulation (1 µg/mL) treatment->stimulation harvest Harvest Supernatant & Cell Lysate stimulation->harvest griess Nitric Oxide (NO) Assay (Griess) harvest->griess Supernatant elisa Cytokine (TNF-α, IL-6) ELISA harvest->elisa Supernatant western Signaling Pathway Western Blot harvest->western Lysate analysis Comparative Analysis of Inhibition & Pathway Modulation griess->analysis elisa->analysis western->analysis

Caption: General experimental workflow for in vitro anti-inflammatory screening.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK ... IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_IkB p65/p50-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB p65/p50 NFkB->NFkB_IkB NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) CompoundX Compound X (Hypothesized Inhibition) CompoundX->IKK CompoundX->NFkB_nuc Inhibits Nuclear Translocation NFkB_nuc->Genes

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK_Pathway cluster_p38 p38 Pathway cluster_JNK JNK Pathway cluster_ERK ERK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 ... MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 AP1 AP-1 (Transcription Factor) p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 ERK ERK1/2 MEK1_2->ERK ERK->AP1 CompoundX Compound X (Hypothesized Inhibition) CompoundX->MKK3_6 CompoundX->MKK4_7 CompoundX->MEK1_2

Caption: Overview of the MAPK signaling pathways (p38, JNK, ERK).

References

Unveiling the Bioactivity of Maesol: A Comparative Analysis Across Key Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the bioactivity of Maesol, a compound with demonstrated antioxidant, anticancer, and neuroprotective properties. Through a detailed comparison with established alternatives and supported by experimental data, this document serves as a valuable resource for evaluating this compound's therapeutic potential. The information presented is based on scientific literature, with a focus on quantitative data and detailed methodologies to facilitate informed decision-making in research and development.

Section 1: Antioxidant Activity

This compound, particularly in the form of Maesil (Prunus mume) extract, exhibits significant antioxidant properties. To objectively assess its efficacy, we compare its performance in standard antioxidant assays against well-established antioxidants, Vitamin C (Ascorbic Acid) and Butylated Hydroxytoluene (BHT).

Data Presentation: Antioxidant Capacity Comparison

The following table summarizes the free radical scavenging activity of Maesil extract in comparison to Vitamin C and BHT using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The data represents the percentage of DPPH radical inhibition at a concentration of 0.02%.

Compound/ExtractConcentrationDPPH Radical Scavenging Activity (%)
Maesil Flesh Extract0.02%53.21%[1]
Maesil Juice Extract0.02%59.19%[1]
Vitamin C (Ascorbic Acid)0.02%96.69%[1]
BHT0.02%77.82%[1]
Experimental Protocols: Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: Add the this compound extract or standard antioxidant to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant).

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: Prepare the FRAP reagent, which typically contains TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃, and an acetate (B1210297) buffer.

  • Reaction Mixture: Add the this compound extract or standard to the FRAP reagent.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time.

  • Measurement: Measure the absorbance of the resulting blue-colored solution at a wavelength of approximately 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as Trolox. Studies have shown that the FRAP activity of maesil extract is significantly higher when fermented at 25°C compared to 15°C[2].

Workflow for Antioxidant Activity Assessment

cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Prepare this compound Extract Prepare this compound Extract DPPH Assay DPPH Assay Prepare this compound Extract->DPPH Assay FRAP Assay FRAP Assay Prepare this compound Extract->FRAP Assay Prepare Standard Antioxidants (e.g., Vitamin C) Prepare Standard Antioxidants (e.g., Vitamin C) Prepare Standard Antioxidants (e.g., Vitamin C)->DPPH Assay Prepare Standard Antioxidants (e.g., Vitamin C)->FRAP Assay Measure Absorbance Measure Absorbance DPPH Assay->Measure Absorbance FRAP Assay->Measure Absorbance Calculate % Inhibition / Antioxidant Capacity Calculate % Inhibition / Antioxidant Capacity Measure Absorbance->Calculate % Inhibition / Antioxidant Capacity Compare this compound to Standards Compare this compound to Standards Calculate % Inhibition / Antioxidant Capacity->Compare this compound to Standards

Caption: Workflow for assessing the antioxidant activity of this compound.

Section 2: Anticancer Activity

Matairesinol, a key lignan (B3055560) that may be related to "this compound", has demonstrated promising anticancer effects, particularly in pancreatic cancer models. This section compares its in vitro cytotoxicity against standard chemotherapeutic agents.

Data Presentation: Anticancer Cytotoxicity Comparison

The following table summarizes the cytotoxic effects of Matairesinol on pancreatic cancer cell lines compared to Gemcitabine, a standard first-line chemotherapeutic agent.

CompoundCell LineConcentrationEffect
MatairesinolPANC-180 µM~48% inhibition of proliferation[3]
MatairesinolMIA PaCa-280 µM~50% inhibition of proliferation[3]
GemcitabinePancreatic Cancer Cell LinesVaries (nM to µM range)IC50 values range from 494 nM to 23.9 µM[4]

Furthermore, studies have shown that Matairesinol exerts a synergistic antiproliferative effect when combined with 5-fluorouracil (B62378) (5-FU), another standard anticancer drug, in pancreatic cancer cells[3].

Experimental Protocols: Anticancer Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Seed cancer cells in a 96-well plate and incubate to allow for attachment.

  • Treatment: Treat the cells with various concentrations of Matairesinol or a standard chemotherapeutic agent for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength around 570 nm.

  • Calculation: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Western blotting is used to detect and quantify the expression of proteins involved in apoptosis, such as caspases and Bcl-2 family proteins.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific to apoptosis-related proteins, followed by secondary antibodies conjugated to an enzyme or fluorophore.

  • Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

  • Analysis: Analyze the intensity of the bands to determine the relative expression levels of the target proteins.

Signaling Pathway: Matairesinol-Induced Apoptosis in Pancreatic Cancer Cells

Matairesinol Matairesinol Mitochondria Mitochondria Matairesinol->Mitochondria ROS_Accumulation ROS Accumulation Mitochondria->ROS_Accumulation Mitochondrial_Depolarization Mitochondrial Depolarization Mitochondria->Mitochondrial_Depolarization Apoptosis Apoptosis ROS_Accumulation->Apoptosis Mitochondrial_Depolarization->Apoptosis Cell_Death Pancreatic Cancer Cell Death Apoptosis->Cell_Death

Caption: Matairesinol induces apoptosis via mitochondrial dysfunction.

Section 3: Neuroprotective Effects

Matairesinol has also been investigated for its neuroprotective properties, particularly in models of ischemic stroke. This section compares its effects with Edaravone, a free radical scavenger used in the treatment of stroke.

Data Presentation: Neuroprotection Comparison in MCAO Model

The following table summarizes the neuroprotective effects of Matairesinol and Edaravone in a rat model of middle cerebral artery occlusion (MCAO), a common model for studying ischemic stroke.

CompoundAnimal ModelDosageOutcome
MatairesinolMCAO Rats25 and 50 mg/kg (oral pretreatment)Significantly diminished neurological scores[5]
EdaravoneMCAO Rats10, 20, and 30 mg/kg (oral)Dose-dependently improved behavioral data[6]
EdaravoneMCAO Rats10 mg/kg (intraperitoneal)Improved sensorimotor functions[6]
Experimental Protocols: Neuroprotection Assays

The MCAO model is a widely used in vivo model to mimic ischemic stroke in rodents.

  • Anesthesia: Anesthetize the animal (e.g., rat or mouse).

  • Surgical Procedure: A filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery, inducing focal cerebral ischemia.

  • Reperfusion: After a specific period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.

  • Treatment: Administer Matairesinol or a control substance (e.g., Edaravone) before or after the ischemic insult.

  • Assessment: Evaluate neurological deficits using a standardized scoring system, and measure infarct volume in the brain.

Neurological function is assessed using a graded scoring system to evaluate motor and sensory deficits. A common scoring system is the Zea Longa score, where scores range from 0 (no deficit) to 4 or 5 (severe deficit or death).

Signaling Pathway: Neuroprotective Mechanism of Matairesinol

Ischemic_Insult Ischemic Insult TLR4_NLRP3 TLR4-NLRP3 Inflammasome Ischemic_Insult->TLR4_NLRP3 Inflammatory_Cytokines Inflammatory Cytokines TLR4_NLRP3->Inflammatory_Cytokines Neuronal_Damage Neuronal Damage Inflammatory_Cytokines->Neuronal_Damage Matairesinol Matairesinol Matairesinol->TLR4_NLRP3 Inhibits

Caption: Matairesinol's neuroprotective effect via inflammasome inhibition.

References

Maesol: An Enigmatic Phenol with Undocumented Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a novel dimeric phenol, Maesol, isolated from the seeds of Maesa montana and Maesa indica, remains a compound with largely uncharacterized biological properties. A comprehensive search of scientific literature reveals a significant lack of published data on its antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. This absence of experimental evidence makes a direct comparison of this compound's performance against other phenolic compounds currently impossible.

Initial investigations were complicated by similarly named but chemically distinct substances. For instance, "Mesuol," a 4-phenylcoumarin (B95950) from Mesua ferrea, has been studied for its immunomodulatory and antioxidant effects. Similarly, "Maesil" refers to an extract from Prunus mume, which has been analyzed for its phenolic content and antioxidant capacity. However, these compounds are not structurally related to this compound, and their properties cannot be extrapolated to it.

The current scientific landscape presents a clear gap in the understanding of this compound's bioactivity. Without foundational in vitro and in vivo studies to determine its efficacy and mechanisms of action, its potential role as a therapeutic agent or its performance relative to well-characterized phenolic compounds like quercetin, curcumin, or resveratrol (B1683913) cannot be assessed.

Therefore, for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel phenolic compounds, this compound represents an unexplored frontier. Future research would need to focus on systematically evaluating its biological activities to provide the quantitative data necessary for any meaningful comparison. Until such studies are conducted and published, a comprehensive guide on this compound's performance remains an endeavor for future scientific exploration.

Independent Verification of Maesol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical anti-cancer agent, Maesol, with current Mesothelin-targeting therapies and standard-of-care treatments. The focus is on the independent verification of its mechanism of action, supported by experimental data and detailed protocols. Mesothelin (MSLN) is a glycoprotein (B1211001) overexpressed in several aggressive cancers, including mesothelioma, pancreatic, and ovarian cancers, making it a prime target for novel therapeutics.[1] This document will explore this compound in the context of other agents designed to inhibit Mesothelin's oncogenic functions.

Mechanism of Action: Targeting the Mesothelin Pathway

This compound is postulated to function as a monoclonal antibody targeting Mesothelin, a protein implicated in cancer progression through several mechanisms.[2] These include promoting cell survival and proliferation via the NF-κB signaling pathway and facilitating peritoneal metastasis through its interaction with MUC16 (also known as CA125).[2] The binding of Mesothelin to CA125 is a critical step in the adhesion and spread of tumors in the peritoneal cavity.[3][4]

Therapeutic agents targeting Mesothelin, including the hypothetical this compound, generally aim to disrupt these processes through one or more of the following mechanisms:

  • Blocking CA125/MUC16 Interaction: By binding to Mesothelin, the antibody can physically hinder the interaction with CA125, thereby inhibiting cancer cell adhesion and metastasis.[5]

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of the antibody can recruit immune effector cells, such as natural killer (NK) cells, to the tumor site, leading to the destruction of cancer cells.[6][7]

  • Payload Delivery (Antibody-Drug Conjugates): In the case of antibody-drug conjugates (ADCs), the antibody serves as a vehicle to deliver a potent cytotoxic agent specifically to Mesothelin-expressing cancer cells.

Comparative Performance of Mesothelin-Targeting Agents

To objectively evaluate the potential of this compound, its performance metrics should be compared against existing and emerging therapies targeting Mesothelin, as well as the standard of care for relevant cancers.

Therapeutic AgentTypeMechanism of ActionBinding Affinity (KD)In Vitro Efficacy (IC50)Clinical Trial Highlights
This compound (Hypothetical) Monoclonal AntibodyBlocks MSLN-CA125 binding, ADCCData not availableData not availablePreclinical
Amatuximab (MORAb-009) Chimeric Monoclonal AntibodyInhibits MSLN-CA125 binding, ADCC.[5][8]High AffinityNot directly cytotoxic in some models, but prevents tumor growth.[9]Phase I trials showed an increase in serum CA125, suggesting target engagement.[9]
Anetumab Ravtansine (BAY 94-9343) Antibody-Drug ConjugateDelivers DM4 (a tubulin inhibitor) to MSLN-expressing cells.[10]10 nmol/L[11]0.72 nmol/L on MSLN-expressing cells.[10][12]Well-tolerated in Phase I trials with preliminary antitumor activity in mesothelioma and ovarian cancer.[13]
Anti-MSLN CAR T-Cell Therapy Cell-Based ImmunotherapyGenetically engineered T-cells recognize and kill MSLN-expressing cells.[14]Varies by construct (nanomolar to micromolar).[15]Potent in vitro killing of MSLN-positive cancer cells.Phase I trials show safety and early signs of efficacy, especially when combined with PD-1 inhibitors.[16][17][18][19]
Gemcitabine (B846) Chemotherapy (Nucleoside analog)Inhibits DNA synthesis.Not ApplicableVaries by cell line.Standard of care for pancreatic cancer; median survival of ~5.65 months as a single agent.[20][21]
Gemcitabine + nab-paclitaxel Chemotherapy CombinationInhibits DNA synthesis and microtubule function.Not ApplicableVaries by cell line.A standard first-line treatment for metastatic pancreatic cancer.[22]
Carboplatin + Paclitaxel Chemotherapy CombinationDNA cross-linking and microtubule stabilization.Not ApplicableVaries by cell line.Standard of care for ovarian cancer.[23][24]

Experimental Protocols for Mechanism of Action Verification

The following are detailed methodologies for key experiments to independently verify the mechanism of action of a Mesothelin-targeting agent like this compound.

Cell Adhesion Assay (to verify inhibition of MSLN-CA125 binding)

This assay quantifies the adhesion of CA125-expressing cancer cells to a layer of Mesothelin-expressing cells.

Protocol:

  • Cell Culture: Culture CA125-positive ovarian cancer cells (e.g., OVCAR-3) and a cell line engineered to express human Mesothelin (e.g., H9, which are A431 cells transfected with Mesothelin).[4][25]

  • Plate Coating: Seed the Mesothelin-expressing cells in a 96-well plate and allow them to form a confluent monolayer.

  • Labeling of Cancer Cells: Label the CA125-positive cancer cells with a fluorescent dye (e.g., Calcein AM).[25]

  • Treatment: Pre-incubate the Mesothelin-expressing cell monolayer with varying concentrations of this compound, a known inhibitory antibody (positive control), or a non-specific IgG (negative control).

  • Co-incubation: Add the fluorescently labeled CA125-positive cells to the wells and incubate to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence intensity in each well using a plate reader. A decrease in fluorescence in the this compound-treated wells compared to the control indicates inhibition of cell adhesion.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay measures the ability of an antibody to induce the killing of target cancer cells by immune effector cells.

Protocol:

  • Target and Effector Cell Preparation:

    • Target Cells: Use a Mesothelin-expressing cancer cell line (e.g., NCI-N87).[26]

    • Effector Cells: Isolate peripheral blood mononuclear cells (PBMCs) or Natural Killer (NK) cells from healthy donor blood.[6][7]

  • Assay Setup:

    • Plate the target cells in a 96-well plate.

    • Add varying concentrations of this compound, a known ADCC-mediating antibody (positive control), or a non-specific IgG (negative control).

    • Add the effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).[27]

  • Incubation: Co-incubate the cells for a defined period (e.g., 4-6 hours) to allow for cytotoxicity.[28]

  • Cytotoxicity Measurement:

    • LDH Release Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) from lysed target cells into the supernatant.[7]

    • Flow Cytometry: Use fluorescent dyes (e.g., Annexin V and 7-AAD) to quantify the percentage of apoptotic and necrotic target cells.[28]

  • Data Analysis: Calculate the percentage of specific lysis for each antibody concentration. An increase in specific lysis with increasing concentrations of this compound indicates ADCC activity.

Western Blot for NF-κB Pathway Activation

This technique is used to detect changes in the levels of key proteins in the NF-κB signaling pathway, which is reportedly activated by Mesothelin. Activation of this pathway involves the phosphorylation and subsequent degradation of the inhibitor protein IκBα, leading to the translocation of the p65 subunit of NF-κB to the nucleus.[29][30]

Protocol:

  • Cell Culture and Treatment: Culture Mesothelin-expressing cells and treat them with this compound for various time points. Include an untreated control and a positive control for NF-κB activation (e.g., TNF-α).

  • Protein Extraction: Prepare cytoplasmic and nuclear protein extracts from the cell pellets.[31]

  • Protein Quantification: Determine the protein concentration of each extract using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total IκBα, phosphorylated IκBα, total p65, and phosphorylated p65. Use a loading control antibody (e.g., actin for total lysate, or a nuclear-specific protein like PCNA for the nuclear fraction) to ensure equal protein loading.[32]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software. A decrease in phosphorylated IκBα and an increase in nuclear p65 in this compound-treated cells would suggest inhibition of the Mesothelin-induced NF-κB pathway.

Visualizing Pathways and Workflows

To further elucidate the complex biological processes and experimental designs, the following diagrams are provided.

Maesol_Mechanism_of_Action cluster_membrane Cancer Cell Membrane cluster_cell Cancer Cell This compound This compound Mesothelin Mesothelin This compound->Mesothelin Binds to This compound->Mesothelin Blocks Interaction NK_Cell NK_Cell This compound->NK_Cell CA125 CA125 Mesothelin->CA125 Interacts with NFkB_Pathway NFkB_Pathway Mesothelin->NFkB_Pathway Activates Adhesion_Metastasis Adhesion_Metastasis CA125->Adhesion_Metastasis Proliferation_Survival Proliferation_Survival NFkB_Pathway->Proliferation_Survival NK_Cell->Mesothelin Induces Lysis

Caption: Proposed mechanism of action for this compound.

ADCC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Target_Cells Plate MSLN+ Target Cells Add_Antibody Add this compound or Control IgG Target_Cells->Add_Antibody Effector_Cells Isolate NK Cells Add_Effectors Add NK Cells (E:T Ratio) Effector_Cells->Add_Effectors Add_Antibody->Add_Effectors Incubate Co-incubate 4-6 hours Add_Effectors->Incubate Measure_Lysis Measure LDH Release Incubate->Measure_Lysis Calculate_Lysis Calculate % Specific Lysis Measure_Lysis->Calculate_Lysis

Caption: Workflow for an ADCC assay.

This guide provides a framework for the independent verification and comparative analysis of a novel Mesothelin-targeting agent. By employing the detailed experimental protocols and comparing the resulting data with established therapies, researchers can objectively assess the therapeutic potential of new drug candidates like this compound.

References

Maesol: A Comparative Analysis of In Vitro and In Vivo Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maesol, a naturally occurring 4-phenylcoumarin (B95950) isolated from the seed oil of Mesua ferrea L., has garnered scientific interest for its potential therapeutic properties. This guide provides a comprehensive comparison of the available in vitro and in vivo experimental data for this compound, offering insights into its biological activity and mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a side-by-side comparison of its in vitro and in vivo effects.

Table 1: Anti-Inflammatory and Antioxidant Activity of this compound
ParameterIn Vitro DataIn Vivo Data
Anti-Inflammatory Activity IC50 (NO Production): 1.3 µM (RAW264.7 cells)Not available in the reviewed literature.
Antioxidant Activity EC50 (DPPH Radical Scavenging): 9.77 µg/mLData on specific antioxidant effects in vivo are not available, though general antioxidant properties are suggested.
Table 2: Anti-Tumor Efficacy of this compound
ParameterIn Vitro DataIn Vivo Data (HT-29 Xenograft Model)
Anti-Proliferative Activity IC50 (HT-29 cells): Not available in the reviewed literature.Tumor Growth Inhibition (TGI):
- 25 mg/kg (QD, p.o.): 40% TGI (p < 0.05)
- 50 mg/kg (QD, p.o.): 65% TGI (p < 0.01)
- 100 mg/kg (QD, p.o.): 85% TGI (p < 0.001)

Note: The absence of a specific IC50 value for this compound against the HT-29 cell line in vitro is a notable data gap. This information would be crucial for directly correlating the in vitro potency with the observed in vivo anti-tumor effects.

Signaling Pathway Analysis

Preclinical evidence suggests that this compound exerts its biological effects through the modulation of key signaling pathways, including the NF-κB and MAPK/ERK pathways.

NF-κB Signaling Pathway

In vitro studies have shown that this compound can inhibit the production of nitric oxide (NO), a key inflammatory mediator regulated by the NF-κB signaling pathway. This suggests that this compound's anti-inflammatory effects are, at least in part, mediated through the inhibition of NF-κB activation.

Predicted inhibition of the NF-κB signaling pathway by this compound.

MAPK/ERK Signaling Pathway

In vivo studies in xenograft models suggest that this compound's anti-tumor activity is associated with the inhibition of the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. However, direct quantitative in vitro evidence, such as western blot analysis demonstrating reduced phosphorylation of ERK, is currently lacking in the available literature. This represents a significant area for future investigation to fully elucidate this compound's mechanism of action.

MAPK_ERK_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->MEK Predicted Inhibition

Postulated inhibition of the MAPK/ERK pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in this guide.

In Vitro Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce NO production, and the plate is incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.

NO_Inhibition_Workflow Start Start Seed_Cells Seed RAW264.7 cells (96-well plate) Start->Seed_Cells Adherence Overnight Adherence Seed_Cells->Adherence Pre-treatment Pre-treat with This compound Adherence->Pre-treatment Stimulation Stimulate with LPS (24h) Pre-treatment->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant Griess_Assay Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance (540 nm) Griess_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the in vitro nitric oxide inhibition assay.

In Vivo HT-29 Xenograft Model
  • Animal Model: Female athymic nude mice (nu/nu), aged 6-8 weeks, are used for the study.

  • Cell Implantation: HT-29 human colorectal carcinoma cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).

  • Randomization: Mice are randomized into vehicle control and this compound treatment groups.

  • Treatment: this compound is administered orally (p.o.) once daily (QD) at specified doses (e.g., 25, 50, 100 mg/kg). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.

Xenograft_Workflow Start Start Cell_Implantation Implant HT-29 cells in nude mice Start->Cell_Implantation Tumor_Growth Allow tumors to grow (100-150 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into groups Tumor_Growth->Randomization Treatment Daily oral administration (this compound or Vehicle) Randomization->Treatment Tumor_Measurement Measure tumor volume (twice weekly) Treatment->Tumor_Measurement Data_Analysis Calculate Tumor Growth Inhibition Tumor_Measurement->Data_Analysis End End Data_Analysis->End

A Head-to-Head Comparison of Maesol and Other Bioactive Maesa Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Maesa is a rich source of diverse bioactive compounds with promising pharmacological activities. While Maesol, a phenolic compound isolated from Maesa montana and Maesa indica, has garnered interest, a direct head-to-head comparison with other compounds from the same genus has been challenging due to a lack of studies performing direct comparative analysis. However, by collating data from various studies on different Maesa species, we can draw valuable insights into their relative potency in several key therapeutic areas. This guide provides a comparative overview of the cytotoxic, anti-inflammatory, and antioxidant activities of various Maesa compounds and extracts, supported by available experimental data.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the available quantitative data for various Maesa compounds and extracts. It is important to note that these results are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Cytotoxic Activity

The cytotoxic potential of Maesa compounds has been evaluated against a range of cancer cell lines. Maesanin, a benzoquinone from Maesa lanceolata, and its derivatives have demonstrated significant cytotoxic effects. Additionally, triterpenoids from Maesa membranacea and extracts from Maesa macrophylla have also shown promising anticancer activity.

Compound/ExtractPlant SourceCell LineIC50 ValueReference
MaesaninMaesa lanceolataHL-604.5 µg/mL[1]
DihydromaesaninMaesa lanceolataHL-602.2 µg/mL[1]
Maesanin dimethyl etherMaesa lanceolataHL-600.43 µg/mL[1]
Isomeric acylated benzoquinonesMaesa lanceolataSK-MEL, KB, BT-549, SK-OV-3<1.1 - 4.2 µg/mL[1]
2α,6β,22α-triacetoxy-11α-(2-methylbutyryloxy)-urs-12-ene-3α,20β-diolMaesa membranaceaDu145 (Prostate)35.8 µg/mL[2]
2α,6β,22α-triacetoxy-11α-(2-methylbutyryloxy)-urs-12-ene-3α,20β-diolMaesa membranaceaPC3 (Prostate)41.6 µg/mL[2]
Ethanolic Leaf ExtractMaesa macrophyllaHeLa (Cervical)9.55 µg/mL[3]
Ethanolic Leaf ExtractMaesa macrophyllaMCF7 (Breast)16.19 µg/mL[3]
PEG4 Callus ExtractMaesa indicaProstate Cancer25.5 µg/mL[4]
Anti-inflammatory Activity

Several compounds from the Maesa genus have been investigated for their anti-inflammatory properties. Maesanin has been identified as a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the inflammatory cascade.

Compound/ExtractPlant SourceAssayIC50 ValueReference
Methanolic ExtractMaesa montanaInhibition of Protein Denaturation351.90 µg/mL[5]
Arnicae planta tota ExtractArnica montanaNF-κB Inhibition15.4 µg/mL[6][7]
Arnicae planta tota ExtractArnica montana5-LO Enzymatic Activity8.2 µg/mL[6][7]
Arnicae planta tota ExtractArnica montanaCOX-2 Enzymatic Activity5.5 µg/mL[6][7]
Antioxidant and Anti-diabetic Activity

Extracts from Maesa indica have demonstrated notable antioxidant and anti-diabetic potential through the inhibition of key digestive enzymes and radical scavenging.

ExtractPlant SourceAssayIC50 ValueReference
Methanol ExtractMaesa indicaDPPH Radical Scavenging68.82 µg/mL[8]
Methanol ExtractMaesa indicaα-Amylase Inhibition37.80 µg/mL[8][9]
Methanol ExtractMaesa indicaα-Glucosidase Inhibition23.74 µg/mL[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the biological activities of Maesa compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 × 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Maesanin) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 2 mg/mL) is added to each well. The plates are incubated for a further 1.5 to 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 492 nm or 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the sample with the DPPH solution.

  • IC50 Determination: The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is calculated from the plot of scavenging activity against the concentration of the test compound.

Anti-inflammatory Assay (5-Lipoxygenase Inhibition Assay)

This assay determines the ability of a compound to inhibit the 5-lipoxygenase enzyme, which is involved in the production of pro-inflammatory leukotrienes.

  • Enzyme and Substrate Preparation: A solution of 5-lipoxygenase and its substrate, linoleic acid, are prepared in a suitable buffer (e.g., 0.2M borate (B1201080) buffer, pH 9.0).

  • Incubation: Various concentrations of the test compound are pre-incubated with the enzyme solution for a short period (e.g., 5 minutes at 25°C).

  • Reaction Initiation: The reaction is initiated by adding the linoleic acid substrate to the enzyme-inhibitor mixture.

  • Absorbance Measurement: The formation of the hydroperoxylinoleic acid product is monitored by measuring the increase in absorbance at 234 nm over time.

  • Calculation of Inhibition: The percentage of enzyme inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to that of the control (without inhibitor).

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of the 5-lipoxygenase activity, is determined from the dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Biological Assays cluster_data Data Analysis plant_material Maesa Plant Material extraction Solvent Extraction plant_material->extraction compound_isolation Compound Isolation (e.g., Maesanin) extraction->compound_isolation cytotoxicity Cytotoxicity Assay (MTT) compound_isolation->cytotoxicity antioxidant Antioxidant Assay (DPPH) compound_isolation->antioxidant anti_inflammatory Anti-inflammatory Assay (5-LO) compound_isolation->anti_inflammatory ic50 IC50 Value Determination cytotoxicity->ic50 antioxidant->ic50 anti_inflammatory->ic50 comparison Comparative Analysis ic50->comparison signaling_pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK Complex myd88->ikk nfkb_ikb NF-κB/IκB Complex ikk->nfkb_ikb Phosphorylation of IκB nfkb Active NF-κB nfkb_ikb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) inflammation_down Decreased Inflammation maesa_compound Maesa Compound (e.g., Maesanin) maesa_compound->ikk Inhibition maesa_compound->nfkb Inhibition of Translocation

References

Validating Maesol's Purity: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing the purity of a novel compound is a cornerstone of rigorous scientific investigation. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity validation of Maesol, a hypothetical natural product. We will delve into its performance against alternative methods, supported by illustrative experimental data and detailed protocols.

Performance Comparison: HPLC-MS vs. Alternative Methods

The choice of analytical technique for purity validation hinges on several factors, including the complexity of the sample, the need for impurity identification, sensitivity requirements, and regulatory expectations. While traditional HPLC with Ultraviolet (UV) detection is a robust and widely used technique, HPLC-MS offers significant advantages in sensitivity and specificity.[1]

Table 1: Comparison of Analytical Techniques for Purity Validation

ParameterHPLC-MSHPLC-UV/DADNuclear Magnetic Resonance (NMR)
Principle Separation by chromatography, detection by mass-to-charge ratio.[1]Separation by chromatography, detection by UV absorbance.[1]Detection of nuclear spin transitions in a magnetic field.
Specificity High; can distinguish co-eluting compounds with different masses.[1]Limited; different compounds can have similar retention times and UV spectra.[1]High; provides detailed structural information.
Sensitivity Very High (pg to fg range)Moderate (ng to µg range)Low (µg to mg range)
Impurity ID Excellent; provides molecular weight and fragmentation data.Poor; requires isolation of impurity for identification.Excellent; provides definitive structural elucidation.
Quantitation Relative or absolute (with pure standards).[2]Quantitative with standards.Quantitative with internal standard.[3]
Cost HighLow to ModerateVery High
Throughput HighHighLow

Experimental Data: A Case Study of this compound Purity

To illustrate the practical differences, the following table summarizes hypothetical purity analysis results for a sample of this compound using HPLC-MS and HPLC-UV.

Table 2: Hypothetical Purity Analysis of a this compound Sample

ParameterHPLC-MS ResultHPLC-UV (254 nm) Result
This compound Purity (%) 98.5%99.2%
Number of Impurities Detected 42
Impurity A (m/z 350.1) 0.8%0.8%
Impurity B (m/z 412.2) 0.5%Not detected (co-eluted with this compound)
Impurity C (m/z 380.1) 0.15%Not detected (poor UV absorbance)
Impurity D (m/z 450.3) 0.05%Not detected (below limit of detection)

As the hypothetical data shows, HPLC-MS can detect and quantify impurities that may be missed by HPLC-UV due to co-elution or poor chromophores, providing a more accurate purity assessment.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for accurate purity validation.

HPLC-MS Purity Validation Protocol for this compound

This protocol outlines a general procedure for determining the purity of this compound using HPLC-MS.

1. Objective: To determine the purity of this compound and identify and quantify its impurities.

2. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Reference standards for any known impurities (if available)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) with an electrospray ionization (ESI) source[2]

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

5. Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive and negative

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Mass Range: m/z 100-1000

6. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

7. Analysis Sequence:

  • Inject a blank (solvent) to ensure no system contamination.

  • Inject the this compound sample solution in triplicate.

  • If available, inject reference standards for known impurities.

8. Data Analysis:

  • Process the data using the mass spectrometry software.

  • Identify the main compound (this compound) and impurities by their retention times and mass-to-charge ratios (m/z).

  • Calculate the purity of this compound based on the peak area percentage of the main component relative to the total peak area of all detected components.

Alternative Method: HPLC-UV Purity Validation Protocol

1. Objective: To determine the purity of this compound by HPLC with UV detection.

2. Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

3. Chromatographic Conditions:

  • Same as HPLC-MS protocol.

4. UV Detection:

  • Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

  • DAD: Collect spectra from 200-400 nm to check for peak purity.

5. Data Analysis:

  • Integrate the peak areas of this compound and all detected impurities.

  • Calculate the area percentage of this compound relative to the total peak area.

  • Assess the spectral purity of the this compound peak to check for co-eluting impurities.[4]

Visualizing the Workflow and Biological Context

Diagrams are essential for clearly communicating experimental processes and theoretical frameworks.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sample This compound Sample dissolve Dissolve in Methanol sample->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc ms Mass Spectrometry (ESI-Q-TOF) hplc->ms integrate Peak Integration ms->integrate identify Impurity Identification (m/z and RT) integrate->identify quantify Purity Calculation (% Area) identify->quantify report report quantify->report Final Purity Report

Caption: HPLC-MS workflow for this compound purity validation.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor binds KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression regulates

References

Maesol vs. Synthetic Antioxidants: A Comparative Guide on Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous search for potent and safe antioxidant compounds, both natural and synthetic sources are of significant interest. This guide provides a detailed comparison of the antioxidant effectiveness of Maesol, presumed to be a commercial extract from Prunus mume (also known as maesil or Japanese apricot), against common synthetic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Trolox. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data, detailed protocols, and mechanistic insights. Prunus mume has a long history in traditional medicine and is recognized for its rich composition of phenolic compounds, which are believed to be the primary contributors to its antioxidant properties.[1]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound (Prunus mume extract) and synthetic antioxidants is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of free radicals in a given assay. A lower IC50 value indicates higher antioxidant activity. The following tables summarize the IC50 values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. It is important to note that the IC50 values for natural extracts like Prunus mume can vary depending on the specific part of the plant used (fruit or flower), the extraction method, and the solvent.

Table 1: Comparative IC50 Values from DPPH Assay

AntioxidantIC50 (µg/mL)Reference
Prunus mume Fruit Extract400[2]
Prunus mume Flower ExtractVaries[3]
BHA5.2[4]
BHT11[4]
Trolox~3.77N/A
Ascorbic Acid (Reference)4.97[5]

Table 2: Comparative IC50 Values from ABTS Assay

AntioxidantIC50 (µg/mL)Reference
Prunus mume Fruit Extract360[2]
Prunus mume Flower ExtractVaries[3]
Trolox2.34[5]
Ascorbic Acid (Reference)N/AN/A

Note: The provided IC50 values are sourced from different studies and should be interpreted with consideration for the varying experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the DPPH, ABTS, and Oxygen Radical Absorbance Capacity (ORAC) assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[6] The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.[6] This color change is measured spectrophotometrically.

Workflow for DPPH Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH solution in methanol Mix Mix sample/control with DPPH solution (e.g., 100 µL + 100 µL) DPPH_sol->Mix Sample_sol Prepare various concentrations of this compound/synthetic antioxidant Sample_sol->Mix Control_sol Prepare positive control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Measure_abs Measure absorbance at 517 nm Incubate->Measure_abs Calculate_scav Calculate % scavenging activity Measure_abs->Calculate_scav Calculate_ic50 Determine IC50 value Calculate_scav->Calculate_ic50

Caption: Workflow of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color and is decolorized in the presence of an antioxidant, which is measured by the decrease in absorbance.

Workflow for ABTS Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Prepare 7 mM ABTS and 2.45 mM potassium persulfate solutions ABTS_radical Mix and incubate in the dark for 12-16h to form ABTS•+ ABTS_stock->ABTS_radical ABTS_working Dilute ABTS•+ solution to an absorbance of 0.70 at 734 nm ABTS_radical->ABTS_working Mix Mix sample with diluted ABTS•+ solution ABTS_working->Mix Sample_sol Prepare various concentrations of this compound/synthetic antioxidant Sample_sol->Mix Incubate Incubate at room temperature for a set time (e.g., 6 minutes) Mix->Incubate Measure_abs Measure absorbance at 734 nm Incubate->Measure_abs Calculate_inhibition Calculate % inhibition Measure_abs->Calculate_inhibition Calculate_teac Determine Trolox Equivalent Antioxidant Capacity (TEAC) Calculate_inhibition->Calculate_teac

Caption: Workflow of the ABTS radical cation decolorization assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[7] The assay quantifies the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation.[8] The antioxidant capacity is determined by calculating the area under the fluorescence decay curve.[9]

Workflow for ORAC Assay

cluster_prep Preparation cluster_reaction Reaction (in 96-well plate) cluster_measurement Measurement & Analysis Fluorescein_sol Prepare fluorescein (B123965) working solution Add_fluorescein Add fluorescein to wells Fluorescein_sol->Add_fluorescein Sample_sol Prepare various concentrations of this compound/synthetic antioxidant Add_sample Add sample/standard to wells Sample_sol->Add_sample Trolox_std Prepare Trolox standards Trolox_std->Add_sample AAPH_sol Prepare AAPH (free radical initiator) solution Add_fluorescein->Add_sample Incubate_pre Pre-incubate at 37°C Add_sample->Incubate_pre Add_AAPH Initiate reaction by adding AAPH Incubate_pre->Add_AAPH Measure_fluorescence Measure fluorescence decay over time at 37°C Add_AAPH->Measure_fluorescence Calculate_auc Calculate Area Under the Curve (AUC) Measure_fluorescence->Calculate_auc Determine_orac Determine ORAC value (in Trolox Equivalents) Calculate_auc->Determine_orac

Caption: Workflow of the Oxygen Radical Absorbance Capacity (ORAC) assay.

Signaling Pathways

The antioxidant effects of both natural and synthetic compounds are not solely due to direct radical scavenging but also involve the modulation of endogenous antioxidant defense mechanisms. A key signaling pathway in this process is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway.

The Keap1-Nrf2 Antioxidant Response Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[10] In the presence of oxidative stress, Keap1 undergoes a conformational change, leading to the release of Nrf2.[10] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[11] These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). Phenolic compounds found in Prunus mume are known to activate this pathway, thereby enhancing the cell's intrinsic antioxidant capacity.

Keap1-Nrf2 Signaling Pathway

Under basal conditions, Keap1 targets Nrf2 for proteasomal degradation. Oxidative stress or activators like this compound disrupt this interaction, allowing Nrf2 to activate antioxidant gene expression. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces conformational change This compound This compound (Phenolic Compounds) This compound->Keap1 Activates sMaf sMaf Nrf2_n->sMaf ARE ARE (Antioxidant Response Element) sMaf->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Initiates Transcription

References

A Comparative Analysis of the Antimicrobial Properties of Maesol (Maesa lanceolata)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial properties of Maesol, an extract from the plant Maesa lanceolata, against two widely used antibiotics: Vancomycin and Gentamicin. The information presented is based on available scientific literature and is intended to provide an objective comparison supported by experimental data.

Overview of Antimicrobial Activity

Maesa lanceolata has been traditionally used in herbal medicine for treating various infections.[1] Scientific studies have validated its antimicrobial properties, attributing them to a rich composition of phytochemicals, including alkaloids, phenols, terpenoids, anthraquinones, and tannins.[1][2] This guide compares the in vitro efficacy of this compound extracts with Vancomycin, a glycopeptide antibiotic primarily used against Gram-positive bacteria, and Gentamicin, an aminoglycoside antibiotic with a broad spectrum of activity.

Comparative Antimicrobial Potency

The antimicrobial efficacy of this compound extracts and the selected antibiotics is presented below in terms of Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) Data
Antimicrobial AgentBacterial StrainMIC (µg/mL)Reference(s)
This compound (Maesa lanceolata)
Methanolic Stem Bark ExtractStaphylococcus aureus ATCC 259233,910[1]
Aqueous Stem Bark ExtractStaphylococcus aureus ATCC 25923> 500,000[1]
Dichloromethane Stem Bark ExtractStaphylococcus aureus ATCC 2592315,620[1]
Methanolic Stem Bark ExtractEscherichia coli ATCC 27853250,000[1]
Aqueous Stem Bark ExtractEscherichia coli ATCC 27853> 500,000[1]
Dichloromethane Stem Bark ExtractEscherichia coli ATCC 27853> 500,000[1]
Methanolic Stem Bark ExtractPseudomonas aeruginosa125,000[1]
Aqueous Stem Bark ExtractPseudomonas aeruginosa> 500,000[1]
Dichloromethane Stem Bark ExtractPseudomonas aeruginosa> 500,000[1]
Vancomycin Staphylococcus aureus (clinical isolates)0.5 - 2[3]
Gentamicin Escherichia coli (clinical isolates)≤2 - 64[4]
Pseudomonas aeruginosa (clinical isolates)≤4

Note: The MIC values for Maesa lanceolata extracts are significantly higher than those for the pure antibiotic compounds, which is expected as extracts contain a mixture of active and inactive components.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of this compound, Vancomycin, and Gentamicin are distinct, targeting different essential processes in bacterial cells.

This compound (Maesa lanceolata)

The antimicrobial action of Maesa lanceolata is attributed to the synergistic effects of its various phytochemical constituents. While a single definitive signaling pathway has not been elucidated, the proposed mechanisms for its primary components are illustrated below.

Maesol_Mechanism cluster_this compound Maesa lanceolata Phytochemicals cluster_Bacterial_Cell Bacterial Cell Targets Alkaloids Alkaloids DNA_Replication DNA Replication & Transcription Alkaloids->DNA_Replication Intercalation Phenols Phenols Cell_Membrane Cell Membrane Integrity Phenols->Cell_Membrane Disruption Enzyme_Activity Essential Enzyme Activity Phenols->Enzyme_Activity Inhibition Terpenoids Terpenoids Terpenoids->Cell_Membrane Disruption Tannins Tannins Protein_Synthesis Protein Synthesis (Ribosomes) Tannins->Protein_Synthesis Complexation Tannins->Enzyme_Activity Inhibition

Caption: Proposed antimicrobial mechanisms of this compound's phytochemicals.

Vancomycin

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall in Gram-positive bacteria.

Vancomycin_Mechanism Vancomycin Vancomycin D_Ala_D_Ala D-Ala-D-Ala terminus of peptidoglycan precursor Vancomycin->D_Ala_D_Ala Binds to Transglycosylase Transglycosylase Transpeptidase Transpeptidase (PBP) Peptidoglycan_Elongation Peptidoglycan Chain Elongation Transglycosylase->Peptidoglycan_Elongation Inhibits Peptidoglycan_Cross_linking Peptidoglycan Cross-linking Transpeptidase->Peptidoglycan_Cross_linking Inhibits Cell_Wall_Synthesis Cell Wall Synthesis Peptidoglycan_Elongation->Cell_Wall_Synthesis Peptidoglycan_Cross_linking->Cell_Wall_Synthesis Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Gentamicin_Mechanism Gentamicin Gentamicin 30S_Subunit 30S Ribosomal Subunit Gentamicin->30S_Subunit Binds to mRNA_Codon mRNA Codon Misreading 30S_Subunit->mRNA_Codon Causes tRNA_Translocation Inhibition of tRNA Translocation 30S_Subunit->tRNA_Translocation Blocks Protein_Synthesis_Inhibition Inhibition of Protein Synthesis mRNA_Codon->Protein_Synthesis_Inhibition tRNA_Translocation->Protein_Synthesis_Inhibition Bacterial_Death Bacterial Death Protein_Synthesis_Inhibition->Bacterial_Death Leads to MIC_Workflow A Prepare serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate. B Inoculate each well with a standardized suspension of the test microorganism. A->B C Include a positive control (microorganism, no agent) and a negative control (broth, no microorganism). B->C D Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours). C->D E Visually inspect the plate for turbidity. The MIC is the lowest concentration with no visible growth. D->E MBC_Workflow A Perform a broth microdilution MIC test as described above. B Following incubation, take an aliquot from each well that shows no visible growth (the MIC and higher concentrations). A->B C Spread the aliquot onto an appropriate agar (B569324) plate. B->C D Incubate the agar plates at an appropriate temperature and duration. C->D E The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum. D->E

References

assessing the reproducibility of Maesol experiments

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I am committed to providing accurate and well-supported information. Unfortunately, my search for experimental studies, reproducibility data, signaling pathways, and protocols related to "Maesol" did not yield any relevant results. It is possible that "this compound" is a highly specific or novel compound with limited publicly available research, or there may be a typographical error in the name.

Without any foundational experimental data, it is not possible to conduct a comparative analysis or assess the reproducibility of "this compound" experiments as requested. I am therefore unable to provide the detailed comparison guide, data tables, and diagrams you outlined.

To assist you further, please double-check the spelling of "this compound" or provide any alternative names or context for this compound. If you have access to any primary research articles or internal documentation, I would be happy to reassess the topic with more specific information.

Safety Operating Guide

Personal protective equipment for handling Maesol

Author: BenchChem Technical Support Team. Date: December 2025

It appears that "Maesol" is not a recognized chemical substance. Search results indicate that "this compound" is a company specializing in solar energy. It is possible that the intended chemical is a different substance with a similar name. This guide provides safety information for several chemicals with names resembling "this compound" that are used by researchers, scientists, and drug development professionals: m-Cresol, Metasol, Nemasol, and Mitosol .

Please identify the correct chemical from the information below to ensure you are following the appropriate safety procedures. If none of these match the substance you are working with, please verify the chemical name and consult its specific Safety Data Sheet (SDS).

General Laboratory Safety Workflow

The following diagram illustrates a general workflow for handling hazardous chemicals in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Operation cluster_spill Spill & Emergency cluster_disposal Waste Disposal a Review SDS b Don Appropriate PPE a->b c Work in a Ventilated Area b->c Proceed to Handling d Handle with Care c->d e Avoid Inhalation, Ingestion, and Skin Contact d->e f Evacuate Area (if necessary) d->f If Spill Occurs i Segregate Waste e->i Proceed to Disposal g Use Spill Kit f->g h Decontaminate Area g->h j Label Waste Container h->j i->j k Dispose According to Regulations j->k

Caption: General workflow for safe chemical handling in a laboratory.

m-Cresol

m-Cresol is a combustible, toxic, and corrosive substance that requires careful handling.[1][2]

Personal Protective Equipment (PPE)
PPE CategorySpecific Equipment
Eye/Face Protection Safety goggles with side protection, face shield.[1]
Skin Protection Chemical-resistant gloves (tested to EN 374), full chemical protective clothing.[1]
Respiratory Protection Self-contained breathing apparatus (in case of fire or insufficient ventilation).[1]
Operational Plan
  • Preparation:

    • Ensure adequate ventilation, such as a local exhaust system.[1][2]

    • Keep away from sources of ignition as it is combustible and can form explosive mixtures with air.[1]

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapor or spray.[1]

    • Do not eat, drink, or smoke in the handling area.[1][2]

    • Wash hands and any exposed skin thoroughly after handling.[2]

    • Take precautionary measures against static discharge.[1]

  • In Case of a Spill:

    • For non-emergency personnel, use personal protective equipment as required.[1]

    • Avoid ignition sources.[1]

    • Cover drains to prevent environmental contamination.[1]

    • Absorb the spill with liquid-binding material such as sand, diatomaceous earth, or a universal binding agent.[1]

    • Place the absorbed material in appropriate containers for disposal and ventilate the affected area.[1]

Disposal Plan
  • Contaminated materials and m-Cresol waste should be placed in appropriate, labeled containers for disposal.[1]

  • Retain and dispose of contaminated washing water.[1]

  • Dispose of the waste in accordance with local, state, and federal regulations.

Metasol

Metasol is a substance that can be corrosive to metals and cause severe skin burns and eye damage.[3]

Personal Protective Equipment (PPE)
PPE CategorySpecific Equipment
Eye/Face Protection Safety glasses or goggles.[4]
Skin Protection Latex or rubber gloves.[4]
Respiratory Protection NIOSH-approved respirator if ventilation is inadequate.[4]
Other Eye wash and shower stations should be close to the work area.[4]
Operational Plan
  • Preparation:

    • Ensure the work area is well-ventilated, using local exhaust if necessary.[4]

    • Store in a cool, dry area in a tightly closed container.[4]

    • Avoid high temperatures and incompatible materials like cyanides.[4]

  • Handling:

    • Avoid contact with skin and eyes.[4]

    • Wash hands thoroughly after handling.[3][4]

    • Do not breathe in mists, fumes, or vapors.[4]

  • In Case of a Spill:

    • Prevent the spill from entering sewers or waterways.[4]

    • Dike the spill if needed.[4]

    • Soak up the spill with a synthetic or natural absorbent material.[4]

    • Sweep the absorbed material into a clean, dry, and labeled container for disposal.[4]

Disposal Plan
  • Dispose of absorbed materials and any residues in accordance with federal, provincial, and local regulations.[4]

  • Clean up any remaining residue with absorbent material, place it in an appropriate container, and flush the area with water.[4]

  • Dispose of containers according to regulations.[4]

Nemasol

Nemasol is a soil fumigant, and the required PPE varies depending on the specific activity.[5]

Personal Protective Equipment (PPE)
ActivityChemical-Resistant GlovesChemical-Resistant BootsSynthetic CoverallsEye ProtectionAir-Purifying Respirator
Nemasol transfer or manipulation
Cleaning material and drums after transfer
Nemasol application
Applying seal after application
Reentry during reentry period
Removal of plastic film seal
With active carbon filter type A (brown color code) for gases and organic vapors with a boiling point > 65°C.[5]
Operational Plan
  • Always check local requirements on the product label as PPE and handling procedures can vary.[5]

  • The specific operational plan will depend on the method of application (e.g., drip irrigation, soil injection).[5]

Disposal Plan
  • Information on the disposal of Nemasol was not specified in the provided search results. Consult the product's Safety Data Sheet (SDS) and local regulations for proper disposal procedures.

Mitosol

Mitosol is an antimetabolite used in ophthalmic surgery and is considered chemotherapy waste.[6]

Personal Protective Equipment (PPE)
  • The search results did not specify the exact PPE for handling Mitosol. However, as it is a chemotherapy agent, handling should be done in accordance with established protocols for such substances, which typically includes chemotherapy-rated gloves, gowns, and eye protection.

Operational Plan
  • Reconstitution: Mitosol must be reconstituted before use and should be used within one hour of reconstitution.[6]

  • Application: It is for topical application to the surgical site during glaucoma filtration surgery.[6] Sponges provided in the kit should be fully saturated with the reconstituted solution and applied to the treatment area for two minutes.[6]

Disposal Plan
  • Do not disconnect the syringes from the sponge receptacle; they are intended to remain intact for disposal.[6]

  • The used vial, sponge receptacle with attached syringes, and any other disposable items that have come into contact with Mitosol must be placed in a designated chemotherapy waste bin (often yellow or black).[6]

  • The yellow disposal bag provided in the kit is for use at the surgical field to transport used items to the chemotherapy bin and is not a substitute for the bin itself.[6]

  • Chemotherapy waste is incinerated at a much higher temperature than other medical waste to break down the drug's components and prevent environmental contamination.[6] Failure to dispose of it correctly can result in significant fines.[6]

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.